molecular formula C4H10O6S4 B1195675 Dimesna free acid CAS No. 45127-11-5

Dimesna free acid

货号: B1195675
CAS 编号: 45127-11-5
分子量: 282.4 g/mol
InChI 键: BYUKOOOZTSTOOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DIMESNA is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUKOOOZTSTOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SSCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16208-51-8 (di-hydrochloride salt)
Record name 2,2'-Dithiodiethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40196395
Record name 2,2'-Dithiodiethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45127-11-5
Record name 2,2'-Dithiodiethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithiodiethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DITHIODIETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, the disulfide dimer of mesna (B1676310) (2-mercaptoethane sulfonate sodium), is a significant uroprotective and nephroprotective agent. It is employed in conjunction with certain cancer chemotherapeutics, such as ifosfamide (B1674421) and cisplatin, to mitigate their toxic side effects on the urinary tract and kidneys. Functioning as a prodrug, Dimesna is metabolically reduced in the kidneys to its active form, mesna, which then neutralizes the harmful metabolites of the anticancer agents. This guide provides a comprehensive overview of the synthesis and characterization of Dimesna free acid (2,2'-dithiodiethanesulfonic acid), offering detailed experimental protocols and data for researchers in drug development and related scientific fields.

Physicochemical Properties

Dimesna is typically handled as its disodium (B8443419) salt, a white to off-white solid. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₁₀O₆S₄[1]
Molecular Weight 282.4 g/mol [1]
Disodium Salt Formula C₄H₈Na₂O₆S₄[2]
Disodium Salt Molecular Weight 326.34 g/mol [3]
Disodium Salt Melting Point 273 °C (decomposes)[4]
Disodium Salt Solubility in DMSO 65 mg/mL[3]
Appearance White to Off-White Solid[4]

Synthesis of Dimesna

Dimesna is synthesized through the oxidation of a thiol precursor. A common and effective method involves the hydrolysis and subsequent air oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.

Experimental Protocol: Synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

This procedure outlines the synthesis of Dimesna via the hydrolysis and oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, with a reported yield of approximately 80%.

Materials:

  • S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

  • 1N Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Oxygen source (e.g., compressed air or oxygen cylinder)

Procedure:

  • Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in deionized water.

  • Adjust the pH of the solution to 9.0 by the dropwise addition of 1N sodium hydroxide while stirring.

  • Bubble oxygen gas through the reaction mixture at a steady rate.

  • Continue stirring the reaction mixture at room temperature for 48 hours.

  • After 48 hours, concentrate the aqueous solution under reduced pressure to induce crystallization.

  • Collect the precipitated product by filtration.

  • Dry the product under vacuum to obtain Dimesna (as the disodium salt).

Quantitative Data:

ParameterValue
Starting Material 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
pH 9.0
Reaction Time 48 hours
Yield ~80%

Characterization of Dimesna

Thorough characterization is essential to confirm the identity and purity of the synthesized Dimesna. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimesna.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the synthesized Dimesna in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or 600 MHz FT-NMR spectrometer.

  • Data Acquisition: Use a standard pulse sequence. If residual water signal is problematic in D₂O, a water suppression pulse sequence (e.g., 1D NOESY) can be employed.[5]

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data (in D₂O):

The structure of Dimesna, ⁻O₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃⁻, suggests two distinct triplet signals for the methylene (B1212753) protons.

  • A triplet corresponding to the protons adjacent to the sulfonate group (-CH₂-SO₃⁻).

  • A triplet corresponding to the protons adjacent to the disulfide bond (-CH₂-S-S-).

Note: Specific chemical shift values (ppm) and coupling constants (Hz) should be determined from the acquired spectrum and compared with literature values if available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Dimesna and can be adapted for quantification.

Experimental Protocol: HPLC Analysis

The following protocol is based on methods developed for the analysis of Dimesna and its monomer, mesna.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: RP amide C16 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (10:90 v/v), with the pH adjusted to 3 with orthophosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized Dimesna in deionized water. Create a series of dilutions for linearity checks if performing quantitative analysis.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Determine the retention time and peak area of the Dimesna peak. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.

Quantitative Data:

ParameterValue
Column RP amide C16 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Phosphate Buffer (10:90, v/v), pH 3
Flow Rate 1 mL/min
Wavelength 210 nm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Dimesna, confirming its identity.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of Dimesna in biological matrices.[5]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Spray Voltage: 4000 V.

  • Capillary Temperature: 250 °C.

  • Detection: Selected Reaction Monitoring (SRM) can be used for enhanced specificity and sensitivity.

Procedure:

  • Sample Infusion: Introduce a solution of the synthesized Dimesna into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to identify the parent ion. Perform fragmentation (MS/MS) to observe characteristic daughter ions.

Expected Mass Spectral Data:

  • Parent Ion (this compound, [M-H]⁻): Expected m/z for C₄H₉O₆S₄⁻ is approximately 281.

  • Parent Ion (this compound, [M-2H]²⁻): A doubly charged ion may also be observed.

  • Disodium Dimesna (Exact Mass): The exact mass of the neutral disodium salt is 325.8999.[2]

Mechanism of Action and Biological Pathways

Dimesna's therapeutic effect is realized through its conversion to mesna and subsequent detoxification of harmful chemotherapeutic byproducts.

Metabolic Activation and Uroprotection

Dimesna acts as a prodrug, undergoing reduction in the kidneys to form two molecules of mesna. Mesna, with its free sulfhydryl group, is the active uroprotectant. It neutralizes acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide, in the bladder via a Michael addition reaction, forming a non-toxic thioether that is safely excreted.

G Dimesna Dimesna (in circulation) Kidney Kidney Dimesna->Kidney Transport Mesna Mesna (active) Kidney->Mesna Reduction Bladder Bladder Mesna->Bladder Excretion into urine Acrolein Acrolein (toxic metabolite) Acrolein->Bladder Present in urine Thioether Non-toxic Thioether Bladder->Thioether Neutralization Excretion Excretion Thioether->Excretion

Metabolic activation and uroprotective mechanism of Dimesna.
Renal Transport

The uptake of Dimesna into kidney cells is a critical step for its activation. This process is mediated by specific transporters on the renal tubules.

G cluster_renal_cell Renal Tubular Cell OATs OAT1, OAT3, OAT4 (Transporters) Dimesna_intracellular Intracellular Dimesna OATs->Dimesna_intracellular Uptake Mesna_active Active Mesna Dimesna_intracellular->Mesna_active Reduction Dimesna_blood Dimesna (in blood) Dimesna_blood->OATs

Renal uptake of Dimesna via Organic Anion Transporters (OATs).

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, and for characterization by NMR, HPLC, and MS, offer a solid foundation for researchers. The inclusion of quantitative data and diagrams of its biological pathways further enhances the understanding of this important protective agent. Adherence to these methodologies will enable the reliable production and verification of Dimesna for further research and development in the pharmaceutical industry.

References

An In-depth Technical Guide to the Chemical Properties of 2,2'-Dithiodiethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-dithiodiethanesulfonic acid, also known as dimesna (B1670654) or coenzyme M disulfide. It is a pivotal compound in both pharmaceutical and biological contexts. In the pharmaceutical realm, its disodium (B8443419) salt, dimesna, serves as a prodrug for the uroprotective agent mesna (B1676310), mitigating the urotoxic effects of certain chemotherapeutic agents. In the microbial world, it is the oxidized form of coenzyme M, a key player in the metabolic pathway of methanogenesis. This document collates available data on its physicochemical properties, synthesis, and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound characterized by two ethanesulfonic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and physical properties that are crucial for its biological and pharmaceutical functions.

Identity and Structure
PropertyValueSource
IUPAC Name 2-(2-sulfoethyldisulfanyl)ethanesulfonic acid
Synonyms Dimesna, Coenzyme M disulfide, Bis(2-sulfoethyl)disulfide
CAS Number 45127-11-5
Molecular Formula C₄H₁₀O₆S₄
Molecular Weight 282.4 g/mol
Canonical SMILES C(CS(=O)(=O)O)SSCCS(=O)(=O)O
InChI InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Physicochemical Data
PropertyValueRemarks
pKa Strong acid (estimated pKa < 0)Sulfonic acid groups are highly acidic. For comparison, the pKa of ethanesulfonic acid is approximately -1.68.
Solubility
    WaterSolubleAs a short-chain sulfonic acid, it is expected to be highly soluble in water.
    MethanolSoluble (estimated)Expected to be soluble based on the polarity of the molecule.
    EthanolSoluble (estimated)Expected to be soluble.
    DMSOSoluble (estimated)Expected to be soluble in polar aprotic solvents.
XLogP3 -1.3Computationally derived value, indicating high hydrophilicity.
Density 1.769 g/cm³
Redox Potential Not availableThe redox potential of the disulfide bond is a key parameter for its biological function but has not been experimentally reported.

Reactivity and Stability

The chemical reactivity of 2,2'-dithiodiethanesulfonic acid is dominated by the disulfide bond and the two sulfonic acid groups.

The sulfonic acid groups are strong acids and will exist in their deprotonated sulfonate form under most physiological conditions. The disulfide bond is susceptible to reduction, a key feature in its biological activity.

Information on the stability of 2,2'-dithiodiethanesulfonic acid (dimesna) itself is limited. However, studies on its reduced form, mesna, indicate that mesna is prone to oxidation to form dimesna, especially in the presence of oxygen. One study showed that a solution of mesna (20 mg/mL) incubated at 37°C showed a 40% decrease in concentration over 14 days, with the formation of dimesna as the sole degradation product. This suggests that the disulfide form is the more stable species under oxidative conditions.

Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, are necessary to fully characterize its stability profile. Such studies are crucial for the development of stable pharmaceutical formulations.

Experimental Protocols

Synthesis

A common method for the synthesis of the disodium salt of 2,2'-dithiodiethanesulfonic acid (dimesna) involves the oxidation of a thiol precursor.

Synthesis of Disodium 2,2'-dithiobis(ethanesulfonate) (Dimesna)

This protocol is adapted from a patented method and involves the oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.

Materials:

  • S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

  • 1N Sodium hydroxide (B78521) solution

  • Water

  • Oxygen gas

Procedure:

  • Dissolve S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.

  • Adjust the pH of the solution to 9.0 using 1N sodium hydroxide.

  • Bubble oxygen gas through the stirred reaction mixture for an extended period (e.g., 48 hours) to facilitate the oxidation of the thiol to the disulfide.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, concentrate the aqueous solution to induce crystallization of the product.

  • Isolate the crystalline product by filtration and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures.

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

G start Start with S-acetyl-2-mercaptoethane sulfonic acid, sodium salt dissolve Dissolve in water start->dissolve adjust_ph Adjust pH to 9.0 with NaOH dissolve->adjust_ph oxidize Bubble O₂ through the solution (e.g., 48 hours) adjust_ph->oxidize concentrate Concentrate the aqueous solution oxidize->concentrate crystallize Crystallize the product concentrate->crystallize isolate Isolate by filtration and dry crystallize->isolate end_product Disodium 2,2'-dithiobis(ethanesulfonate) (Dimesna) isolate->end_product

Workflow for the HPLC analysis of total mesna.

Biological and Pharmaceutical Significance

Uroprotective Agent (Dimesna)

The disodium salt of 2,2'-dithiodiethanesulfonic acid, dimesna, is administered as a uroprotective agent alongside chemotherapeutic drugs like ifosfamide (B1674421) and cyclophosphamide. These anticancer drugs produce a toxic metabolite, acrolein, which can cause hemorrhagic cystitis (bleeding of the bladder).

In the bloodstream, dimesna is relatively stable. However, upon reaching the kidneys, it is reduced to its active form, mesna (2-mercaptoethanesulfonic acid). Mesna is then excreted into the bladder, where its free thiol group reacts with acrolein, forming a non-toxic, stable thioether that is safely eliminated in the urine.

Uroprotection Signaling Pathway

G Dimesna Dimesna (2,2'-Dithiodiethanesulfonic acid) Kidney Kidney Dimesna->Kidney Transport Mesna Mesna (2-Mercaptoethanesulfonic acid) Kidney->Mesna Reduction Bladder Bladder Mesna->Bladder Excretion Detoxification Detoxification (Thioether Formation) Mesna->Detoxification Acrolein Acrolein (Urotoxic Metabolite) Acrolein->Bladder Excretion Acrolein->Detoxification Excretion Harmless Excretion Detoxification->Excretion

The metabolic pathway of Dimesna for uroprotection.
Coenzyme M Disulfide in Methanogenesis

In the realm of microbiology, 2,2'-dithiodiethanesulfonic acid is known as the disulfide form of coenzyme M (HS-CoM). It is a crucial component of the central metabolic pathway of methanogenic archaea.

In the final step of methanogenesis, methyl-coenzyme M reductase (MCR), a nickel-containing enzyme, catalyzes the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). This reaction produces methane (B114726) (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). This heterodisulfide is then reduced to regenerate the active forms of coenzyme M and coenzyme B, completing the catalytic cycle.

Conclusion

2,2'-Dithiodiethanesulfonic acid is a molecule with significant importance in both medicine and microbiology. Its chemical properties, particularly the reactivity of its disulfide bond, are central to its function. While some data on its properties and synthesis are available, further research is needed to fully characterize its physicochemical properties, such as its pKa, solubility, and redox potential, through experimental determination. Detailed stability studies are also required to support the development of robust pharmaceutical formulations. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.

The Uroprotective Agent Dimesna: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the mechanism of action of Dimesna (B1670654) (BNP7787, Tavocept), a critical uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic drugs. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding of Dimesna's pharmacokinetics, its role in acrolein detoxification, and the cellular processes involved in its protective effects.

Executive Summary

Chemotherapy-induced hemorrhagic cystitis is a significant dose-limiting toxicity associated with the use of oxazaphosphorine alkylating agents such as ifosfamide (B1674421) and cyclophosphamide (B585). This adverse effect is primarily mediated by the metabolite acrolein, which accumulates in the bladder and causes severe urothelial damage. Dimesna, the disulfide dimer of mesna (B1676310), serves as a stable prodrug that is systemically inactive and is preferentially activated to its therapeutic form, mesna, in the renal tubules. This targeted delivery of mesna to the site of acrolein-induced toxicity is the cornerstone of its uroprotective efficacy. This guide will explore the intricate journey of Dimesna from administration to its ultimate function as a potent uroprotectant.

Core Mechanism of Action: From Dimesna to Mesna

Dimesna (sodium 2,2'-dithio-bis-ethanesulfonate) itself is not the active uroprotectant. Instead, it functions as a prodrug, undergoing reduction to two molecules of mesna (sodium 2-mercaptoethane sulfonate)[1][2]. This conversion is crucial for its uroprotective activity.

In the systemic circulation, mesna is rapidly oxidized to its inactive disulfide form, dimesna.[3][4][5] This ensures that the active thiol group of mesna does not interfere with the cytotoxic action of chemotherapeutic agents in the bloodstream. Upon reaching the kidneys, dimesna is filtered and undergoes reduction back to active mesna in the renal tubules.[3][5] This reactivated mesna is then excreted into the urine, where it can directly neutralize the toxic metabolites of chemotherapy.[3][5]

The primary urotoxic metabolite of ifosfamide and cyclophosphamide is acrolein, a highly reactive unsaturated aldehyde.[3][6][7] Acrolein causes damage to the bladder lining, leading to inflammation and bleeding, a condition known as hemorrhagic cystitis.[3] The uroprotective mechanism of mesna is centered on the chemical inactivation of acrolein. The free thiol group (-SH) of mesna undergoes a Michael addition reaction with the α,β-unsaturated carbonyl group of acrolein.[6] This covalent binding forms a stable, non-toxic thioether conjugate that is then safely excreted in the urine, preventing acrolein from damaging the urothelium.[3][6]

Beyond direct acrolein scavenging, mesna has also been reported to possess antioxidant properties, which may further contribute to its protective effects by mitigating oxidative stress in the bladder mucosa.[3]

cluster_bloodstream Systemic Circulation cluster_kidney Renal Tubules cluster_bladder Bladder Dimesna_blood Dimesna (inactive) Dimesna_kidney Dimesna Dimesna_blood->Dimesna_kidney Filtration Mesna_blood Mesna (active) Mesna_blood->Dimesna_blood Oxidation Mesna_kidney Mesna (active) Dimesna_kidney->Mesna_kidney Reduction Mesna_bladder Mesna Mesna_kidney->Mesna_bladder Excretion Acrolein Acrolein (toxic) Nontoxic_conjugate Non-toxic Conjugate Acrolein->Nontoxic_conjugate Mesna_bladder->Nontoxic_conjugate Michael Addition

Figure 1: Pharmacokinetic and pharmacodynamic pathway of Dimesna.

Pharmacokinetics of Dimesna and Mesna

The distinct pharmacokinetic profiles of Dimesna and its active metabolite, mesna, are central to its targeted uroprotective effect.

ParameterMesnaDimesnaReference
Half-life (t1/2) 0.36 hours (IV)1.17 - 1.29 hours (IV)[4][8]
1.2 - 8.3 hours (IV and oral)[4]
Peak Plasma Concentration (Oral) 1.5 - 4 hours3 hours[4][5]
Volume of Distribution (Vd) 0.65 ± 0.24 L/kgNot specified[5]
Renal Clearance (ClR) 0.244 ± 0.201 L/hr/kg0.157 ± 0.156 L/hr/kg[8]
Fraction Excreted in Urine (20 hrs) 0.361 ± 0.150.482 ± 0.25[8]
AUC Ratio (Mesna/Dimesna) 1.21 ± 0.57[8]

Table 1: Comparative Pharmacokinetic Parameters of Mesna and Dimesna

Following intravenous administration, mesna is rapidly oxidized to dimesna in the bloodstream.[3][4][5] When administered orally, peak plasma concentrations of mesna and dimesna are reached within approximately 4 and 3 hours, respectively.[4] The urinary bioavailability of orally administered mesna is about 45-79% of that following intravenous administration.[4]

Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the kidney-specific uptake of Dimesna.[9] The uptake by these transporters is saturable with Km values of 636 μM, 390 μM, and 590 μM for OAT1, OAT3, and OAT4, respectively.[9]

Enzymatic and Non-Enzymatic Reduction of Dimesna

The conversion of Dimesna back to its active mesna form within the renal system is a critical step. This reduction is facilitated by both enzymatic and non-enzymatic pathways.[1][10]

  • Enzymatic Reduction: The thioredoxin and glutaredoxin systems have been shown to facilitate the reduction of Dimesna to mesna in vitro.[10]

  • Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous sulfhydryl compounds like cysteine and glutathione.[1][10]

cluster_enzymatic Enzymatic Pathways cluster_nonenzymatic Non-Enzymatic Pathways Dimesna Dimesna Mesna Mesna (x2) Dimesna->Mesna Thioredoxin Thioredoxin System Thioredoxin->Mesna Glutaredoxin Glutaredoxin System Glutaredoxin->Mesna Cysteine Cysteine Cysteine->Mesna Glutathione Glutathione Glutathione->Mesna

Figure 2: Enzymatic and non-enzymatic reduction pathways of Dimesna.

Experimental Protocols

In Vitro Acrolein Inactivation Assay

Objective: To determine the dose-dependent efficacy of mesna in neutralizing acrolein in a controlled environment.

Methodology:

  • Acrolein is measured in urine or phosphate-buffered saline (PBS) using a headspace-solid-phase microextraction gas chromatography and mass spectrometry method.[11]

  • Mesna is added to the urine or PBS samples at varying concentrations (e.g., 10 µM to 20 mM).[11]

  • The effect of pH on mesna's efficacy can be investigated by adjusting the pH of the PBS.[11]

  • The reduction in acrolein concentration is quantified to determine the dose-dependent inactivation by mesna.[11]

Pharmacokinetic Analysis in Patients

Objective: To determine the pharmacokinetic parameters of mesna and dimesna in human subjects.

Methodology:

  • Patients receive a defined dose of mesna, for example, a 30 mg/kg intravenous bolus followed by a 100 mg/kg infusion over 12 hours.[8]

  • Blood and urine samples are collected at various time points following administration.[8]

  • Plasma and urine concentrations of mesna and dimesna are determined using liquid chromatography with electrochemical detection.[12]

  • To measure dimesna, samples are first reduced back to mesna using sodium borohydride.[8]

  • Pharmacokinetic parameters such as half-life, volume of distribution, clearance, and area under the curve (AUC) are calculated from the concentration-time data.[8]

start Patient receives Mesna/Dimesna collect_samples Collect blood and urine samples at timed intervals start->collect_samples prepare_samples Prepare plasma and urine samples collect_samples->prepare_samples measure_mesna Measure Mesna concentration (LC-ECD) prepare_samples->measure_mesna reduce_dimesna Reduce Dimesna to Mesna (Sodium Borohydride) prepare_samples->reduce_dimesna calculate_dimesna Calculate Dimesna concentration measure_mesna->calculate_dimesna measure_total_mesna Measure total Mesna concentration (LC-ECD) reduce_dimesna->measure_total_mesna measure_total_mesna->calculate_dimesna pk_analysis Pharmacokinetic analysis calculate_dimesna->pk_analysis end Determine PK parameters pk_analysis->end

Figure 3: Experimental workflow for pharmacokinetic analysis.

Clinical Significance and Future Directions

The development of Dimesna and its active form, mesna, has been a significant advancement in supportive care for cancer patients, allowing for the safe administration of higher doses of ifosfamide and cyclophosphamide.[13] Clinical studies have demonstrated the efficacy of mesna in preventing chemotherapy-induced hemorrhagic cystitis.[3][14][15]

Ongoing research continues to explore the potential of Dimesna and mesna in other therapeutic areas. For instance, Dimesna is being investigated for its potential to mitigate cisplatin-induced nephrotoxicity.[9][10] The mechanism in this context may involve the inhibition of aminopeptidase (B13392206) N (APN) by Dimesna-derived disulfide heteroconjugates.[9]

Conclusion

Dimesna serves as an elegant example of a targeted prodrug strategy. Its unique pharmacokinetic profile, characterized by systemic inactivity and localized activation in the kidneys, ensures the delivery of the active uroprotectant, mesna, precisely where it is needed to neutralize the toxic effects of acrolein. A thorough understanding of its mechanism of action, from its metabolic conversion to its chemical interaction with urotoxic metabolites, is essential for optimizing its clinical use and exploring its potential in new therapeutic applications. This technical guide provides a foundational understanding for researchers and clinicians working to improve the safety and efficacy of cancer chemotherapy.

References

The In Vivo Conversion of Dimesna to its Active Metabolite Mesna: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna (B1670654) (disodium 2,2'-dithiobis-ethanesulfonate), the physiologically inactive disulfide dimer of mesna (B1676310), serves as a prodrug that is efficiently converted in vivo to its active form, mesna (sodium 2-sulfanylethanesulfonate). This conversion is a critical step in the uroprotective mechanism of mesna, which is co-administered with oxazaphosphorine chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) to mitigate urotoxic side effects. This technical guide provides an in-depth exploration of the in vivo conversion of dimesna to mesna, detailing the underlying biochemical pathways, pharmacokinetic profiles, and the experimental methodologies used to study this biotransformation. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate further research and development in this area.

Introduction

Mesna is an indispensable uroprotective agent used to prevent hemorrhagic cystitis, a dose-limiting toxicity associated with the alkylating agents ifosfamide and cyclophosphamide.[1] The therapeutic efficacy of mesna relies on the free thiol group of its active form, which neutralizes the urotoxic metabolite acrolein in the urinary tract. Following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[2] Dimesna circulates in the plasma and is subsequently reduced back to two molecules of active mesna, primarily in the kidneys and to some extent in the liver.[1][3] This targeted reactivation within the urinary system ensures high concentrations of the protective thiol where it is most needed, while minimizing systemic exposure to the active compound. Understanding the dynamics of this in vivo conversion is paramount for optimizing dosing regimens and ensuring maximal uroprotection.

Biochemical Pathways of Dimesna to Mesna Conversion

The reduction of the disulfide bond in dimesna to yield two molecules of mesna is a crucial biotransformation step. This conversion is not a spontaneous process but is catalyzed by both enzymatic and non-enzymatic mechanisms, primarily involving endogenous reducing systems.

Enzymatic Reduction

The primary enzymatic systems responsible for the reduction of dimesna are the glutathione (B108866) and thioredoxin pathways, which are abundant in the renal tubules and hepatocytes.[4][5]

  • The Glutathione System: This system is a major contributor to dimesna reduction. The key enzyme, glutathione reductase , catalyzes the reduction of glutathione disulfide (GSSG) to its active thiol form, glutathione (GSH), using NADPH as a reducing equivalent.[6] GSH can then directly reduce dimesna in a non-enzymatic reaction or this process can be facilitated by glutathione S-transferases (GSTs).[7][8]

  • The Thioredoxin System: This system also plays a role in dimesna metabolism. Thioredoxin reductase is a ubiquitous flavoenzyme that reduces oxidized thioredoxin using NADPH.[9][10] The reduced thioredoxin, with its active dithiol motif, can then efficiently reduce the disulfide bond of dimesna to generate mesna.[4]

Non-Enzymatic Reduction

In addition to enzymatic catalysis, dimesna can be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous low-molecular-weight thiols, most notably glutathione (GSH) .[5] This reaction is concentration-dependent and contributes to the overall pool of active mesna.

The following diagram illustrates the key pathways involved in the in vivo conversion of dimesna to mesna.

Dimesna_Conversion cluster_blood Bloodstream cluster_kidney_liver Kidney & Liver cluster_glutathione Glutathione System cluster_thioredoxin Thioredoxin System cluster_urine Urine Mesna_admin Administered Mesna Dimesna_blood Dimesna Mesna_admin->Dimesna_blood Auto-oxidation Dimesna_tissue Dimesna Dimesna_blood->Dimesna_tissue Uptake Mesna_active Mesna (Active Thiol) Dimesna_tissue->Mesna_active Reduction Mesna_urine Mesna Mesna_active->Mesna_urine Excretion GSH GSH (Glutathione) GSH->Dimesna_tissue Non-enzymatic Thiol-disulfide exchange GSSG GSSG GSSG->GSH GR Glutathione Reductase NADP_G NADP+ GR->NADP_G NADPH_G NADPH NADPH_G->GR Trx_ox Thioredoxin (Oxidized) Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Trx_red->Dimesna_tissue Enzymatic Reduction TrxR Thioredoxin Reductase NADP_T NADP+ TrxR->NADP_T NADPH_T NADPH NADPH_T->TrxR Acrolein Acrolein (Urotoxic) Mesna_urine->Acrolein Neutralization Conjugate Non-toxic Conjugate

Caption: In vivo conversion of dimesna to mesna and its uroprotective mechanism.

Pharmacokinetics of Dimesna and Mesna

The pharmacokinetic profiles of dimesna and mesna have been characterized in several clinical studies. Following intravenous administration of mesna, it is rapidly oxidized to dimesna, leading to a short half-life for the parent drug.[11] Oral administration of mesna results in a delayed time to peak concentration.[2] The subsequent reduction of dimesna back to mesna in the kidneys and liver leads to the sustained presence of the active thiol in the urine, which is essential for its uroprotective effect.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for mesna and dimesna from studies in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Mesna Following Intravenous and Oral Administration

ParameterIntravenous AdministrationOral AdministrationReference(s)
Half-life (t½) 0.12 ± 0.15 hours (alpha), 2.12 ± 1.61 hours (beta)~2.9 hours (time to peak)[2][11]
Volume of Distribution (Vd) 0.324 ± 0.336 L/kg (central)Not reported[11]
Total Clearance (Cl) 0.755 ± 0.507 L/hr/kgNot reported[11]
Urinary Excretion (as mesna) ~32% of dose31-33% of dose[12][13]

Table 2: Pharmacokinetic Parameters of Dimesna Following Intravenous Administration of Mesna

ParameterValueReference(s)
Half-life (t½) 1.29 ± 0.6 hours[11]
Mean Residence Time (MRT) 6.68 ± 1.05 hours[11]
Urinary Excretion (as dimesna) ~33% of dose[12]
AUC (mesna)/AUC (dimesna) Ratio 1.21 ± 0.57[11]

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the in vivo conversion of dimesna to mesna.

Quantification of Mesna and Dimesna in Biological Samples

A robust and sensitive analytical method is crucial for accurately determining the concentrations of mesna and dimesna in plasma and urine. High-performance liquid chromatography (HPLC) with electrochemical detection is a widely used and validated method.[14]

Protocol: HPLC with Electrochemical Detection

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an equal volume of a deproteinizing solution (e.g., 0.0825 M sulfuric acid containing 1.25% w/vol sodium hexametaphosphate).[14]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant is collected for analysis. To measure total mesna (mesna + dimesna), the supernatant is treated with a reducing agent like sodium borohydride (B1222165) to convert dimesna to mesna prior to analysis.[14]

  • Sample Preparation (Urine):

    • Dilute urine samples (e.g., 1:50) with water.[14]

    • Mix the diluted urine 1:1 with an aqueous solution of sodium hexametaphosphate (1.25% w/vol).[14]

    • For total mesna determination, treat the sample with sodium borohydride.[14]

  • Chromatographic Conditions:

  • Quantification:

    • Generate a standard curve using known concentrations of mesna.

    • Calculate the concentration of mesna and dimesna (by difference after reduction) in the samples based on the peak height or area ratio to an internal standard.

In Vitro Dimesna Reduction Assays

In vitro assays using tissue homogenates or purified enzymes are essential for elucidating the specific mechanisms of dimesna reduction.

Protocol: Dimesna Reduction in Liver Homogenates

  • Preparation of Liver Homogenate:

    • Perfuse isolated rat livers with a protein-free buffered solution.[1]

    • Homogenize the liver tissue in a suitable buffer.

    • Centrifuge the homogenate to obtain a supernatant fraction (cytosol and microsomes).

  • Reduction Assay:

    • Incubate the liver homogenate with a known concentration of dimesna at 37°C.

    • To investigate the involvement of specific pathways, co-incubate with inhibitors of glutathione reductase or thioredoxin reductase. To confirm the role of glutathione, deplete GSH using agents like buthionine sulfoximine (B86345) prior to the assay.[1]

    • At various time points, stop the reaction (e.g., by adding a deproteinizing agent).

    • Analyze the samples for the formation of mesna using the HPLC method described above.

  • Data Analysis:

    • Calculate the rate of mesna formation to determine the kinetics of dimesna reduction.

The following diagram outlines a general workflow for studying dimesna to mesna conversion.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Sample Analysis cluster_data Data Interpretation admin Administer Dimesna (or Mesna) to subjects sampling Collect Blood and Urine Samples admin->sampling preparation Sample Preparation (Deproteinization, Reduction) sampling->preparation tissue Prepare Tissue Homogenates (Kidney, Liver) incubation Incubate Dimesna with Homogenates or Enzymes tissue->incubation enzyme Purify Enzymes (e.g., Glutathione Reductase) enzyme->incubation incubation->preparation hplc HPLC with Electrochemical Detection preparation->hplc quantification Quantify Mesna and Dimesna hplc->quantification pk_analysis Pharmacokinetic Modeling quantification->pk_analysis mechanism Elucidate Reduction Mechanisms quantification->mechanism

Caption: A generalized experimental workflow for investigating dimesna conversion.

Conclusion

The in vivo conversion of dimesna to mesna is a highly efficient and targeted process that is fundamental to the uroprotective action of this drug. This biotransformation is primarily mediated by the glutathione and thioredoxin reductase systems in the kidneys and liver, ensuring high concentrations of the active thiol in the urinary tract where it can neutralize toxic chemotherapy metabolites. A thorough understanding of the pharmacokinetics and the biochemical pathways governing this conversion is essential for the rational design of dosing schedules and the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this critical aspect of mesna pharmacology.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimesna free acid, also known as 2,2'-dithiodiethanesulfonic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including detailed data tables, experimental protocols, and a visualization of its mechanism of action.

Core Physicochemical Properties

This compound is the parent acid of Dimesna, which is the disodium (B8443419) salt form. Dimesna is recognized for its role as a uroprotective agent, mitigating the urotoxic effects of certain chemotherapeutic agents. A thorough understanding of the physicochemical properties of the free acid is crucial for its development, formulation, and understanding its biological behavior.

Chemical Identity
PropertyValue
Chemical Name 2,2'-dithiodiethanesulfonic acid
Synonyms This compound, Bis(2-sulfoethyl)disulfide
Molecular Formula C4H10O6S4
Molecular Weight 282.4 g/mol [1]
CAS Number 45127-11-5[1]
Chemical Structure O=S(O)(CCSCC--INVALID-LINK--(=O)O)=O
Physicochemical Data
PropertyThis compoundDimesna (Disodium Salt)
Melting Point Data not available273 °C (decomposes)[2]
Boiling Point Data not availableData not available
Solubility Data not availableDMSO (Slightly), Methanol (Slightly)[2]
pKa Data not available (expected to be strongly acidic due to the sulfonic acid groups)Not applicable
LogP (Computed) -1.3[1]Not applicable

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of various pH, ethanol) in a sealed, inert container.

  • Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted as necessary. The concentration of the dissolved this compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the sulfonic acid groups in this compound can be determined by potentiometric titration.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water. The initial concentration should be accurately known.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the this compound solution using a precision burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Due to the strong acidic nature of sulfonic acids, the initial equivalence point may be difficult to determine accurately in aqueous solution. Advanced data analysis methods, such as the derivative method, may be employed to precisely locate the equivalence points.

Mechanism of Action

Dimesna functions as a prodrug that is converted in the body to its active metabolite, mesna. Mesna then acts as a uroprotectant by detoxifying reactive and urotoxic metabolites of certain chemotherapy drugs, such as cyclophosphamide (B585) and ifosfamide.

Mechanism_of_Action cluster_bloodstream Bloodstream cluster_kidney Kidney cluster_bladder Bladder Dimesna Dimesna Mesna Mesna (Active Metabolite) Dimesna->Mesna Reduction Detox Detoxification Mesna->Detox Chemo Chemotherapy (e.g., Ifosfamide) ToxicMetabolites Urotoxic Metabolites (e.g., Acrolein) Chemo->ToxicMetabolites Metabolism ToxicMetabolites->Detox InactiveMetabolites Inactive Metabolites Detox->InactiveMetabolites Excretion

Figure 1: Mechanism of action of Dimesna.

The diagram above illustrates the bioactivation of Dimesna to Mesna in the kidneys. Subsequently, in the bladder, Mesna's free thiol group reacts with and neutralizes the urotoxic metabolites generated from chemotherapy agents, preventing bladder toxicity.

References

Dimesna Free Acid: A Technical Guide to Mitigating Chemotherapy-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimesna (B1670654) free acid and its role as a uroprotective agent against the toxic side effects of certain chemotherapeutic drugs, primarily those from the oxazaphosphorine class like cyclophosphamide (B585) and ifosfamide (B1674421). Dimesna, the disulfide dimer of mesna (B1676310), functions as a prodrug, converting to its active form, mesna, in vivo. Mesna then localizes in the bladder and detoxifies acrolein, a highly urotoxic metabolite of cyclophosphamide and ifosfamide, thereby preventing hemorrhagic cystitis. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for inducing and evaluating chemotherapy-induced toxicity in animal models, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Chemotherapy with oxazaphosphorine alkylating agents, such as cyclophosphamide and ifosfamide, is a cornerstone in the treatment of various malignancies. However, the clinical utility of these agents is often limited by severe urotoxicity, most notably hemorrhagic cystitis.[1][2] This adverse effect is primarily caused by the metabolite acrolein, which accumulates in the bladder and causes significant damage to the urothelium.[3][4]

Dimesna (disodium 2,2'-dithio-bis-ethane sulfonate) is a cytoprotective agent that serves as a stable prodrug of mesna (sodium 2-mercaptoethane sulfonate).[5] In the bloodstream, dimesna is reduced to two molecules of mesna. Mesna is then filtered by the kidneys and concentrated in the bladder, where its free thiol group effectively neutralizes acrolein, forming a non-toxic compound that is safely excreted.[2][5] This targeted delivery of the active protective agent minimizes systemic side effects while providing maximal protection where it is most needed.

Mechanism of Action

The protective effect of dimesna is a multi-step process that begins with its conversion to mesna and culminates in the detoxification of acrolein in the urinary bladder.

Pharmacokinetics and Activation

Following administration, dimesna is rapidly reduced to mesna in the bloodstream.[5] Mesna is then filtered by the glomerulus and enters the renal tubules. In the urinary tract, mesna's sulfhydryl group is readily available to react with and neutralize urotoxic chemotherapy metabolites.[2]

Acrolein Scavenging

Acrolein, a highly reactive unsaturated aldehyde, is a major urotoxic metabolite of cyclophosphamide and ifosfamide.[3][4] It causes damage to the bladder urothelium through direct chemical irritation and by inducing oxidative stress. Mesna's free thiol (-SH) group reacts with the double bond of acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is then excreted in the urine.[2]

Anti-inflammatory and Antioxidant Effects

Acrolein-induced bladder injury triggers an inflammatory cascade characterized by the production of reactive oxygen species (ROS), activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3][6] By scavenging acrolein, mesna prevents the initiation of this inflammatory cascade, thereby reducing edema, hemorrhage, and infiltration of inflammatory cells into the bladder tissue.[3][5]

Modulation of Receptor Tyrosine Kinase Signaling (Putative)

Some evidence suggests that dimesna may also exert protective effects by modulating the activity of receptor tyrosine kinases such as EGFR, MET, and ROS1. It is proposed that dimesna disrupts extracellular disulfide bonds on these receptors, which could alter their downstream signaling pathways that are often associated with cell proliferation and survival.[7][8] The precise downstream effects of this modulation in the context of reducing chemotherapy-induced toxicity require further investigation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the protective effects of mesna (the active form of dimesna) against chemotherapy-induced toxicity in animal models.

ParameterControlIfosfamide (IFO)IFO + MesnaReference
Bladder Wet Weight (mg) 100 ± 10320.1 ± 25.5146.5 ± 15.2[6]
Edema Score (0-3) 03 (2-3)1 (0-1)[5][9]
Hemorrhage Score (0-3) 03 (2-3)1 (0-1)[5][9]
Histopathological Changes Score (0-3) 03 (2-3)1 (0-1)[5][9]

Table 1: Uroprotective Effect of Mesna in Ifosfamide-Induced Hemorrhagic Cystitis in Rats. Data are presented as mean ± SD or median (min-max).

ParameterControlCyclophosphamide (CP)CP + MesnaReference
Bladder Wet Weight (mg) 85 ± 5187 ± 12102 ± 8[10]
Bladder Tumor Incidence (%) 0305 (dose-dependent reduction)[11]

Table 2: Uroprotective Effect of Mesna in Cyclophosphamide-Induced Bladder Toxicity in Rats. Data are presented as mean ± SD or percentage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, focusing on the induction and evaluation of chemotherapy-induced hemorrhagic cystitis in a rat model.

Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis

Objective: To induce a reproducible model of hemorrhagic cystitis in rats using ifosfamide to evaluate the efficacy of uroprotective agents.

Materials:

  • Male Wistar rats (200-250 g)

  • Ifosfamide (IFO)

  • Mesna

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools

  • Analytical balance

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Control (saline injection)

    • Group 2: Ifosfamide (IFO) alone

    • Group 3: IFO + Mesna

  • Drug Preparation and Administration:

    • Dissolve ifosfamide in sterile saline to a final concentration for a dose of 120 mg/kg.[9]

    • Dissolve mesna in sterile saline for a dose of 40 mg/kg.[9]

    • Administer a single intraperitoneal (i.p.) injection of ifosfamide (120 mg/kg) to the animals in Groups 2 and 3.[9]

    • Administer mesna (40 mg/kg, i.p.) to the animals in Group 3 at the same time as, and at 4 and 8 hours after, ifosfamide administration.[9]

    • Administer an equivalent volume of saline to the control group.

  • Observation and Euthanasia:

    • Monitor the animals for clinical signs of toxicity.

    • After 24 hours (or as per study design), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[6]

  • Bladder Excision and Evaluation:

    • Immediately after euthanasia, carefully dissect the urinary bladder.

    • Empty the bladder of urine and blot it dry.

    • Weigh the bladder to determine the bladder wet weight (BWW).[6][10]

    • Macroscopically score the bladder for edema and hemorrhage based on a predefined scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).[5][9]

    • Fix the bladder in 10% formalin for histopathological analysis.

Histopathological Evaluation

Objective: To microscopically assess the extent of bladder damage and inflammation.

Procedure:

  • Tissue Processing: Dehydrate the formalin-fixed bladder tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Scoring: Score the sections for histopathological changes, including urothelial desquamation, inflammatory cell infiltration, edema, and hemorrhage, using a semi-quantitative scoring system (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).[5][9]

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Chemotherapy_Metabolism_and_Toxicity cluster_liver Liver cluster_bladder Bladder Chemotherapy Cyclophosphamide / Ifosfamide Metabolism CYP450 Metabolism Chemotherapy->Metabolism ActiveMetabolite Active Antitumor Metabolites Metabolism->ActiveMetabolite ToxicMetabolite Acrolein Metabolism->ToxicMetabolite Urothelium Urothelial Cells ToxicMetabolite->Urothelium Accumulation in Urine Damage Urothelial Damage (Hemorrhagic Cystitis) Urothelium->Damage

Caption: Metabolism of Oxazaphosphorine Chemotherapy.

Dimesna_Mechanism_of_Action Dimesna Dimesna (Administered) Mesna_Blood Mesna (in Bloodstream) Dimesna->Mesna_Blood Reduction Mesna_Urine Mesna (in Urine) Mesna_Blood->Mesna_Urine Renal Filtration Conjugate Non-toxic Thioether Conjugate Mesna_Urine->Conjugate Michael Addition Acrolein Acrolein (Toxic Metabolite) Acrolein->Conjugate Excretion Urinary Excretion Conjugate->Excretion

Caption: Dimesna Activation and Acrolein Detoxification.

Acrolein_Inflammatory_Pathway Acrolein Acrolein ROS Reactive Oxygen Species (ROS) Production Acrolein->ROS NFkB_AP1 Activation of NF-κB and AP-1 ROS->NFkB_AP1 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_AP1->Cytokines Inflammation Bladder Inflammation (Edema, Hemorrhage, Cell Infiltration) Cytokines->Inflammation

Caption: Acrolein-Induced Inflammatory Signaling Cascade.

Experimental_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Random Grouping acclimatize->grouping treatment Treatment Administration (Saline / IFO / IFO + Mesna) grouping->treatment observation 24h Observation treatment->observation euthanasia Euthanasia and Bladder Excision observation->euthanasia evaluation Bladder Evaluation euthanasia->evaluation bww Bladder Wet Weight evaluation->bww macro Macroscopic Scoring evaluation->macro histo Histopathology evaluation->histo end End bww->end macro->end histo->end

References

Dimesna Free Acid: A Technical Guide to its Role in Mitigating Cisplatin Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by dose-limiting nephrotoxicity. This technical guide provides an in-depth analysis of Dimesna free acid, also known as Tavocept™ (BNP7787), a promising agent in the mitigation of cisplatin-induced kidney injury. Dimesna, the disulfide form of mesna (B1676310), is designed to selectively protect the kidneys from the toxic effects of cisplatin without compromising its antitumor efficacy. This document details the proposed mechanisms of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways involved.

Mechanism of Action

Dimesna's protective effect is primarily localized to the kidneys, a feature that distinguishes it from other systemically available chemoprotectants. The core of its mechanism lies in its metabolic activation to mesna within the renal tubules.

Key Mechanisms:

  • Renal Conversion to Mesna: Dimesna is stable in plasma but is readily converted to its active form, mesna (sodium 2-mercaptoethane sulfonate), in the kidneys.[1]

  • Inactivation of Toxic Platinum Species: Once formed in the kidneys, the free thiol group of mesna can locally inactivate toxic platinum species, thereby preventing damage to renal tubular cells.[1]

  • Inhibition of Gamma-Glutamyl Transpeptidase (GGT): Dimesna-derived mesna-disulfide heteroconjugates are thought to inhibit GGT, an enzyme involved in the metabolic activation of cisplatin to its nephrotoxic species.[2]

  • Lack of Interference with Antitumor Activity: As Dimesna does not contain a free thiol group in its inactive form, it does not interfere with the antitumor effects of cisplatin in the systemic circulation.[3][4]

cluster_Systemic_Circulation Systemic Circulation cluster_Kidney Kidney Cisplatin Cisplatin TumorCell Tumor Cell Cisplatin->TumorCell Antitumor Activity RenalTubule Renal Tubule Cisplatin->RenalTubule Dimesna Dimesna (Inactive) Dimesna->RenalTubule Mesna Mesna (Active) RenalTubule->Mesna Conversion ToxicPlatinum Toxic Platinum Species RenalTubule->ToxicPlatinum Metabolism via GGT Mesna->ToxicPlatinum Inactivation GGT Gamma-Glutamyl Transpeptidase (GGT) Mesna->GGT Inhibition InactiveComplex Inactive Platinum Complex ToxicPlatinum->InactiveComplex

Figure 1: Proposed mechanism of Dimesna in mitigating cisplatin nephrotoxicity.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in animal models have demonstrated the potential of Dimesna to protect against cisplatin-induced nephrotoxicity.

Table 1: Summary of Preclinical Data from a Study in Dogs with Bladder Cancer [1]

ParameterTavocept/Cisplatin Group (n=14)Historical Control Group (Cisplatin alone) (n=14)P-value
Incidence of Peak Serum Creatinine (B1669602) >2.0 mg/dL3/149/14-
Nephrotoxicity GradeSignificantly Lower-0.04
Mean Baseline Serum Creatinine (mg/dL)0.74--
Mean Peak Serum Creatinine (mg/dL)1.64--
Median Baseline Serum Creatinine (mg/dL)0.7--
Median Peak Serum Creatinine (mg/dL)1.4--
Clinical Trials

Phase I clinical trials have evaluated the safety and pharmacokinetics of Dimesna in combination with cisplatin.

Table 2: Summary of a Phase I Clinical Trial of Dimesna with Cisplatin and Paclitaxel (B517696) [5]

ParameterFinding
Recommended Dose 18.4 g/m² of BNP7787 (Dimesna)
Dose-Limiting Toxicity Not observed up to 41.0 g/m²
Pharmacokinetics AUC0-inf of the metabolite mesna was approximately 6.3% of the AUC0-inf of BNP7787. Co-administration of paclitaxel and cisplatin did not appear to influence the pharmacokinetics of BNP7787 and mesna.
Efficacy Overall response rate was 43%

Experimental Protocols

In Vivo Animal Model (Canine Study)

A study evaluating Dimesna in dogs with transitional cell carcinoma of the bladder provides a framework for an in vivo experimental protocol.[1]

start Canine Subjects with TCC treatment Tavocept, Cisplatin, and Piroxicam Therapy start->treatment diuresis Shortened Diuresis Protocol (90 mins) treatment->diuresis monitoring Monitor Serum Creatinine diuresis->monitoring endpoint Primary Endpoint: Incidence of Peak Serum Creatinine >2.0 mg/dL monitoring->endpoint outcome Assess Safety, Tolerability, and Response Rate endpoint->outcome

Figure 2: Experimental workflow for an in vivo canine study.
  • Animal Model: Dogs with naturally occurring transitional cell carcinoma (TCC) of the bladder.

  • Treatment Regimen:

    • Tavocept (Dimesna) administered prior to cisplatin.

    • Cisplatin administered with a shortened diuresis protocol (90 minutes compared to the standard >6 hours).

    • Piroxicam co-administration.

  • Assessment of Nephrotoxicity:

    • Serial monitoring of serum creatinine levels.

    • Primary endpoint: Incidence of peak serum creatinine concentration >2.0 mg/dL.

    • Grading of nephrotoxicity based on established veterinary criteria.

  • Outcome Measures:

    • Safety and tolerability of the combination therapy.

    • Tumor response rate.

    • Survival time.

In Vitro Mechanistic Studies

To elucidate the molecular mechanisms, in vitro experiments can be designed.

cluster_Cell_Culture Cell Culture cluster_Assays Assays RenalCells Renal Proximal Tubular Cells Cisplatin_Treat Treat with Cisplatin RenalCells->Cisplatin_Treat Dimesna_Treat Co-treat with Dimesna Cisplatin_Treat->Dimesna_Treat GGT_Activity GGT Activity Assay Dimesna_Treat->GGT_Activity ROS_Production Reactive Oxygen Species (ROS) Assay Dimesna_Treat->ROS_Production Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) Dimesna_Treat->Apoptosis_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Dimesna_Treat->Cell_Viability

Figure 3: Logical relationship for in vitro mechanistic studies.
  • Cell Lines: Human or rodent renal proximal tubular epithelial cell lines.

  • Treatment Conditions:

    • Control (vehicle).

    • Cisplatin alone.

    • Dimesna alone.

    • Cisplatin in combination with varying concentrations of Dimesna.

  • Mechanistic Assays:

    • GGT Activity Assay: To confirm the inhibitory effect of Dimesna on gamma-glutamyl transpeptidase.

    • Reactive Oxygen Species (ROS) Assay: To measure the impact on cisplatin-induced oxidative stress.

    • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V/PI staining): To quantify the reduction in cisplatin-induced apoptosis.

    • Cell Viability Assays (e.g., MTT, LDH release): To assess the protective effect of Dimesna on cell survival.

Conclusion and Future Directions

This compound represents a targeted approach to mitigating cisplatin nephrotoxicity. Its selective activation in the kidneys offers a significant advantage over systemic antioxidants that may interfere with the chemotherapeutic efficacy of cisplatin. The available preclinical and early-phase clinical data are encouraging, demonstrating a favorable safety profile and a reduction in markers of renal injury.

Future research should focus on:

  • Larger, randomized controlled clinical trials to definitively establish the efficacy of Dimesna in preventing or reducing the severity of cisplatin-induced nephrotoxicity in cancer patients.

  • Further elucidation of the molecular pathways modulated by Dimesna in renal cells beyond GGT inhibition.

  • Investigation into the potential synergistic or protective effects of Dimesna when used with other nephrotoxic chemotherapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of Dimesna's role in the context of cisplatin chemotherapy. As research progresses, Dimesna may become an integral part of treatment regimens, allowing for the safer and more effective use of cisplatin in oncology.

References

Dimesna Free Acid: A Prodrug Approach to Targeted Mesna Uroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mesna (B1676310) is the current standard of care for preventing hemorrhagic cystitis, a debilitating and dose-limiting toxicity associated with the use of oxazaphosphorine chemotherapeutic agents such as ifosfamide (B1674421) and cyclophosphamide (B585). However, the rapid systemic oxidation of mesna to its inactive disulfide metabolite, dimesna (B1670654) (also known as mesna disulfide), necessitates frequent administration to maintain adequate uroprotective concentrations in the bladder. This technical guide explores the chemistry, mechanism of action, and experimental evaluation of dimesna as a prodrug of mesna. By leveraging the body's natural metabolic pathways, dimesna provides a targeted delivery system, releasing the active mesna predominantly within the renal tubules and bladder, thereby offering the potential for improved therapeutic efficacy and patient convenience. This document provides a comprehensive overview of the underlying science, quantitative data, and detailed experimental methodologies relevant to the study of dimesna as a prodrug for mesna.

Introduction: The Challenge of Oxazaphosphorine-Induced Urotoxicity

Ifosfamide and cyclophosphamide are potent alkylating agents widely used in the treatment of a variety of cancers.[1] Their clinical utility is often limited by severe urotoxicity, primarily hemorrhagic cystitis.[2][3] This adverse effect is mediated by the metabolic byproduct acrolein, which accumulates in the urine and causes severe bladder irritation, inflammation, and bleeding.[4][5]

Mesna (sodium 2-mercaptoethane sulfonate) was developed to mitigate this toxicity.[1] Its free sulfhydryl (-SH) group effectively neutralizes acrolein in the urine through a Michael addition reaction, forming a stable, non-toxic thioether conjugate.[4][5] However, following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[1][4] This rapid inactivation necessitates multiple doses or continuous infusions of mesna to ensure that therapeutically effective concentrations of the active thiol are present in the urine when acrolein is being excreted.[6][7]

Dimesna: A Prodrug Strategy for Targeted Mesna Delivery

Dimesna, the inactive disulfide metabolite of mesna, can be utilized as a prodrug to deliver the active mesna to its site of action in the urinary tract.[8][9] The core principle of this strategy is based on the pharmacokinetic profile of dimesna.

Mechanism of Action: From Systemic Inactivity to Localized Activation

Following administration, dimesna circulates systemically in its inactive form.[1] It is then filtered by the glomeruli into the renal tubules.[1][6] Within the renal tubular cells and the urinary tract, dimesna is reduced back to two molecules of active mesna.[8][9] This targeted reactivation ensures that high concentrations of the uroprotective agent are available precisely where the toxic metabolites of chemotherapy are concentrated.[8]

The in vivo reduction of dimesna is facilitated by enzymatic and non-enzymatic pathways. The thioredoxin and glutaredoxin systems, key cellular redox regulators, have been shown to enzymatically reduce dimesna.[10] Additionally, non-enzymatic thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH) contributes to the regeneration of mesna.[10]

Quantitative Data: A Comparative Overview of Mesna and Dimesna

The following tables summarize key quantitative parameters for mesna and its prodrug, dimesna, compiled from various pharmacokinetic studies in humans.

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans

ParameterMesnaDimesnaReference(s)
Half-life (t½) ~0.36 - 2.12 hours~1.17 - 1.29 hours[8][11]
Peak Plasma Time (Oral) ~1.5 - 4 hours~3 hours[12]
Bioavailability (Oral) 45-79% (urinary)Not directly administered orally in most studies[6]
Protein Binding 69-75% (mesna + dimesna)69-75% (mesna + dimesna)[6]
Volume of Distribution (Vd) 0.65 ± 0.24 L/kg-[12]
Urinary Excretion (% of dose) ~32-33%~33-48%[11][12]
Renal Clearance (CLR) 0.244 ± 0.201 L/hr/kg0.157 ± 0.156 L/hr/kg[11]

Table 2: Uroprotective Efficacy of Mesna in an Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis

Treatment GroupMacroscopic Hemorrhage Score (Median)Macroscopic Edema Score (Median)Histopathological Damage Score (Median)Reference(s)
Control 000[2]
Ifosfamide Alone 222[2]
Ifosfamide + Mesna 011[2]
Ifosfamide + Glutathione 010[2]
(Scoring based on a 0-2 or 0-3 scale where higher scores indicate more severe damage)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dimesna as a prodrug for mesna.

Synthesis of Dimesna (Disodium 2,2'-dithiobis(ethanesulfonate))

Dimesna is synthesized by the oxidation of mesna. While mesna can auto-oxidize in the presence of oxygen under mildly basic conditions, a more controlled synthesis can be achieved using an oxidizing agent.[13]

Principle: The thiol group of mesna is oxidized to form a disulfide bond, yielding dimesna.

Materials:

Procedure (Conceptual):

  • Dissolve mesna in an aqueous solution.

  • Adjust the pH to mildly basic (pH 8-9) using NaOH or NaHCO₃.

  • Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol or aqueous sodium iodate) to the mesna solution with constant stirring.

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by observing the disappearance of the oxidizing agent's color.

  • Once the reaction is complete, the product (dimesna) can be isolated by precipitation (e.g., by adding a water-miscible organic solvent like ethanol) or by removal of the solvent under reduced pressure.

  • The resulting solid can be washed with a suitable solvent and dried.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.[13]

In Vitro Reduction of Dimesna to Mesna

This protocol describes a method to assess the enzymatic reduction of dimesna using isolated perfused rat liver, which can be adapted to use purified enzyme systems like the thioredoxin or glutaredoxin systems.[4][10]

Principle: The reduction of dimesna to mesna in a biological system is quantified by measuring the concentrations of both compounds in the effluent over time.

Materials:

  • Isolated perfused rat liver apparatus

  • Protein-free buffered perfusion solution (e.g., Krebs-Henseleit buffer)

  • Dimesna

  • Analytical standards for mesna and dimesna

  • HPLC system with electrochemical or mass spectrometry detection

Procedure:

  • Prepare the isolated perfused rat liver system according to established protocols.

  • Prepare a stock solution of dimesna in the perfusion buffer at a known concentration.

  • Perfuse the isolated liver with the dimesna-containing buffer in a single-pass or recirculating manner.

  • Collect samples of the effluent perfusate at various time points.

  • Immediately process the samples to prevent auto-oxidation of any formed mesna. This may involve acidification or the addition of a chelating agent like EDTA.

  • Quantify the concentrations of both dimesna and mesna in the collected samples using a validated analytical method (see section 5.4).

  • Calculate the rate of dimesna reduction based on its disappearance and the appearance of mesna, normalized to the liver weight.[4]

In Vivo Model of Ifosfamide-Induced Hemorrhagic Cystitis

This protocol outlines a common method for inducing hemorrhagic cystitis in rats to evaluate the uroprotective efficacy of agents like dimesna or mesna.[2][14][15]

Principle: A high dose of ifosfamide is administered to rats to induce bladder toxicity, and the protective effects of a co-administered agent are assessed by examining the bladder for signs of damage.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Ifosfamide (IFO)

  • Dimesna or Mesna

  • Sterile saline for injection

  • Anesthetic agent for sacrifice

  • Formalin for tissue fixation

  • Hematoxylin and eosin (B541160) (H&E) stain

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Divide the rats into experimental groups (e.g., Control, IFO alone, IFO + Dimesna, IFO + Mesna).

  • Dissolve IFO and the test articles (dimesna/mesna) in sterile saline.

  • Administer a single intraperitoneal (i.p.) injection of IFO (e.g., 120-400 mg/kg) to the appropriate groups.

  • Administer the test articles at specified doses and time points relative to the IFO injection (e.g., concurrently and at 4 and 8 hours post-IFO).

  • Observe the animals for a set period (e.g., 24-48 hours).

  • At the end of the observation period, sacrifice the animals under anesthesia.

  • Carefully dissect and remove the bladders.

  • Assess the bladders macroscopically for edema and hemorrhage, and record the bladder wet weight.

  • Fix the bladders in formalin, embed in paraffin, section, and stain with H&E.

  • Evaluate the stained bladder sections microscopically for epithelial damage, inflammation, and hemorrhage using a standardized scoring system.[2]

Analytical Quantification of Mesna and Dimesna in Biological Samples

This section details a representative HPLC-ECD method for the simultaneous quantification of mesna and dimesna in plasma and urine.[4]

Principle: Mesna and an internal standard are separated by reverse-phase HPLC and detected electrochemically. Dimesna is quantified by reducing it to mesna prior to analysis and then subtracting the concentration of free mesna.

Instrumentation and Conditions:

  • HPLC System: With a C18 reverse-phase column (e.g., 10 µm, 8 mm x 10 cm).

  • Mobile Phase: 0.1 M Sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000 v/v), adjusted to pH 5 with phosphoric acid.

  • Flow Rate: 2 mL/min.

  • Detector: Electrochemical detector set at +450 mV.

  • Internal Standard (IS): p-aminobenzoic acid.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Deproteinize the sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.

  • Centrifuge and inject the supernatant into the HPLC system.

Sample Preparation (Urine):

  • Dilute the urine sample (e.g., 1:50) with water.

  • Mix the diluted urine 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.

  • Add the internal standard and inject into the HPLC system.

Quantification of Dimesna:

  • To a separate aliquot of the prepared sample, add a reducing agent (e.g., sodium borohydride) to convert all dimesna to mesna.

  • Analyze this sample to determine the total mesna concentration.

  • Calculate the dimesna concentration by subtracting the free mesna concentration (from the unreduced sample) from the total mesna concentration.[4]

Visualizations: Pathways and Workflows

Signaling Pathway of Acrolein-Induced Bladder Toxicity

Acrolein, a metabolite of cyclophosphamide and ifosfamide, induces hemorrhagic cystitis through a complex signaling cascade involving oxidative stress and inflammation.

acrolein_toxicity Acrolein Acrolein UrothelialCell Urothelial Cell Acrolein->UrothelialCell Enters ROS ROS Production UrothelialCell->ROS NFkB_AP1 NF-κB & AP-1 Activation UrothelialCell->NFkB_AP1 ROS->NFkB_AP1 Activates DNA_Damage DNA Damage ROS->DNA_Damage Cytokines Cytokine Release (TNF-α, IL-1β) NFkB_AP1->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Hemorrhagic_Cystitis Hemorrhagic Cystitis Inflammation->Hemorrhagic_Cystitis Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Cell_Death->Hemorrhagic_Cystitis

Caption: Acrolein-induced bladder toxicity signaling pathway.

Dimesna Prodrug Activation and Uroprotective Mechanism

This diagram illustrates the pharmacokinetic pathway of dimesna, its conversion to mesna, and its subsequent detoxification of acrolein.

dimesna_prodrug cluster_systemic Systemic Circulation cluster_kidney Kidney cluster_bladder Bladder Dimesna_Admin Dimesna Administration Dimesna_Circ Dimesna (inactive) Dimesna_Admin->Dimesna_Circ Glomerular_Filtration Glomerular Filtration Dimesna_Circ->Glomerular_Filtration Dimesna_Tubule Dimesna in Tubule Glomerular_Filtration->Dimesna_Tubule Reduction Reduction (e.g., Glutathione Reductase) Dimesna_Tubule->Reduction Mesna_Active Mesna (active) Reduction->Mesna_Active Detoxification Detoxification Mesna_Active->Detoxification Acrolein Acrolein (toxic) Acrolein->Detoxification Thioether Non-toxic Thioether Detoxification->Thioether

Caption: Dimesna prodrug activation and uroprotection workflow.

Experimental Workflow for Evaluating Uroprotective Efficacy

This workflow outlines the key steps in an in vivo study to compare the uroprotective effects of a test agent against ifosfamide-induced hemorrhagic cystitis.

experimental_workflow Start Start Animal_Grouping Animal Grouping (Control, IFO, IFO+Test Agent) Start->Animal_Grouping Drug_Admin Drug Administration (IFO +/- Test Agent) Animal_Grouping->Drug_Admin Observation Observation Period (e.g., 24-48h) Drug_Admin->Observation Sacrifice Sacrifice & Bladder Excision Observation->Sacrifice Macroscopic_Eval Macroscopic Evaluation (Edema, Hemorrhage, Weight) Sacrifice->Macroscopic_Eval Histopathology Histopathological Analysis (H&E Staining & Scoring) Sacrifice->Histopathology Data_Analysis Data Analysis & Comparison Macroscopic_Eval->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: In vivo uroprotective efficacy evaluation workflow.

Conclusion and Future Directions

Dimesna presents a compelling prodrug strategy for the targeted delivery of mesna to the urinary tract. By leveraging the body's own metabolic machinery in the kidneys, dimesna can provide a sustained release of the active uroprotectant, potentially leading to improved efficacy, reduced dosing frequency, and enhanced patient quality of life during chemotherapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize the clinical application of dimesna. Future research should focus on head-to-head clinical trials comparing the efficacy and safety of dimesna versus standard mesna regimens, as well as exploring novel formulations of dimesna to further improve its pharmacokinetic and pharmacodynamic profile.

References

Unveiling the Antioxidant Potential of Dimesna Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna free acid, the disulfide dimer of 2-mercaptoethane sulfonate (Mesna), is a pivotal compound primarily recognized for its role as a uroprotective and chemoprotective agent. Its therapeutic efficacy is intrinsically linked to its biotransformation into the active thiol, Mesna (B1676310). This technical guide delves into the core antioxidant properties of Dimesna, focusing on the mechanistic pathways of its activation and the subsequent free-radical scavenging capabilities of its active metabolite. While direct quantitative antioxidant data for this compound is not prevalent in scientific literature due to its nature as a prodrug, this document provides a comprehensive overview of the antioxidant actions of its active form, Mesna, supported by detailed experimental methodologies and visual representations of the key biological processes.

Introduction: Dimesna as a Prodrug

Dimesna (disodium 2,2'-dithiobis(ethanesulfonate)) functions as an inactive prodrug that, upon administration, undergoes metabolic reduction to yield two molecules of its active counterpart, Mesna.[1] This conversion is crucial for its biological activity. The primary antioxidant properties discussed are therefore attributed to Mesna, which acts as a potent scavenger of reactive oxygen species (ROS).[2] This targeted delivery and activation mechanism, particularly in the kidneys, is central to its protective effects against chemotherapy-induced toxicities.[1]

Mechanism of Action: From Dimesna to Mesna

The bioactivation of Dimesna to the pharmacologically active Mesna is a critical step in its antioxidant mechanism. This reduction occurs through both enzymatic and non-enzymatic pathways.

  • Enzymatic Reduction: The thioredoxin (Trx) and glutaredoxin (Grx) systems are key enzymatic pathways responsible for the reduction of Dimesna's disulfide bond.

  • Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically via thiol-disulfide exchange reactions with endogenous thiols such as glutathione (B108866) (GSH) and cysteine.

Upon its formation, Mesna, with its free sulfhydryl group, can directly neutralize a variety of reactive oxygen species, thereby mitigating oxidative stress.

Dimesna_Metabolism Dimesna Dimesna (Inactive Prodrug) Mesna Mesna (x2) (Active Antioxidant) Dimesna->Mesna Reduction Neutralized Neutralized Products Mesna->Neutralized Radical Scavenging Enzymatic Enzymatic Reduction (Thioredoxin/Glutaredoxin Systems) Enzymatic->Mesna NonEnzymatic Non-Enzymatic Reduction (Thiol-Disulfide Exchange) NonEnzymatic->Mesna ROS Reactive Oxygen Species (ROS) ROS->Neutralized

Figure 1: Metabolic Activation of Dimesna and Antioxidant Action of Mesna.

Quantitative Antioxidant Data of Mesna

While specific quantitative in vitro antioxidant data for Dimesna is scarce, the antioxidant capacity of its active form, Mesna, has been evaluated. The following table summarizes the available data, which is primarily qualitative or derived from in vivo studies. It is important to note that direct IC50 values from standard assays like DPPH or FRAP for Mesna are not consistently reported in the reviewed literature. The data presented here is a compilation of findings from various studies that confirm its antioxidant effects.

Assay Type Model/System Key Findings Reference
In Vivo Antioxidant ActivityRat model of ischemic acute renal failureMesna administration improved kidney function, suggesting it acts as an antioxidant by scavenging ROS generated at the onset of reperfusion.[3]
In Vivo Anti-inflammatory/AntioxidantRat model of experimental colitisMesna reduced inflammation by scavenging reactive oxygen species generated by polymorphonuclear leukocytes.[4]
General Antioxidant PropertiesReviewMesna possesses antioxidant properties that contribute to its protective effects by scavenging free radicals and ROS.[2]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed, generalized methodologies for standard in vitro antioxidant assays that can be employed to assess the free radical scavenging capabilities of compounds like Mesna.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound (e.g., Mesna) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard dilutions.

    • Add the DPPH working solution to each well/cuvette to initiate the reaction.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Test Compound/Standard A->C B Prepare Test Compound and Standard Dilutions B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Figure 2: General Workflow for the DPPH Radical Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox or FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the diluted sample or standard to a 96-well plate or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.

    • Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.

  • Measurement and Calculation:

    • Measure the absorbance at approximately 593 nm.

    • A standard curve is generated using the absorbance values of the known concentrations of the standard.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The decay of fluorescence is monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).

    • Prepare a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be made fresh daily.

    • Prepare dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein (B123965) working solution to each well.

    • Add the test compound or standard dilutions to the respective wells.

    • Incubate the plate at 37°C for a short period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to a blank (with no antioxidant).

    • Results are typically expressed as Trolox equivalents (TE).

Signaling Pathways and Cellular Effects

While the primary antioxidant action of Mesna is direct radical scavenging, its precursor, Dimesna, has been noted to interact with signaling pathways. Dimesna can modify cysteine residues on various proteins, including kinases like EGFR, MET, and ROS1, thereby disrupting their extracellular disulfide bonds and modulating their activity.[1] This action can inhibit proliferative signaling in cancer cells. The antioxidant effect of Mesna can also indirectly influence cellular signaling by reducing the oxidative stress that can lead to the activation of pro-inflammatory and apoptotic pathways.

Signaling_Pathway Dimesna Dimesna ProteinCys Protein Cysteine Residues (e.g., on EGFR, MET, ROS1) Dimesna->ProteinCys Modifies DisulfideDisruption Disulfide Bond Disruption ProteinCys->DisulfideDisruption KinaseModulation Kinase Activity Modulation DisulfideDisruption->KinaseModulation ProliferativeSignaling Downregulation of Proliferative Signaling KinaseModulation->ProliferativeSignaling

Figure 3: Dimesna's Influence on Protein Cysteine Residues and Signaling.

Conclusion

This compound serves as an effective prodrug, delivering its active antioxidant metabolite, Mesna, to sites of potential oxidative damage. The antioxidant properties of Mesna are well-established, primarily acting through the direct scavenging of reactive oxygen species. While quantitative in vitro antioxidant data for Dimesna itself is limited, the understanding of its conversion to Mesna provides a solid basis for its therapeutic application as a protective agent. The standardized experimental protocols provided in this guide offer a framework for the continued investigation of the antioxidant capacities of Dimesna, its metabolites, and other thiol-containing compounds in the field of drug development and clinical research. Further studies are warranted to fully elucidate the direct and indirect signaling effects of Dimesna and Mesna in various biological systems.

References

Dimesna Free Acid: A Technical Guide on its Cellular Interactions and Redox-Modulating Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is primarily recognized as a stable prodrug of the uroprotective agent mesna. Its established mechanism of action centers on its reduction to mesna, which then detoxifies reactive metabolites of certain chemotherapeutic agents, thereby mitigating toxicity. While its role as a chemoprotectant is well-documented, emerging evidence suggests that Dimesna, as a disulfide bond disrupting agent (DDA), may have direct interactions with cellular components, including key signaling pathways. This technical guide provides an in-depth analysis of the known and putative cellular interactions of Dimesna free acid. It covers its conversion to the active form, its interaction with cellular redox systems, and its potential, though less characterized, role in modulating receptor tyrosine kinase pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key cellular pathways and processes involved.

Core Mechanism of Action: The Dimesna-Mesna Axis

The primary pharmacological activity of Dimesna stems from its conversion to two molecules of mesna. In the bloodstream, Dimesna is relatively stable.[1][2][3] Upon reaching the kidneys, it is taken up by renal cells and reduced to its active thiol form, mesna.[1][4][5] This reduction is crucial for its protective effects.

Detoxification of Chemotherapy Byproducts

The active mesna molecule is excreted into the urinary tract, where it neutralizes urotoxic and nephrotoxic metabolites of ifosfamide (B1674421) and cyclophosphamide, most notably acrolein.[2][5][6] Mesna's free thiol group reacts with the α,β-unsaturated carbonyl group of acrolein, forming a stable, non-toxic thioether, which is then safely excreted.

G cluster_blood Bloodstream cluster_kidney Kidney Cell cluster_bladder Bladder Dimesna Dimesna Dimesna_in Dimesna Dimesna->Dimesna_in Transport via OAT1/3/4 Reductase Thioredoxin/Glutaredoxin Systems Dimesna_in->Reductase Reduction Mesna_out Mesna Mesna_in Mesna Mesna_out->Mesna_in Excretion Reductase->Mesna_out Detox Detoxified Metabolite Mesna_in->Detox Neutralization Acrolein Acrolein (from Chemotherapy) Acrolein->Detox

Figure 1: Dimesna's conversion to mesna and detoxification of acrolein.

Interaction with Cellular Redox Systems

The conversion of Dimesna to mesna is not a spontaneous process; it is intricately linked to the cell's thiol-disulfide redox machinery. The primary enzymatic systems responsible for this reduction are the thioredoxin (Trx) and glutaredoxin (Grx) systems.[1][7]

The Thioredoxin and Glutaredoxin Pathways

Both the Trx and Grx systems utilize NADPH as the ultimate source of reducing equivalents to maintain a reducing intracellular environment.

  • Thioredoxin System: NADPH reduces thioredoxin reductase (TrxR), which in turn reduces thioredoxin (Trx). Reduced Trx can then directly reduce disulfide bonds in substrate proteins, or in this case, Dimesna.

  • Glutaredoxin System: NADPH reduces glutathione (B108866) reductase (GR), which maintains a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutaredoxin (Grx) then uses GSH to reduce its substrates, including Dimesna.

G cluster_trx Thioredoxin System cluster_grx Glutaredoxin System Dimesna Dimesna (S-S) Mesna 2x Mesna (SH) Dimesna->Mesna NADPH_trx NADPH NADP_trx NADP+ NADPH_trx->NADP_trx TrxR Thioredoxin Reductase (TrxR) NADP_trx->TrxR Trx_ox Trx (ox) TrxR->Trx_ox Reduces Trx_red Trx (red) Trx_ox->Trx_red Trx_red->Dimesna Reduces NADPH_grx NADPH NADP_grx NADP+ NADPH_grx->NADP_grx GR Glutathione Reductase (GR) NADP_grx->GR GSSG GSSG GR->GSSG Reduces GSH 2 GSH GSSG->GSH Grx_ox Grx (ox) GSH->Grx_ox Reduces Grx_red Grx (red) Grx_ox->Grx_red Grx_red->Dimesna Reduces

Figure 2: Enzymatic reduction of Dimesna by cellular redox systems.

Putative Interactions with Receptor Tyrosine Kinase (RTK) Signaling

Dimesna is classified as a disulfide bond disrupting agent (DDA).[5][8] This characteristic suggests a potential mechanism for direct interaction with cellular signaling pathways through the modification of cysteine residues in proteins. Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1 are rich in disulfide bonds, which are critical for their proper folding, ligand binding, and dimerization.

While direct experimental evidence for Dimesna specifically inhibiting these receptors is limited in publicly available literature, the proposed mechanism for DDAs involves the disruption of these structural disulfide bonds, leading to receptor misfolding, inactivation, and subsequent downregulation. This could theoretically inhibit downstream proliferative signaling.

G Dimesna Dimesna RTK_active Active RTK (e.g., EGFR) (Correct Disulfide Bonds) Dimesna->RTK_active Disrupts Disulfide Bonds RTK_inactive Inactive/Misfolded RTK (Disrupted Disulfide Bonds) RTK_active->RTK_inactive Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK_active->Downstream Activates RTK_inactive->Downstream Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 3: Putative mechanism of Dimesna as a disulfide bond disrupting agent.

Quantitative Data

Quantitative data on the direct molecular interactions of this compound are sparse. The most well-characterized quantitative aspect is its transport into renal cells.

ParameterTransporterValueCell System
Michaelis-Menten Constant (KM) OAT1636 µMIn vitro transporter assay
OAT3390 µMIn vitro transporter assay
OAT4590 µMIn vitro transporter assay

Table 1: Kinetic Parameters of Dimesna Uptake by Renal Organic Anion Transporters (OATs) [4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Dimesna on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the Dimesna dilutions. Include a vehicle control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the Dimesna concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated RTKs

This protocol is for detecting changes in the phosphorylation status of a receptor tyrosine kinase like EGFR upon treatment with Dimesna.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-16 hours. Treat the cells with various concentrations of Dimesna for a specified time (e.g., 2, 6, 24 hours).

  • Stimulation: For the final 15 minutes of treatment, stimulate the cells with a specific ligand (e.g., 50 ng/mL EGF for EGFR) to induce phosphorylation. Include unstimulated and untreated controls.

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated form of the target RTK (e.g., anti-pEGFR Tyr1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total RTK and a loading control (e.g., β-actin) to ensure equal protein loading.

G cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction cluster_wb Western Blot Seed Seed Cells Starve Serum Starve Seed->Starve Treat Treat with Dimesna Starve->Treat Stimulate Stimulate with Ligand (e.g., EGF) Treat->Stimulate Lysis Cell Lysis Stimulate->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (e.g., anti-pEGFR) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect

Figure 4: Experimental workflow for Western blot analysis.

Conclusion

This compound is a multifaceted molecule. Its primary, clinically established role is as a prodrug for the chemoprotectant mesna, a function dependent on its reduction by cellular redox systems like thioredoxin and glutaredoxin. Beyond this, its classification as a disulfide bond disrupting agent opens up a plausible, though not yet fully substantiated, avenue for direct interaction with and modulation of cellular signaling proteins, such as receptor tyrosine kinases. The lack of extensive quantitative data on these direct interactions highlights a key area for future research. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the intricate cellular pathways influenced by Dimesna, potentially uncovering new therapeutic applications for this and other redox-modulating compounds.

References

In Vitro Evaluation of Dimesna: A Review of its Bioactivity and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimesna, the disulfide metabolite of the uroprotective agent Mesna (B1676310), has been a subject of investigation primarily for its role as a chemoprotector during cancer therapy. This technical guide provides an in-depth overview of the in vitro evaluation of Dimesna, with a focus on its cytotoxic potential. While extensive research has been conducted on its parent compound, Mesna, the direct cytotoxic effects of Dimesna are less understood and appear to be context-dependent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacological Profile of Dimesna

Dimesna is the primary circulating metabolite of Mesna. Following administration, Mesna is rapidly oxidized to Dimesna in the bloodstream.[1][2] This inactive form is then filtered by the kidneys, where it is reduced back to free Mesna in the renal tubules and excreted into the bladder.[1][3] In the bladder, Mesna's free thiol group neutralizes urotoxic metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585), thereby preventing hemorrhagic cystitis.[1][4]

Quantitative Data Summary

The in vitro evaluation of Dimesna has primarily focused on its lack of interference with chemotherapeutic agents and its potential as a chemoprotective agent, rather than its intrinsic cytotoxicity. The available data suggests that Dimesna itself exhibits limited to no direct cytotoxic activity in several in vitro models.

Table 1: Summary of In Vitro Studies on Dimesna and Mesna

CompoundCell Line(s)Assay TypeKey FindingsReference
Dimesna (BNP7787) OVCAR-3 (human ovarian cancer)Antiproliferation AssayDid not affect the antiproliferative effects of cisplatin (B142131) or carboplatin (B1684641).[5]
Dimesna LLC-PK1 (renal tubular cells)Thymidine, Uridine Incorporation, Total ProteinDid not prevent cellular damage by ifosfamide/cyclophosphamide metabolites; exacerbated toxicity of a cyclophosphamide metabolite. Cells did not convert Dimesna to Mesna.[6]
Mesna Various human malignant cell linesGrowth Inhibition AssayInhibited growth of several cell lines; some were highly sensitive while others were resistant.[2]
Mesna Human bladder cancer cell linesGrowth Inhibition Assay2 of 4 resistant cell lines became sensitive after repeated administration. 5 of 5 cell lines were sensitive in serum-free medium.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for standard in vitro assays relevant to the evaluation of compounds like Dimesna.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Dimesna free acid (or other test compounds) and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plates and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to represent 100% cytotoxicity. Calculate the percentage of cytotoxicity for each treatment condition relative to the lysis control.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations: Pathways and Workflows

Metabolic Pathway of Mesna to Dimesna

The following diagram illustrates the metabolic conversion of Mesna to its inactive metabolite Dimesna in the bloodstream and its subsequent reactivation in the kidneys.

Mesna_Metabolism cluster_blood Bloodstream cluster_kidney Kidney Tubular Cells Mesna_Blood Mesna Dimesna_Blood Dimesna Mesna_Blood->Dimesna_Blood Oxidation Dimesna_Kidney Dimesna Dimesna_Blood->Dimesna_Kidney Glomerular Filtration Mesna_Kidney Mesna Dimesna_Kidney->Mesna_Kidney Reduction Bladder Bladder (Urine) Mesna_Kidney->Bladder Excretion

Caption: Metabolic pathway of Mesna to Dimesna and its reactivation.

General Workflow for In Vitro Cytotoxicity Testing

This diagram outlines the typical workflow for evaluating the cytotoxic effects of a compound in vitro.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Select Cell Lines seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Dimesna (Dose-Response) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis) incubation->Apoptosis analysis Data Analysis (IC50, % Cytotoxicity) MTT->analysis LDH->analysis Apoptosis->analysis end Conclusion on Cytotoxic Potential analysis->end Apoptosis_Pathway cluster_caspase Caspase Cascade stimulus Apoptotic Stimulus (e.g., Cytotoxic Drug) cytochrome_c Cytochrome c Release (from Mitochondria) stimulus->cytochrome_c caspase9 Caspase-9 (Initiator) caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosome Apoptosome Formation cytochrome_c->apoptosome apoptosome->caspase9 dna_fragmentation DNA Fragmentation parp_cleavage->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies

References

Dimesna Free Acid: A Technical Guide to Uroprotection Against Ifosfamide Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide (B1674421), a potent alkylating agent, is a cornerstone of various chemotherapy regimens. However, its clinical utility is frequently hampered by severe urotoxicity, primarily hemorrhagic cystitis, mediated by its metabolite, acrolein. This technical guide provides an in-depth analysis of Dimesna (B1670654), the disulfide dimer of Mesna (B1676310), and its pivotal role in mitigating ifosfamide-induced bladder toxicity. While commercially available as a disodium (B8443419) salt, this guide will refer to the core molecule, dithio-ethane sulfonic acid, as Dimesna free acid. We will delve into the mechanism of action, present comprehensive quantitative data from preclinical and clinical studies, detail experimental protocols for in vivo and analytical evaluation, and visualize the complex signaling pathways and metabolic processes involved. This document serves as a comprehensive resource for researchers and drug development professionals working to optimize ifosfamide therapy and develop novel uroprotective strategies.

Introduction: The Challenge of Ifosfamide-Induced Urotoxicity

Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[1][2] This bioactivation, however, also generates toxic metabolites, most notably acrolein and chloroacetaldehyde.[3][4] Acrolein, a highly reactive unsaturated aldehyde, is excreted in the urine and accumulates in the bladder, where it causes direct damage to the urothelium.[5][6] This leads to inflammation, edema, ulceration, and hemorrhage, a condition known as hemorrhagic cystitis, which can be a dose-limiting toxicity.[7][8]

To counteract this debilitating side effect, the uroprotective agent Mesna (sodium 2-mercaptoethanesulfonate) was developed.[2][8] In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide dimer, Dimesna.[9][10] It is in the renal tubules where Dimesna is reduced back to its active thiol form, Mesna, which is then excreted into the urine.[9][11] There, Mesna's free thiol group directly neutralizes acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[5][12] This targeted reactivation mechanism ensures localized uroprotection without compromising the systemic antitumor activity of ifosfamide.

Mechanism of Action

The protective effect of the Mesna-Dimesna system is a sophisticated example of targeted drug delivery and activation.

  • Systemic Inactivation: Following administration, Mesna is rapidly oxidized in the plasma to Dimesna, its physiologically inert disulfide form.[9][10] This prevents unwanted systemic interactions of the reactive thiol group.

  • Renal Filtration and Reabsorption: Both Mesna and Dimesna are filtered by the glomerulus. A portion of Dimesna is reabsorbed into the renal tubular cells.[1]

  • Renal Reactivation: Within the renal tubular epithelium, Dimesna is reduced back to two molecules of active Mesna.[11] This reduction is facilitated by intracellular reducing agents like glutathione.[11]

  • Urinary Excretion and Acrolein Neutralization: The reactivated Mesna is secreted into the urine, achieving high concentrations in the bladder. Here, its sulfhydryl group undergoes a Michael addition reaction with the α,β-unsaturated aldehyde structure of acrolein, forming a stable and non-toxic conjugate.[5][12] This prevents acrolein from damaging the urothelial cells.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of Mesna and Dimesna have been characterized in human subjects. The following table summarizes key parameters from a study in patients undergoing bone marrow transplantation.

ParameterMesna (Mean ± SD)Dimesna (Mean ± SD)Reference
Distributive Phase Half-life (t½α)0.12 ± 0.15 hours-[13]
Post-distributive Phase Half-life (t½β)2.12 ± 1.61 hours-[13]
Half-life (t½)-1.29 ± 0.6 hours[13]
Volume of Distribution (Central, Vdc)0.324 ± 0.336 L/kg-[13]
Volume of Distribution (Steady State, Vdss)1.09 ± 1.18 L/kg-[13]
Total Clearance (Cl)0.755 ± 0.507 L/hr/kg-[13]
Mean Residence Time (MRT)6.77 ± 0.72 hours6.68 ± 1.05 hours[13]
Fraction Excreted in Urine (20h, fu)0.361 ± 0.150.482 ± 0.25[13]
Renal Clearance (ClR)0.244 ± 0.201 L/hr/kg0.157 ± 0.156 L/hr/kg[13]
AUC (Mesna)/AUC (Dimesna) Ratio1.21 ± 0.57-[13]

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans.

Clinical Efficacy of Mesna in Ifosfamide Uroprotection

A prospective randomized study evaluated three different Mesna administration schedules in patients receiving ifosfamide-containing chemotherapy. The total Mesna dose was equivalent to the total ifosfamide dose in all arms.

ArmMesna ScheduleNumber of CyclesIncidence of UrotoxicityReference
AIV bolus at 0, 4, and 8 hours post-ifosfamide-0%[3]
BIV bolus at 0 and 4 hours, oral dose at 8 hours-1.36%[3]
CIV bolus at 0 and 4 hours post-ifosfamide-2.70%[3]

Table 2: Incidence of Urotoxicity with Different Mesna Schedules.

Comparative Efficacy of Uroprotective Strategies

The efficacy of Mesna has been compared to other uroprotective strategies, such as hyperhydration and continuous bladder irrigation.

Study TypeComparisonAnimal/Patient PopulationKey FindingsReference
PreclinicalMesna vs. HyperhydrationSprague Dawley RatsMesna was superior to hyperhydration in preventing vesical edema and histological bladder damage.[1][14]
ClinicalMesna vs. Continuous Bladder IrrigationBone Marrow Transplant PatientsBoth were equally effective in preventing severe hemorrhagic cystitis. Mesna was associated with less discomfort and a lower incidence of urinary tract infections.[15]

Table 3: Comparative Efficacy of Mesna.

Experimental Protocols

Induction of Hemorrhagic Cystitis in a Rat Model

This protocol describes a common method for inducing hemorrhagic cystitis in rats to study the efficacy of uroprotective agents.

Materials:

  • Male Sprague Dawley rats (200-250g)

  • Cyclophosphamide (CYP) or Ifosfamide (IFO)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Test uroprotectant (e.g., Mesna) or vehicle

Procedure:

  • Acclimatize animals for at least one week with free access to food and water.

  • Divide animals into experimental groups (e.g., Control, CYP/IFO alone, CYP/IFO + Mesna).

  • Administer the uroprotectant or vehicle at a predetermined time before CYP/IFO injection. For Mesna, a common regimen is an intraperitoneal (i.p.) or intravenous (i.v.) injection 15-30 minutes prior to the chemotherapy agent.

  • Induce cystitis by a single i.p. injection of CYP (e.g., 150 mg/kg) or IFO (e.g., 200 mg/kg) dissolved in sterile saline.[5][16]

  • House animals individually and monitor for signs of distress.

  • Euthanize animals at a specified time point (e.g., 4, 24, or 48 hours) after CYP/IFO administration.[16]

  • Immediately excise the urinary bladders.

  • Empty the bladders, blot dry, and weigh to assess for edema.

  • Fix the bladders in 10% formalin for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to evaluate edema, hemorrhage, inflammatory cell infiltration, and urothelial damage.

Analysis of Mesna and Dimesna in Plasma by LC-MS/MS

This protocol outlines a method for the quantification of Mesna and Dimesna in plasma samples.

Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge immediately at 4°C to separate plasma.

  • To 100 µL of plasma, add an equal volume of a deproteinizing solution (e.g., 0.0825 M sulfuric acid containing 1.25% w/v sodium hexametaphosphate) and an internal standard.[17]

  • For the analysis of total Mesna (Mesna + Dimesna), reduce Dimesna to Mesna by adding a reducing agent like sodium borohydride (B1222165) before deproteinization.[17]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[18]

LC-MS/MS Conditions:

  • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can be an aqueous solution of a buffer (e.g., 0.1 M sodium citrate) with an ion-pairing agent (e.g., 0.001 M tetrabutyl ammonium (B1175870) phosphate) and a small amount of an organic modifier, adjusted to an acidic pH.[17]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Mesna, Dimesna, and the internal standard should be optimized for sensitive and selective detection.

Visualizations

Signaling Pathway of Acrolein-Induced Bladder Injury

Acrolein_Toxicity_Pathway cluster_Urothelium Urothelial Cell cluster_Protection Uroprotection Acrolein Acrolein ROS ROS Generation Acrolein->ROS NFkB_AP1 Activation of NF-κB & AP-1 Acrolein->NFkB_AP1 Nontoxic_Conj Non-toxic Thioether Conjugate Acrolein->Nontoxic_Conj ROS->NFkB_AP1 CellDamage Oxidative Stress Lipid Peroxidation DNA Damage ROS->CellDamage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_AP1->Cytokines Cytokines->ROS Amplification Cytokines->CellDamage Necrosis Cellular Necrosis CellDamage->Necrosis Mesna Mesna (Free Thiol) Mesna->Nontoxic_Conj Acrolein_Ext Acrolein in Urine Acrolein_Ext->Acrolein Mesna_Ext Mesna in Urine Mesna_Ext->Mesna Dimesna_Metabolism cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Bladder Bladder & Urine Mesna_Admin Mesna Administration (IV or Oral) Mesna_Plasma Mesna (Active Thiol) Mesna_Admin->Mesna_Plasma Dimesna_Plasma Dimesna (Inactive Disulfide) Mesna_Plasma->Dimesna_Plasma Oxidation Dimesna_Filtered Dimesna Filtered & Reabsorbed Dimesna_Plasma->Dimesna_Filtered Mesna_Reactivated Mesna Reactivated (in Tubular Cells) Dimesna_Filtered->Mesna_Reactivated Reduction (e.g., by Glutathione) Mesna_Urine Mesna Excreted into Urine Mesna_Reactivated->Mesna_Urine Detox Detoxification Mesna_Urine->Detox Acrolein Acrolein (from Ifosfamide) Acrolein->Detox Nontoxic_Product Non-toxic Conjugate Detox->Nontoxic_Product

References

The Metabolic Journey of Dimesna Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310), plays a pivotal role in the safety and efficacy of certain chemotherapeutic regimens.[1] While Mesna provides localized protection against the urotoxic effects of agents like ifosfamide (B1674421) and cyclophosphamide, it is rapidly oxidized in the plasma to Dimesna.[2][3] Understanding the metabolic fate of Dimesna free acid is therefore crucial for optimizing therapeutic strategies and ensuring patient safety. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of Dimesna, with a focus on quantitative data and experimental methodologies.

Absorption and Distribution

Following intravenous administration of Mesna, it is rapidly converted to Dimesna in the bloodstream. The distribution of Dimesna is largely confined to the vascular compartment due to its hydrophilic nature, which limits its ability to passively cross biological membranes.[1] However, specific transporters facilitate its entry into key organs for metabolism and excretion.

The kidney is a primary site for the uptake and accumulation of Dimesna.[4] This process is mediated by renal organic anion transporters, including OAT1, OAT3, and OAT4.[4] The involvement of these transporters explains the selective concentration of Dimesna in the kidneys, a critical step for its subsequent reduction to the active Mesna form.[4][5]

Metabolism: The Reduction of Dimesna to Mesna

The core metabolic transformation of Dimesna is its reduction back to two molecules of the therapeutically active Mesna. This bioactivation is not a ubiquitous process and occurs in specific biological compartments through both enzymatic and non-enzymatic pathways.

Sites of Metabolism

The primary site for the reduction of Dimesna to Mesna is the kidney .[4][6] This targeted renal reduction is essential for the uroprotective effects of Mesna, as it delivers the active thiol compound directly to the site where toxic metabolites of chemotherapy, such as acrolein, are concentrated.[1]

In addition to the kidneys, studies utilizing isolated perfused rat livers have demonstrated that the liver also possesses the capacity to reduce Dimesna to Mesna.[2] This hepatic metabolism may contribute to the overall systemic equilibrium between Mesna and Dimesna.[2]

Mechanisms of Reduction

The conversion of Dimesna to Mesna is a sophisticated process involving multiple intracellular systems:

  • Enzymatic Reduction: The thioredoxin and glutaredoxin systems are key enzymatic pathways responsible for the reduction of Dimesna.[5][7] These systems utilize reducing equivalents from NADPH to catalyze the cleavage of the disulfide bond in Dimesna.[5][7]

  • Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous thiols such as cysteine and glutathione.[5][7] This process is particularly important as it can influence the plasma concentrations of these critical endogenous antioxidants.[8]

Excretion

Both Mesna and its oxidized form, Dimesna, are primarily excreted from the body via the urine.[9][10] The involvement of various efflux transporters, including the multidrug resistance-associated proteins (MRP1, MRP2, MRP4, and MRP5), multidrug and toxin extrusion protein 1 (MATE1), and P-glycoprotein (P-gp), facilitates the transport of both compounds into the renal tubules for elimination.[4]

Quantitative Data

The following tables summarize key pharmacokinetic parameters for Dimesna and Mesna from various studies.

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans

ParameterMesnaDimesnaStudy PopulationAdministrationSource
Half-life (t½) 2.12 ± 1.61 hours1.29 ± 0.6 hoursBone marrow transplant patientsIV bolus and infusion[10]
~5 hours (oral)1 hour (oral)Healthy subjectsOral[11]
2.74 hours (IV)0.6 hours (IV)Healthy subjectsIV[11]
Mean Residence Time (MRT) 6.77 ± 0.72 hours6.68 ± 1.05 hoursBone marrow transplant patientsIV bolus and infusion[10]
Volume of Distribution (Vd) 0.65 ± 0.24 L/kg (IV)-Healthy subjectsIV[3]
Vdc: 0.324 ± 0.336 L/kg-Bone marrow transplant patientsIV bolus and infusion[10]
Vdss: 1.09 ± 1.18 L/kg-Bone marrow transplant patientsIV bolus and infusion[10]
Total Clearance (Cl) 0.755 ± 0.507 L/hr/kg-Bone marrow transplant patientsIV bolus and infusion[10]
Renal Clearance (ClR) 0.244 ± 0.201 L/hr/kg0.157 ± 0.156 L/hr/kgBone marrow transplant patientsIV bolus and infusion[10]
Urinary Excretion (% of dose in 20-24h) 36.1 ± 15%48.2 ± 25%Bone marrow transplant patientsIV bolus and infusion[10]
>18% (oral)-Healthy subjectsOral[11]
37% (IV)-Healthy subjectsIV[11]
AUC Ratio (Mesna/Dimesna) 1.21 ± 0.57-Bone marrow transplant patientsIV bolus and infusion[10]

Table 2: In Vitro Dimesna Reduction in Isolated Perfused Rat Liver

ParameterValueConditionsSource
Dimesna Reduction Rate 0.4 - 58.5 nmol/min/g liverPerfused dimesna concentration: 4.2 - 249 µM[2]
Dimesna Clearance 0.20 ml/min/g liverLinear regression of reduction rate vs. concentration[2]

Experimental Protocols

Isolated Perfused Rat Liver Studies

This ex vivo model is instrumental in assessing the hepatic metabolism of Dimesna.

  • Animal Model: Female Sprague Dawley rats are typically used.[2]

  • Perfusion Setup: The liver is isolated and perfused with a protein-free buffered solution (e.g., Krebs-Henseleit buffer) oxygenated to a pO2 of over 500 mmHg and maintained at 37°C.[2][3] The portal vein, bile duct, and caval vein are cannulated.[3]

  • Perfusion Modes:

    • Single-pass perfusion: The perfusate containing Dimesna is passed through the liver only once. This is used to study metabolism at different concentrations.[2]

    • Recirculating perfusion: The perfusate is continuously circulated through the liver, which is useful for studying metabolism over a longer duration or at a single concentration.[2]

  • Sample Collection: Samples of the effluent perfusate and bile are collected at various time points.[2]

  • Analysis: The concentrations of Dimesna and Mesna in the collected samples are determined using a specific chromatographic procedure, such as HPLC with electrochemical detection.[2]

In Vitro Transporter Assays

These assays are crucial for identifying the transporters involved in the disposition of Dimesna and Mesna.

  • Cell Lines: Cell lines that do not endogenously express the transporter of interest (e.g., HEK293) are transfected to overexpress a specific transporter (e.g., OAT1, OAT3, P-gp).[12]

  • Assay Principle:

    • Uptake Transporters (e.g., OATs): The uptake of radiolabeled or unlabeled Dimesna into the transporter-expressing cells is measured over time and compared to control cells (mock-transfected or parental cells).[12]

    • Efflux Transporters (e.g., P-gp, MRPs): The transport of a substrate across a polarized monolayer of cells (e.g., Caco-2, MDCK) is measured in both the apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio (B-A/A-B) in transporter-expressing cells compared to control cells indicates active efflux.[13]

  • Inhibition Studies: The ability of Dimesna to inhibit the transport of a known probe substrate for a specific transporter is assessed. A decrease in the transport of the probe substrate in the presence of Dimesna indicates an interaction.[13]

Enzymatic and Non-Enzymatic Reduction Assays

These in vitro assays elucidate the specific mechanisms of Dimesna reduction.

  • Enzymatic Assays (Thioredoxin and Glutaredoxin Systems):

    • Recombinant thioredoxin reductase and/or glutaredoxin are used.[5]

    • The reduction of Dimesna is monitored by measuring the oxidation of NADPH at 340 nm, which is consumed during the reaction.[5][14]

  • Non-Enzymatic Thiol-Disulfide Exchange:

    • Dimesna is incubated with endogenous thiols like cysteine or glutathione.[5]

    • The reaction progress and the formation of Mesna and mixed disulfides are monitored over time using analytical techniques like HPLC.[5]

  • Cell Lysate Assays:

    • HeLa cell lysates are used as a source of cellular machinery.[5]

    • The production of Mesna from Dimesna is measured in the lysate. To distinguish between enzymatic and non-enzymatic reduction, control experiments with heat-denatured lysate are performed.[5]

Analysis of Dimesna and Mesna in Biological Samples

Accurate quantification of Dimesna and Mesna in plasma and urine is essential for pharmacokinetic studies.

  • Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a commonly used and sensitive method.[9][10][15]

  • Sample Preparation:

    • Plasma: Plasma samples (e.g., 100 µL) are deproteinized, often with an acidic solution such as sulfuric acid containing sodium hexametaphosphate.[9]

    • Urine: Urine samples are typically diluted with water and mixed with a solution of sodium hexametaphosphate.[9]

  • Measurement of Total Mesna (Free Mesna + Dimesna): To measure the total amount of Mesna, Dimesna in the sample is first reduced back to Mesna using a reducing agent like sodium borohydride.[9][10]

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.[9]

    • Mobile Phase: An aqueous buffer at a specific pH (e.g., pH 5) containing a counter-ion is used for separation.[9]

  • Detection: An electrochemical detector set at an appropriate potential (e.g., +450 mV) is used to detect the thiol group of Mesna.[9]

Visualizations

Signaling Pathways and Logical Relationships

Metabolic_Fate_of_Dimesna cluster_plasma Plasma cluster_liver Liver cluster_kidney Kidney Mesna_plasma Mesna Dimesna_plasma Dimesna (Free Acid) Mesna_plasma->Dimesna_plasma Rapid Oxidation Dimesna_liver Dimesna Dimesna_plasma->Dimesna_liver Distribution OATs OAT1, OAT3, OAT4 Dimesna_plasma->OATs Distribution Mesna_liver Mesna Dimesna_liver->Mesna_liver Reduction Mesna_liver->Mesna_plasma Release Dimesna_kidney Dimesna Mesna_kidney Mesna Dimesna_kidney->Mesna_kidney Primary Reduction Efflux_transporters MRPs, MATE1, P-gp Dimesna_kidney->Efflux_transporters Urine Urine Dimesna_kidney->Urine Excretion Mesna_kidney->Efflux_transporters Mesna_kidney->Urine Excretion OATs->Dimesna_kidney Uptake Efflux_transporters->Urine Efflux

Caption: Metabolic pathway of this compound in biological systems.

Experimental Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis start Biological Sample (Plasma or Urine) deproteinization Deproteinization (Plasma) / Dilution (Urine) start->deproteinization reduction Reduction with Sodium Borohydride (for Total Mesna) deproteinization->reduction injection Inject Sample onto HPLC reduction->injection separation C18 Reverse-Phase Separation injection->separation detection Electrochemical Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for the analysis of Mesna and Dimesna by HPLC-ECD.

Conclusion

The metabolic fate of this compound is a complex interplay of rapid plasma oxidation of its parent compound Mesna, followed by targeted reduction back to Mesna, primarily in the kidneys. This process is facilitated by specific uptake transporters and both enzymatic and non-enzymatic reduction pathways. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals. A thorough understanding of these processes is paramount for the continued safe and effective use of Mesna in clinical practice.

References

A Technical Guide to the Structural Analysis of 2,2'-Dithiodiethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodiethanesulfonic acid, also known as Dimesna, is a disulfide metabolite of the uroprotective agent Mesna. It plays a crucial role in the detoxification of reactive metabolites from certain chemotherapy drugs. A thorough understanding of its three-dimensional structure and chemical properties is paramount for elucidating its mechanism of action, optimizing its therapeutic applications, and developing new drug candidates. This technical guide provides a comprehensive overview of the methodologies for the structural analysis of 2,2'-Dithiodiethanesulfonic acid, including predicted analytical data and detailed experimental protocols.

While specific experimental crystallographic and detailed spectral data for 2,2'-Dithiodiethanesulfonic acid are not widely available in public databases, this guide outlines the standard techniques and expected results based on the known chemical structure and data from analogous compounds.

Chemical and Physical Properties

2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound. A summary of its key chemical identifiers and computed physical properties is presented below.

PropertyValueSource
IUPAC Name 2-(2-sulfoethyldisulfanyl)ethanesulfonic acidPubChem
Synonyms Dimesna, Mesna disulfidePubChem
CAS Number 45127-11-5PubChem
Molecular Formula C₄H₁₀O₆S₄PubChem
Molecular Weight 282.37 g/mol PubChem
Monoisotopic Mass 281.93602273 DaPubChem
Topological Polar Surface Area 176 ŲPubChem
XLogP3 -1.3PubChem

Structural Elucidation Methodologies

The definitive structural analysis of 2,2'-Dithiodiethanesulfonic acid would involve a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography

X-ray crystallography provides the most precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.

  • Crystallization :

    • Dissolve a high-purity sample of 2,2'-Dithiodiethanesulfonic acid in a suitable solvent or solvent system (e.g., water, ethanol/water).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection :

    • Mount a selected crystal on a goniometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated. A modern diffractometer equipped with a CCD or CMOS detector is used to record the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement :

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule and refine it against the experimental data using least-squares methods.

    • Locate and refine the positions of all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

    • The final refined structure will provide precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be derived.

In the absence of experimental data, the following table presents predicted bond lengths and angles based on standard values for similar chemical environments.

ParameterPredicted Value
S-S Bond Length ~2.05 Å
C-S (Thioether) Bond Length ~1.82 Å
C-C Bond Length ~1.54 Å
S=O Bond Length ~1.45 Å
S-O Bond Length ~1.58 Å
C-S-S Bond Angle ~104°
S-C-C Bond Angle ~110°
O-S-O Bond Angle ~113°
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 2,2'-Dithiodiethanesulfonic acid, ¹H and ¹³C NMR would be the primary techniques used.

  • Sample Preparation :

    • Dissolve 5-10 mg of 2,2'-Dithiodiethanesulfonic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon environment.

    • Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific nuclei in the molecule.

Based on the structure of 2,2'-Dithiodiethanesulfonic acid, the following ¹H and ¹³C NMR chemical shifts are predicted.

¹H NMR (Predicted, in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6Triplet4H-S-CH₂-
~3.1 - 3.3Triplet4H-CH₂-SO₃H

¹³C NMR (Predicted, in D₂O)

Chemical Shift (δ, ppm)Assignment
~50 - 55-CH₂-SO₃H
~35 - 40-S-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

  • Sample Introduction and Ionization :

    • Introduce a dilute solution of 2,2'-Dithiodiethanesulfonic acid into the mass spectrometer.

    • Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. Both positive and negative ion modes should be explored.

  • Mass Analysis :

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum. Collision-induced dissociation (CID) is a common fragmentation method.

  • Data Analysis :

    • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information helps to confirm the connectivity of the molecule.

Expected Molecular Ions (ESI)

Ionm/z (Predicted)
[M-H]⁻280.93
[M-2H]²⁻140.46
[M+Na-2H]⁻302.91
[M+H]⁺282.95
[M+Na]⁺304.93

Predicted Fragmentation Pattern (Negative Ion Mode)

A primary fragmentation pathway for dialkyl disulfides is the cleavage of the S-S bond. For sulfonic acids, the loss of SO₃ is a common fragmentation.

m/z (Predicted)Fragment
201.97[M-H-SO₃]⁻
140.98[CH₂CH₂SO₃H - H]⁻
124.98[CH₂CH₂S]⁻
80.96[SO₃]⁻

Synthesis and Biological Signaling

A general workflow for the synthesis of 2,2'-Dithiodiethanesulfonic acid and its key biological interactions are depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of 2,2'-Dithiodiethanesulfonic Acid Mesna Mesna Oxidation Oxidation Mesna->Oxidation O2, mild base Dimesna Dimesna Oxidation->Dimesna

Caption: Synthesis of Dimesna from Mesna.

Biological_Pathway cluster_metabolism Intracellular Metabolism and Action Dimesna_ext Dimesna (extracellular) Dimesna_int Dimesna (intracellular) Dimesna_ext->Dimesna_int Cellular Uptake Reduction Reduction Dimesna_int->Reduction Mesna Mesna Reduction->Mesna Detoxification Detoxification of Chemotherapy Metabolites Mesna->Detoxification Thiol_pool Intracellular Thiols (e.g., Glutathione, Cysteine) Thiol_pool->Reduction Thiol-Disulfide Exchange

Caption: Metabolic reduction of Dimesna.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 2,2'-Dithiodiethanesulfonic acid. While experimentally determined data is currently limited in the public domain, the application of the described methodologies—X-ray crystallography, NMR spectroscopy, and mass spectrometry—will yield the necessary data to fully characterize its structure. The predicted data and detailed protocols herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important uroprotective agent.

Dimesna Free Acid and its Impact on Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimesna (B1670654), the disulfide dimer of 2-mercaptoethanesulfonate (mesna), is a physiologically inert prodrug that requires conversion to its active thiol form, mesna (B1676310), to exert its biological effects. This guide provides a comprehensive technical overview of the mechanisms by which Dimesna is reduced to mesna and the subsequent effects of mesna on reactive oxygen species (ROS) and oxidative stress. The antioxidant properties of mesna are attributed to its free sulfhydryl group, which acts as a potent scavenger of free radicals. This document details the experimental protocols used to quantify these effects, presents available quantitative data, and illustrates the key signaling pathways and experimental workflows involved.

Introduction: From Dimesna to the Active Mesna

Dimesna, also known as 2,2'-dithiodiethanesulfonic acid, serves as a stable precursor to the pharmacologically active compound, mesna. In the bloodstream, mesna is rapidly oxidized to dimesna.[1] For mesna to exert its protective effects against oxidative damage, dimesna must be reduced back to its thiol form. This reduction is a critical step in its mechanism of action.

The conversion of dimesna to mesna can occur through both enzymatic and non-enzymatic pathways.[2] Enzymatic reduction is facilitated by the thioredoxin and glutaredoxin systems.[3] Non-enzymatic reduction occurs via thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH).[2] This reduction process is particularly efficient in the kidneys, which contributes to mesna's uroprotective effects.[1][4]

Once formed, mesna's free sulfhydryl group (-SH) is a potent scavenger of reactive oxygen species, thereby mitigating cellular damage caused by oxidative stress.[5] This antioxidant property is the basis for its use in protecting against ischemia-reperfusion injury and the side effects of certain chemotherapies.[6][7]

Mechanism of Action: Mesna as a Reactive Oxygen Species Scavenger

The primary mechanism by which mesna mitigates oxidative stress is through the direct scavenging of free radicals. Its thiol group can donate a hydrogen atom to neutralize highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). This action helps to prevent damage to vital cellular components like lipids, proteins, and DNA.

Beyond direct scavenging, mesna also contributes to the maintenance of the cellular antioxidant defense system. Studies have shown that treatment with mesna can lead to the restoration of depleted glutathione levels and enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][7]

Furthermore, evidence suggests that mesna can modulate signaling pathways involved in the inflammatory response to oxidative stress. One such pathway is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, mesna can reduce the expression of pro-inflammatory genes that are triggered by ROS.[8]

G cluster_0 Dimesna to Mesna Conversion cluster_1 Mesna's Effect on ROS Dimesna Dimesna (Disulfide) Mesna Mesna (Active Thiol) Dimesna->Mesna Reduction ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Mesna->ROS Scavenges AntioxidantEnzymes Increased Activity of SOD, CAT, GPx Mesna->AntioxidantEnzymes Promotes NfKb NF-κB Pathway Inhibition Mesna->NfKb Leads to Enzymatic Thioredoxin & Glutaredoxin Systems Enzymatic->Dimesna NonEnzymatic Glutathione (GSH) NonEnzymatic->Dimesna CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage Causes NFkB_Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkBa_p50p65 IκBα - p50/p65 (Inactive NF-κB) IKK->IkBa_p50p65 Phosphorylates IkBa_p P-IκBα IkBa_p50p65->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p50p65 p50/p65 (Active NF-κB) Nucleus Nucleus p50p65->Nucleus Translocates to Proteasome->p50p65 Releases Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates Mesna Mesna Mesna->IKK Inhibits (?) experimental_workflow start Start animal_model Animal Model (e.g., Rat) start->animal_model grouping Divide into Groups: - Control - I/R - I/R + Mesna animal_model->grouping ischemia Induce Ischemia (e.g., clamp artery) grouping->ischemia reperfusion Reperfusion ischemia->reperfusion sample_collection Collect Tissue Samples (e.g., kidney, intestine) reperfusion->sample_collection biochemical_assays Biochemical Assays: - MDA (TBARS) - SOD activity - GPx activity - CAT activity sample_collection->biochemical_assays data_analysis Data Analysis and Statistical Comparison biochemical_assays->data_analysis end End data_analysis->end

References

Methodological & Application

Dimesna Free Acid Protocol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is a critical agent in uroprotection during chemotherapy, particularly with alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585).[1][2][3][4] In the bloodstream, mesna is rapidly oxidized to its inactive form, dimesna.[2][4][5] Upon reaching the kidneys, dimesna is reduced back to the active thiol compound, mesna, which then neutralizes the urotoxic metabolites of chemotherapy, such as acrolein.[1][2][3][6] This targeted reactivation in the kidneys makes dimesna a key component in preventing hemorrhagic cystitis, a serious side effect of certain cancer treatments.[1][2] Beyond its uroprotective effects, dimesna is also being investigated for its potential nephroprotective and chemoprotective activities.[1][3]

These application notes provide a comprehensive overview of protocols for in vivo studies involving dimesna free acid, tailored for researchers in drug development and preclinical studies.

Mechanism of Action and Signaling Pathways

Dimesna's primary mechanism of action is centered on its conversion to mesna and the subsequent detoxification of harmful chemotherapy byproducts.[1][2] In addition to this direct neutralization, dimesna may also modulate cellular signaling pathways. As a disulfide bond disrupting agent, it has been suggested to modify cysteine residues on various proteins, including kinases like EGFR, MET, and ROS1, potentially disrupting their signaling pathways and downregulating proliferative signals in cancer cells.[3][7] Furthermore, dimesna acts as a scavenger of free radicals, offering an additional layer of cellular protection against oxidative damage.[1]

Signaling Pathway of Dimesna Uroprotection

Dimesna_Uroprotection cluster_bloodstream Bloodstream cluster_kidney Kidney cluster_bladder Bladder Mesna_admin Mesna (Administered) Dimesna_blood Dimesna (Inactive) Mesna_admin->Dimesna_blood Oxidation Dimesna_kidney Dimesna Dimesna_blood->Dimesna_kidney Transport Mesna_kidney Mesna (Active) Dimesna_kidney->Mesna_kidney Reduction Mesna_active Mesna Mesna_kidney->Mesna_active Excretion Chemo Ifosfamide/ Cyclophosphamide Acrolein Acrolein (Urotoxic Metabolite) Chemo->Acrolein Metabolism Detox Non-toxic Thioether Acrolein->Detox Mesna_active->Detox Neutralization

Caption: Metabolic activation of Dimesna for uroprotection.

Pharmacokinetics of Dimesna

Understanding the pharmacokinetic profile of dimesna is crucial for designing effective in vivo studies. Dimesna is the predominant form in the plasma after mesna administration.[2][5] It is then selectively taken up by the kidneys, where it is reduced to mesna.[8]

ParameterValueSpeciesReference
Mesna Half-life (t½α) 0.12 ± 0.15 hoursHuman[9]
Mesna Half-life (t½β) 2.12 ± 1.61 hoursHuman[9]
Dimesna Half-life (t½) 1.29 ± 0.6 hoursHuman[9]
Mesna Volume of Distribution (Vdss) 1.09 ± 1.18 L/kgHuman[9]
Mesna Total Clearance (Cl) 0.755 ± 0.507 L/hr/kgHuman[9]
Fraction Excreted in Urine (Mesna) 0.361 ± 0.15 (in 20 hrs)Human[9]
Fraction Excreted in Urine (Dimesna) 0.482 ± 0.25 (in 20 hrs)Human[9]
Renal Clearance (Mesna) 0.244 ± 0.201 L/hr/kgHuman[9]
Renal Clearance (Dimesna) 0.157 ± 0.156 L/hr/kgHuman[9]
Oral Bioavailability (Total Thiols) 87.8%Human[10]

In Vivo Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for studying dimesna and mesna in vivo.

Protocol 1: Evaluation of Uroprotective Efficacy of Dimesna

Objective: To assess the ability of dimesna to protect against chemotherapy-induced hemorrhagic cystitis in a rodent model.

Materials:

  • This compound

  • Ifosfamide or Cyclophosphamide

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Metabolic cages for urine collection

  • Evans blue dye

  • Formalin

  • Histopathology equipment

Experimental Workflow:

Uroprotection_Workflow A Animal Acclimatization (1 week) B Group Allocation (e.g., Control, Chemo only, Chemo + Dimesna) A->B C Dimesna Administration (e.g., i.v., i.p., or oral) B->C D Chemotherapy Administration (e.g., Ifosfamide i.p.) C->D E Urine Collection (24h in metabolic cages) D->E F Bladder Exudation Assay (Evans blue dye injection) E->F G Euthanasia & Bladder Harvest F->G H Macroscopic & Microscopic Bladder Evaluation G->H

Caption: Workflow for evaluating Dimesna's uroprotective efficacy.

Procedure:

  • Animal Model: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Grouping: Divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control (Saline)

    • Group 2: Chemotherapy only (e.g., Ifosfamide 100 mg/kg, i.p.)

    • Group 3: Chemotherapy + Dimesna (dose-ranging, e.g., 20, 40, 80 mg/kg, i.v. or i.p.)

  • Dosing: Administer dimesna at specified doses. The timing of dimesna administration relative to chemotherapy is critical and should be based on the known pharmacokinetics of both agents. A common schedule involves administering dimesna shortly before, and at several time points after, the chemotherapeutic agent.

  • Induction of Cystitis: Administer ifosfamide or cyclophosphamide to induce hemorrhagic cystitis.

  • Urine Collection and Analysis: House animals in metabolic cages for 24 hours to collect urine. Analyze urine for hematuria (e.g., using urine test strips) and proteinuria.

  • Bladder Exudation: 30 minutes before euthanasia, inject Evans blue dye (20 mg/kg, i.v.) to assess bladder vascular permeability.

  • Tissue Collection: Euthanize animals 24 hours after chemotherapy administration. Harvest bladders, weigh them, and score for macroscopic signs of hemorrhage.

  • Histopathology: Fix bladders in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate sections for edema, hemorrhage, inflammation, and urothelial damage.

Protocol 2: Pharmacokinetic Analysis of Dimesna in Plasma and Urine

Objective: To determine the pharmacokinetic parameters of dimesna and its conversion to mesna in vivo.

Materials:

  • This compound

  • Rodent model (e.g., Wistar rats) with jugular vein cannulation

  • Dosing vehicles (e.g., saline)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Metabolic cages

  • LC-MS/MS or HPLC with electrochemical detection for analysis[11][12]

Procedure:

  • Animal Preparation: Use rats fitted with jugular vein cannulas for serial blood sampling.

  • Dosing: Administer a single dose of dimesna (e.g., 50 mg/kg, i.v. bolus).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. Immediately centrifuge to separate plasma.

  • Urine Collection: House animals in metabolic cages and collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Sample Preparation:

    • Plasma: To measure total mesna (mesna + dimesna), reduce dimesna in the plasma sample back to mesna using a reducing agent like sodium borohydride.[11] Deproteinize the sample.

    • Urine: Dilute urine samples as needed.

  • Analytical Method: Analyze the concentrations of mesna and dimesna in plasma and urine using a validated LC-MS/MS or HPLC-ECD method.[11][12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for both dimesna and mesna.

Data Presentation

Table 1: Example Scoring for Macroscopic Bladder Evaluation
ScoreDescription
0Normal
1Mild hyperemia
2Moderate hyperemia and petechial hemorrhages
3Severe hemorrhage
Table 2: Example Histopathological Scoring of Bladder Injury
ParameterScore 0Score 1Score 2Score 3
Edema AbsentMildModerateSevere
Hemorrhage AbsentMildModerateSevere
Inflammation AbsentMildModerateSevere
Urothelial Damage IntactMildModerateSevere ulceration

Analytical Methods for Dimesna and Mesna Quantification

Accurate quantification of dimesna and its active metabolite mesna in biological matrices is essential for in vivo studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical detection (ECD) is a sensitive method for quantifying thiols like mesna.[12] For the analysis of total thiols, dimesna is first reduced to mesna.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and sensitivity for the simultaneous determination of mesna and dimesna in complex biological samples like plasma and urine.[12]

Conclusion

The protocols and information provided herein offer a foundational framework for conducting in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental goals, animal models, and available analytical instrumentation. Careful consideration of dosing regimens, timing of administration, and appropriate endpoint analysis will be critical for obtaining robust and meaningful data on the efficacy and mechanism of action of dimesna.

References

Application Note: Quantifying Dimesna Free Acid in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310), plays a crucial role in the detoxification of reactive metabolites from chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide. Accurate quantification of Dimesna free acid in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the disposition of Mesna. This application note provides a detailed protocol for the determination of Dimesna in plasma using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. While HPLC with UV detection has been used, studies suggest that methods like HPLC with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) offer superior specificity and sensitivity.[1] This protocol will focus on a robust HPLC method with electrochemical detection, referencing established methodologies.[2][3]

Principle

This method involves the separation of Dimesna from other plasma components using reversed-phase HPLC. To quantify total Mesna (the sum of Mesna and Dimesna), a reduction step is required to convert Dimesna back to Mesna prior to analysis.[2][4] For the specific quantification of Dimesna, this reduction step is omitted. The sample is first deproteinized to remove interfering macromolecules.[2][5][6] The prepared sample is then injected into the HPLC system. Separation is achieved on a C18 column, and detection is performed using an electrochemical detector, which provides high sensitivity for thiol-containing compounds and their disulfides.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Dimesna standard (Lorne Laboratories, Houston, USA)[1]

  • Mesna standard (Sigma-Aldrich, St. Louis, MO, USA)[5]

  • Internal Standard (IS): p-aminobenzoic acid[2] or sodium 3-mercapto-1-propane sulfonate (3-MPS)[5]

  • HPLC-grade methanol (B129727) and acetonitrile[1][5]

  • Sodium citrate[2]

  • Tetrabutyl ammonium (B1175870) phosphate[2]

  • Triethylamine[2]

  • Phosphoric acid[2]

  • Sulfuric acid[2]

  • Sodium hexametaphosphate[2]

  • Sodium borohydride (B1222165) (for total Mesna analysis)[2]

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, and column oven.

  • Detector: Electrochemical detector[2][3]

  • Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system.[2]

  • Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium phosphate, and 1:10,000 (v/v) triethylamine, adjusted to pH 5 with 85% phosphoric acid.[2]

  • Flow Rate: 2 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Potential: +450 mV[2]

3. Preparation of Standard Solutions

  • Dimesna Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dimesna standard in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of linearity.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of ultrapure water.

  • Internal Standard Working Solution: Dilute the IS stock solution with ultrapure water to a final concentration of 10 µM.[5]

4. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of the internal standard working solution.[2]

  • For deproteinization, add an equal volume (100 µL) of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 7 minutes at -5 °C.[5]

  • Transfer the supernatant to an HPLC vial for analysis.

5. Data Analysis

  • Peak identification is based on the retention times of the Dimesna and internal standard peaks compared to the standard solutions.

  • Quantification is performed by constructing a calibration curve of the peak height ratio (Dimesna/Internal Standard) versus the concentration of the calibration standards.[2]

  • The concentration of Dimesna in the plasma samples is determined from the linear regression equation of the calibration curve.

Method Validation Data

The following tables summarize the typical quantitative data for a validated HPLC method for Dimesna analysis.

Table 1: Linearity

Analyte Concentration Range Correlation Coefficient (r²)

| Dimesna | 3–120 µM[5] | > 0.992[2] |

Table 2: Precision and Accuracy

Analyte Concentration Intra-run Precision (%CV) Accuracy (%)
Dimesna Low QC < 4.5%[2] 100 ± 6%[5]
Medium QC < 4.5%[2] 100 ± 6%[5]

| | High QC | < 4.5%[2] | 100 ± 6%[5] |

Table 3: Recovery and Matrix Effect

Analyte Recovery (%) Matrix Effect (%)

| Dimesna | > 90% | Minimal interference observed[2] |

Table 4: Limits of Detection and Quantification

Parameter Value
Limit of Detection (LOD) 20 nM[5]

| Limit of Quantification (LOQ) | 160 pmol/ml[7] |

Visualizations

Metabolic Pathway of Mesna to Dimesna

Mesna Mesna (2-mercaptoethane sulfonate) Circulation Systemic Circulation Mesna->Circulation Absorption Dimesna Dimesna (2,2'-dithiodiethanesulfonic acid) Kidney Kidney Dimesna->Kidney Transport Circulation->Dimesna Auto-oxidation Kidney->Mesna Reduction Start Start: Plasma Sample Collection Add_IS Add Internal Standard Start->Add_IS Deproteinization Protein Precipitation (Sulfuric Acid + Sodium Hexametaphosphate) Add_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Electrochemical Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End: Report Dimesna Concentration Data_Analysis->End

References

Dimesna Free Acid Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the disulfide dimer of mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a key uroprotective agent. It is the inactive prodrug of mesna and is primarily utilized in preclinical and clinical settings to mitigate the urotoxic effects of certain chemotherapeutic agents, such as ifosfamide (B1674421) and cyclophosphamide.[1][2] Upon administration, dimesna is physiologically reduced to its active form, mesna, particularly within the kidney.[3][4][5] Mesna's free thiol group then neutralizes the toxic metabolites of chemotherapy, such as acrolein, preventing hemorrhagic cystitis.[1][4] This document provides detailed application notes and protocols for the administration of dimesna free acid in common animal models, focusing on intravenous, intraperitoneal, and oral routes.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of this compound in common rodent models. It is important to note that specific dosages and volumes should be optimized based on the experimental design and the specific animal model used.

ParameterMouseRatReference
Animal Model Mus musculusRattus norvegicus[3][6]
Average Weight 20-30 g200-300 g[3][6]
Administration Routes Intravenous (IV), Intraperitoneal (IP), Oral (PO)Intravenous (IV), Intraperitoneal (IP), Oral (PO)[3][6]
Vehicle 0.9% Physiological Saline0.9% Physiological Saline[7]
Intravenous (IV) Administration
Injection SiteLateral tail veinLateral tail vein, Saphenous vein[8]
Needle Gauge27-30 G25-27 G[3][8]
Max Volume< 0.2 mL< 0.5 mL[9]
Intraperitoneal (IP) Administration
Injection SiteLower right abdominal quadrantLower right abdominal quadrant[3][10]
Needle Gauge25-27 G23-25 G[3]
Max Volume< 2-3 mL< 2-3 mL[9]
Oral (PO) Administration (Gavage)
Gavage Needle Gauge18-20 G16-18 G[6]
Max Volume10 mL/kg10-20 mL/kg[6]

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Selection: this compound is soluble in aqueous solutions. For in vivo administration, sterile 0.9% physiological saline is the recommended vehicle.[7]

  • Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile container, dissolve the powder in the appropriate volume of sterile 0.9% physiological saline to achieve the desired final concentration.

    • Ensure the solution is clear and free of particulates. The mixed solution should be used immediately for optimal results.[7]

    • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Intravenous (IV) Administration Protocol (Mouse)
  • Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes.

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Using a 27-30 G needle attached to a syringe containing the Dimesna solution, enter one of the lateral tail veins at a shallow angle.

    • Successful entry will be indicated by a lack of resistance and the absence of a subcutaneous bleb upon injection.

    • Administer the solution slowly.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration Protocol (Rat)
  • Animal Restraint: Manually restrain the rat, ensuring the abdomen is accessible. For a two-person technique, one person can restrain the animal while the other performs the injection.[3]

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.[11]

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the rat's head downwards at a 30-40° angle to move the abdominal organs away from the injection site.[3]

    • Insert a 23-25 G needle into the peritoneal cavity at a 30-40° angle.

    • Aspirate gently to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • Inject the Dimesna solution.

  • Post-Injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or discomfort.

Oral Gavage (PO) Administration Protocol (Mouse)
  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

  • Administration:

    • Hold the mouse in a vertical position.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, administer the Dimesna solution.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

Experimental Workflow for Dimesna Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration Routes cluster_post Post-Administration prep Prepare Dimesna Solution (0.9% Saline) iv Intravenous (IV) Tail Vein prep->iv ip Intraperitoneal (IP) Lower Abdomen prep->ip po Oral (PO) Gavage prep->po monitoring Monitor Animal (Adverse Effects) iv->monitoring ip->monitoring po->monitoring data_collection Data Collection (e.g., Blood, Urine) monitoring->data_collection

Caption: Workflow for Dimesna administration in animal models.

Putative Signaling Pathway Interaction of Dimesna

Dimesna, upon administration, may influence cellular signaling pathways. While its primary role is as a prodrug for the uroprotectant mesna, studies suggest potential interactions with key signaling molecules involved in cancer cell proliferation and survival, such as EGFR, MET, and ROS1.[12] Resistance to targeted therapies in cancers driven by ROS1 fusions can sometimes be mediated by the activation of the EGFR pathway.[1][13]

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Dimesna Dimesna EGFR EGFR Dimesna->EGFR Modulates Activity MET MET Dimesna->MET Modulates Activity ROS1 ROS1 Dimesna->ROS1 Modulates Activity Proliferation Cell Proliferation & Survival EGFR->Proliferation MET->Proliferation ROS1->Proliferation

Caption: Potential interaction of Dimesna with key signaling pathways.

References

Dimesna Free Acid in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Dimesna free acid in cell culture experiments. Dimesna, also known as Tavocept or BNP7787, is the disulfide dimer of Mesna. It primarily functions as a uroprotective and nephroprotective agent in patients undergoing chemotherapy with platinum-based drugs like cisplatin (B142131) and ifosfamide. In the bloodstream, Dimesna is the predominant and inactive form, which is later reduced to the active thiol compound, Mesna. This conversion is crucial for its protective effects against chemotherapy-induced toxicities.

While Dimesna's primary role is systemic protection, its application in in-vitro cell culture studies requires a nuanced understanding of its mechanism. For Dimesna to exert a biological effect on cultured cells, it must be taken up by the cells and intracellularly reduced to Mesna. The efficiency of this conversion can be cell-type dependent. Emerging research also suggests that Dimesna may modulate cellular signaling pathways, including those involving receptor tyrosine kinases such as EGFR, MET, and ROS1, by disrupting disulfide bonds in these proteins.

Application Notes

This compound is a valuable tool for in vitro studies aimed at:

  • Investigating mechanisms of chemotherapy resistance and protection: By co-administering Dimesna with chemotherapeutic agents, researchers can study its ability to mitigate cytotoxicity in normal cells while potentially sensitizing cancer cells to treatment.

  • Exploring the role of disulfide bond disruption in cellular signaling: Dimesna can be used to probe the importance of disulfide bonds in the structure and function of cell surface receptors and other proteins.

  • Screening for novel therapeutic combinations: The potential of Dimesna to modulate signaling pathways opens avenues for its use in combination with targeted therapies.

It is important to note that some studies suggest this compound itself may not exhibit direct cytotoxicity to cancer cells in vitro. Its effects are often observed in combination with other agents, where it can modulate their activity. Therefore, experimental design should carefully consider the inclusion of appropriate controls and combination treatments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cell culture, based on available literature. It is important to note that specific optimal concentrations and incubation times will vary depending on the cell line and experimental objectives.

ParameterValueCell Line(s)Notes
Working Concentration Range 1 - 10 mMGeneral starting pointTitration is recommended to determine the optimal concentration for each cell line and experimental setup.
Incubation Time 24 - 72 hoursGeneral starting pointThe optimal incubation time will depend on the specific endpoint being measured (e.g., cytotoxicity, protein phosphorylation).
Reported Cytotoxicity (alone) No significant cytotoxicity observedNasal carcinoma cell line[1]This suggests that Dimesna's effects in vitro may be primarily modulatory rather than directly cytotoxic.

Experimental Protocols

Preparation of this compound Stock Solution

A sterile stock solution of this compound is essential for cell culture experiments.

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

  • Vortex the tube until the powder is completely dissolved.

  • Further dilute the DMSO stock solution in sterile PBS or serum-free cell culture medium to create a working stock solution (e.g., 10 mM).

  • Sterilize the working stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile working stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assay

This protocol describes a general method to assess the effect of this compound on cell viability using a colorimetric assay such as MTT or XTT.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound working stock solution

  • Chemotherapeutic agent (optional, for combination studies)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 mM). For combination studies, include wells with the chemotherapeutic agent alone and in combination with Dimesna.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • If using the MTT assay, add the solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control wells.

Western Blot Analysis of Signaling Pathway Modulation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR, MET, and ROS1 signaling pathways.

Materials:

  • Cancer cell line of interest with known expression of EGFR, MET, or ROS1

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound working stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of EGFR, MET, ROS1, and downstream targets (e.g., Akt, ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration and for the appropriate time. Include untreated and positive controls (e.g., cells stimulated with the respective ligand like EGF for the EGFR pathway).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock Solution Stock Solution Dimesna Treatment Dimesna Treatment Stock Solution->Dimesna Treatment Cell Seeding Cell Seeding Cell Seeding->Dimesna Treatment Viability Assay Viability Assay Dimesna Treatment->Viability Assay Western Blot Western Blot Dimesna Treatment->Western Blot Data Analysis Data Analysis Viability Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for studying this compound in cell culture.

Signaling_Pathway Dimesna Dimesna (extracellular) Mesna Mesna (intracellular) Dimesna->Mesna Intracellular Reduction CellMembrane ------------------ Cell Membrane ------------------ Disulfide_Bridge Disulfide Bridge Mesna->Disulfide_Bridge Disrupts RTK Receptor Tyrosine Kinase (e.g., EGFR, MET, ROS1) Signaling Downstream Signaling RTK->Signaling Modulates

Caption: Proposed mechanism of Dimesna modulating receptor tyrosine kinase signaling.

References

Application Notes and Protocols for Dimesna and its Role in Uroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the uroprotective agent Mesna (B1676310) and its inactive metabolite, Dimesna (B1670654), in the context of preventing chemotherapy-induced hemorrhagic cystitis (HC) in rat models. Hemorrhagic cystitis is a significant and dose-limiting side effect of alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585).[1] The toxicity is primarily mediated by the metabolite acrolein, which accumulates in the bladder and causes severe inflammation and hemorrhage.[2][3]

Mesna (sodium 2-mercaptoethane sulfonate) is the standard uroprotective agent used to mitigate this toxicity.[1] It is important to clarify that "Dimesna free acid," also known as dimesna or mensa disulfide, is the inactive oxidized form of Mesna.[4][5] Following administration, Mesna is rapidly oxidized in the bloodstream to Dimesna. This inactive form is then filtered by the kidneys and, within the renal tubules and urinary tract, is reduced back to the active free thiol compound, Mesna.[4][6] It is this reactivated Mesna that neutralizes acrolein in the bladder, thereby preventing urothelial damage.[3][4][5] Therefore, experimental protocols focus on the administration of Mesna, which leads to the in-vivo formation and subsequent reactivation of Dimesna.

Mechanism of Action: Mesna-Dimesna interplay

The uroprotective effect of Mesna is a dynamic process involving its conversion to Dimesna and back. This mechanism ensures that the active, thiol-containing form of the drug is concentrated at the site of action—the urinary bladder.

  • Systemic Inactivation: After intravenous or oral administration, Mesna is oxidized in the blood to its disulfide form, Dimesna.[7] This prevents systemic side effects and interaction with the chemotherapeutic agent in the bloodstream.

  • Renal Filtration and Reactivation: Dimesna is freely filtered by the glomeruli in the kidneys.[6] In the renal tubules, it is reduced back to active Mesna.[4][6]

  • Uroprotection in the Bladder: The reactivated Mesna is excreted into the urine, where its sulfhydryl group directly binds to and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether compound that is then excreted.[3][7]

Signaling Pathway of Ifosfamide-Induced Hemorrhagic Cystitis and Mesna Intervention

cluster_0 Systemic Circulation cluster_1 Kidney & Bladder Ifosfamide Ifosfamide Liver Liver Metabolism Ifosfamide->Liver Acrolein_blood Acrolein Liver->Acrolein_blood Acrolein_urine Acrolein (Urine) Acrolein_blood->Acrolein_urine Filtration Mesna_admin Mesna (Administered) Dimesna_blood Dimesna (Inactive) Mesna_admin->Dimesna_blood Oxidation Kidney Renal Tubules Dimesna_blood->Kidney Mesna_active Mesna (Active) Kidney->Mesna_active Reduction Bladder Bladder Urothelium Acrolein_urine->Bladder Detox Detoxification Acrolein_urine->Detox Mesna_active->Detox HC Hemorrhagic Cystitis (Inflammation, Edema, Hemorrhage) Bladder->HC Inert_Thioether Inert Thioether Detox->Inert_Thioether

Caption: Mechanism of Mesna uroprotection against ifosfamide-induced hemorrhagic cystitis.

Experimental Protocols

This section details the methodology for inducing hemorrhagic cystitis in rats and the protocol for administering Mesna for uroprotection.

Induction of Hemorrhagic Cystitis in Rats

A common and effective model involves the intraperitoneal (i.p.) injection of ifosfamide.

Materials:

  • Ifosfamide powder

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (150-200g)[8][9]

  • Syringes and needles for i.p. injection

Protocol:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Prepare a fresh solution of ifosfamide in sterile saline. A typical dose for inducing severe HC is 400 mg/kg.[9][10]

  • Administer a single intraperitoneal (i.p.) injection of the ifosfamide solution to each rat.

  • A control group should be injected with an equivalent volume of sterile saline.

  • Hemorrhagic cystitis typically develops within 12 to 24 hours post-injection.[9][11] The 24-hour time point is commonly used for assessment.[9][10]

Uroprotection Protocol with Mesna

Mesna is administered to prevent the urotoxic effects of ifosfamide.

Materials:

  • Mesna solution (e.g., Uromitexan)

  • Sterile saline (0.9% NaCl)

  • Ifosfamide

  • Experimental and control rats

Protocol:

  • Prepare the ifosfamide solution as described above.

  • Prepare the Mesna solution for injection. A standard prophylactic regimen involves multiple doses of Mesna.

  • A widely cited protocol administers Mesna (i.p.) at a dose of 20% of the ifosfamide dose (e.g., 80 mg/kg for a 400 mg/kg ifosfamide dose).[9]

  • The Mesna injections are typically given at three time points:

    • 5-30 minutes before the ifosfamide injection.[8][10]

    • 4 hours after the ifosfamide injection.[8]

    • 8 hours after the ifosfamide injection.[8]

  • The experimental groups would be structured as follows:

    • Group 1 (Control): Saline only.

    • Group 2 (HC Model): Ifosfamide (e.g., 400 mg/kg, i.p.) + Saline.

    • Group 3 (Mesna Protection): Ifosfamide (e.g., 400 mg/kg, i.p.) + Mesna (e.g., 80 mg/kg, i.p. at -5 min, +4h, +8h).

  • Euthanize the animals 24 hours after the ifosfamide injection for bladder assessment.

Experimental Workflow Diagram

cluster_dosing Dosing Details cluster_analysis Analysis Methods Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Grouping Randomization into Groups (Control, HC, Mesna) Acclimatization->Grouping Dosing Dosing Regimen (Time 0) Grouping->Dosing Monitoring Observation Period (24 hours) Dosing->Monitoring Control Control Group: Saline HC_Group HC Group: Ifosfamide (400 mg/kg) Mesna_Group Mesna Group: Mesna (-5m, 4h, 8h) + Ifosfamide (0h) Euthanasia Euthanasia & Bladder Excision Monitoring->Euthanasia Analysis Assessment of HC Severity Euthanasia->Analysis Macro Macroscopic Scoring (Edema, Hemorrhage) BWW Bladder Wet Weight (BWW) Histo Histopathology (H&E Staining) Biochem Biochemical Assays (MDA, Cytokines)

Caption: Workflow for evaluating Mesna's uroprotective efficacy in a rat model of HC.

Data Presentation and Assessment of Efficacy

The severity of hemorrhagic cystitis and the protective effect of Mesna can be quantified using several parameters.

Table 1: Parameters for Assessment of Hemorrhagic Cystitis
ParameterDescriptionPurposeCommon Findings in HCEffect of Mesna
Bladder Wet Weight (BWW) The bladder is excised, emptied, and weighed. Often normalized to body weight.To quantify bladder edema.[10]Significant increase (e.g., >200% over control).[10]Significantly reduces the increase in BWW.[10][12]
Macroscopic Score Visual assessment of the bladder for edema and hemorrhage based on a scoring system (e.g., 0-4 scale).Rapid and simple evaluation of gross bladder injury.High scores indicating severe edema and intravesical hemorrhage.[13]Significantly lower macroscopic scores.[13]
Microscopic Score Histopathological evaluation of bladder tissue sections (H&E stained) for edema, hemorrhage, inflammation, and urothelial damage.Detailed assessment of tissue-level damage.[10]Edema, hemorrhage, cellular infiltration, and urothelial desquamation.[10][12]Prevents or significantly reduces microscopic alterations.[10][12]
Malondialdehyde (MDA) Levels Measurement of MDA, a marker of lipid peroxidation, in bladder tissue homogenates.To quantify oxidative stress.[10][11]Significant increase in MDA levels.[11]Significantly reduces MDA levels.[11]
Table 2: Example Dosing Regimens from Rat Studies
Study AgentInducing AgentRat StrainDosing RegimenKey FindingsReference
Mesna Ifosfamide (400 mg/kg, i.p.)Wistar80 mg/kg, i.p. at -5 min, +4h, and +8hReplacement of 1 or 2 doses of Mesna with Ternatin (a flavonoid) also showed protection.[8]
Mesna Ifosfamide (400 mg/kg, i.p.)Wistar400 mg/kg, i.p. at -30 minMesna significantly inhibited the ifosfamide-induced increase in bladder wet weight by 54.2%.[10][12]
Mesna Cyclophosphamide (200 mg/kg, i.p.)Wistar40 mg/kg, i.p. immediately, and at 4h and 8h post-CYPMedian scores for bladder damage were significantly lower compared to the cyclophosphamide-only group.[13]
Mesna + Antioxidants Cyclophosphamide (100 mg/kg, i.p.)Sprague-DawleyMesna (21.5 mg/kg x3) +/- α-tocopherol or melatonin (B1676174)Combination with α-tocopherol and especially melatonin resulted in full protection against bladder damage.[14]

Conclusion

The use of Mesna in rat models of ifosfamide- or cyclophosphamide-induced hemorrhagic cystitis is a well-established and reproducible experimental system. A clear understanding of the Mesna-Dimesna pharmacokinetic relationship is crucial for interpreting experimental outcomes. Dimesna is the inactive, transport form of the drug, which is reactivated to Mesna in the urinary tract to exert its uroprotective effects. The protocols and assessment parameters detailed in these notes provide a robust framework for investigating the mechanisms of HC and evaluating the efficacy of novel uroprotective agents.

References

Application Notes & Protocols: Analytical Methods for the Detection of Dimesna

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the disulfide dimer and primary degradation product of the uroprotective agent Mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a critical analyte in pharmaceutical stability studies and pharmacokinetic monitoring.[1][2][3] Accurate and sensitive detection of Dimesna is essential to ensure the efficacy and safety of Mesna-containing formulations, as the conversion of Mesna to Dimesna can impact the available concentration of the active therapeutic agent.[1] This document provides detailed application notes and experimental protocols for the analytical detection of Dimesna using modern chromatographic techniques.

Analytical Methodologies

Several analytical techniques have been employed for the quantification of Dimesna, often in conjunction with Mesna analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most robust and widely used methods. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been used for structural elucidation and confirmation of Dimesna formation, they are less commonly used for routine quantitative analysis.[1][3][4] It is important to note that HPLC with UV detection has been reported as unsuitable for the specific and selective analysis of Mesna and Dimesna.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of Dimesna in complex biological matrices and pharmaceutical formulations.[1][2][5]

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)20 nM[5]
Linearity (R²)0.999[5]
Linear Range0.05 - 200 µM[5]
Accuracy100 ± 10%[5]
Precision (%RSD)< 10%[5]

Experimental Protocol: LC-MS/MS for Dimesna in Rat Plasma [5]

This protocol is adapted from a validated method for the quantification of Mesna, which is directly applicable to Dimesna detection with appropriate mass transition monitoring.

a. Sample Preparation (Plasma Protein Precipitation)

  • To 100 µL of rat plasma, add an appropriate volume of internal standard solution.

  • Precipitate proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions

  • Column: Agilent Zorbax Eclipse-XDB C18 (4.6 x 150 mm, 5.0 µm)[5]

  • Mobile Phase: Isocratic elution with 60% B (A: 10 mM ammonium (B1175870) formate (B1220265) in water; B: 10 mM ammonium formate in methanol:water, 95:5)[5]

  • Flow Rate: 1 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Column Temperature: Ambient

c. Mass Spectrometry Conditions

  • Instrument: Sciex Q-Trap 5500 MS or equivalent[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Polarity[1][5]

  • Spray Voltage: 4000 V[1]

  • Capillary Temperature: 250°C[1]

  • Detection: Selected Reaction Monitoring (SRM)

  • Ion Transitions: Specific precursor and product ions for Dimesna need to be determined through infusion and optimization.

Experimental Workflow: LC-MS/MS Analysis of Dimesna

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant

Caption: Workflow for Dimesna analysis by LC-MS/MS.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC with electrochemical detection is another sensitive method for the determination of Dimesna, particularly in biological fluids like plasma and urine.[6][7] This method can be used to measure Mesna and Dimesna separately or to determine total Mesna after reduction of Dimesna.[6]

Quantitative Data Summary

ParameterValueReference
Linearity (Correlation Coefficient)> 0.992[6]
Intrarun Precision (%CV)< 4.5%[6]

Experimental Protocol: HPLC-ED for Dimesna in Plasma and Urine [6]

a. Sample Preparation

  • Plasma:

    • Add an appropriate amount of internal standard (e.g., p-aminobenzoic acid) to 100 µL of plasma.

    • Deproteinize with an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.

  • Urine:

    • Dilute urine 1:50 with water.

    • Mix 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.

b. Reduction of Dimesna (for total Mesna analysis)

c. Chromatographic Conditions

  • Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system[6]

  • Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutylammonium (B224687) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with 85% phosphoric acid[6]

  • Flow Rate: 2 mL/min[6]

d. Detection

  • Detector: Electrochemical detector

  • Potential: +450 mV[6]

Logical Relationship: Mesna and Dimesna

mesna_dimesna mesna Mesna (2-mercaptoethanesulfonate) dimesna Dimesna (disulfide dimer) mesna->dimesna Oxidation dimesna->mesna Reduction

Caption: Reversible oxidation-reduction of Mesna to Dimesna.

Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)

While standard HPLC-UV is not ideal, a validated stability-indicating HPLC method using a specialized column can be employed for the determination of Mesna in the presence of its degradation products, including Dimesna.[8]

Quantitative Data Summary

ParameterValueReference
Linearity (Correlation Coefficient)0.9998[8]
Concentration Range50 - 1000 µg/mL[8]
Limit of Detection (LOD)7.5 µg/mL[8]
Limit of Quantitation (LOQ)22.7 µg/mL[8]

Experimental Protocol: Stability-Indicating HPLC-UV [8]

a. Sample Preparation

  • Dilute the sample containing Mesna and potential Dimesna in the mobile phase to fall within the linear concentration range.

b. Chromatographic Conditions

  • Column: RP amide C16 column (150 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH 3.0[8]

  • Flow Rate: 1 mL/min[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient

c. Detection

  • Detector: UV Detector

  • Wavelength: 210 nm[8]

Conclusion

The choice of analytical method for Dimesna detection depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. HPLC with electrochemical detection offers a sensitive alternative. For quality control and stability studies of pharmaceutical formulations, a validated stability-indicating HPLC-UV method can be employed. Proper method validation is crucial to ensure accurate and reliable quantification of Dimesna.

References

Dimesna Free Acid Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the disulfide dimer of mesna (B1676310), is a uroprotective and nephroprotective agent under investigation for its ability to mitigate the toxic side effects of certain chemotherapeutic drugs.[1][2] In preclinical research, the free acid form of Dimesna is often utilized. This document provides detailed application notes and protocols for the use of Dimesna free acid formulation in preclinical research settings. Dimesna itself is relatively inert but is readily reduced in vivo to its active form, mesna (2-mercaptoethanesulfonate sodium).[3][4] Mesna, a thiol compound, then acts as a detoxifying agent, neutralizing reactive metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585), thereby preventing damage to the urinary tract.[5][6] Dimesna is also being explored for its potential to reduce the toxicities associated with taxanes and platinum-based therapies.[7][8]

Data Presentation

Physicochemical Properties and Formulation
PropertyValueReference
Molecular Formula C4H10O6S4[2]
Molecular Weight 282.38 g/mol [2]
Solubility DMSO: 65 mg/mL (230.17 mM)[2]
Physiological Saline (0.9% NaCl)[2]
Storage Store at room temperature. Protect from moisture.[1]
In Vitro and In Vivo Pharmacokinetics of Dimesna/Mesna
ParameterValueSpeciesStudy TypeReference
Mesna Half-life (t1/2α) 0.12 ± 0.15 hoursHumanIV Bolus + Infusion[9]
Mesna Half-life (t1/2β) 2.12 ± 1.61 hoursHumanIV Bolus + Infusion[9]
Dimesna Half-life (t1/2) 1.29 ± 0.6 hoursHumanIV Bolus + Infusion[9]
Mesna Volume of Distribution (Vdss) 1.09 ± 1.18 L/kgHumanIV Bolus + Infusion[9]
Mesna Total Clearance (Cl) 0.755 ± 0.507 L/hr/kgHumanIV Bolus + Infusion[9]
Urinary Excretion (Mesna, 20h) 36.1 ± 15%HumanIV Bolus + Infusion[9]
Urinary Excretion (Dimesna, 20h) 48.2 ± 25%HumanIV Bolus + Infusion[9]
Preclinical Toxicity of Mesna
EndpointValueSpeciesRouteReference
LD50 >10,000 mg/kgRat, MouseOral[10]

Signaling Pathways

Dimesna, through its conversion to the active thiol compound mesna, is reported to modulate several signaling pathways implicated in cancer progression and chemotherapy resistance, including the EGFR, MET, and ROS1 pathways.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dimesna Dimesna -> Mesna Dimesna->EGFR

Caption: Dimesna's active form, Mesna, may modulate the EGFR signaling pathway.

MET_ROS1_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET GAB1 GAB1 MET->GAB1 PI3K PI3K MET->PI3K ROS1 ROS1 STAT3 STAT3 ROS1->STAT3 SHP2 SHP2 GAB1->SHP2 RAS RAS SHP2->RAS Gene_Expression Gene Expression (Proliferation, Survival) RAS->Gene_Expression PI3K->Gene_Expression STAT3->Gene_Expression Dimesna Dimesna -> Mesna Dimesna->MET Dimesna->ROS1

Caption: Dimesna may interfere with MET and ROS1 receptor tyrosine kinase signaling.

Experimental Protocols

Preparation of this compound Formulation

For In Vitro Studies:

  • Stock Solution (DMSO): Dissolve this compound in sterile DMSO to a concentration of 65 mg/mL.[2]

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

For In Vivo Studies:

  • Saline Formulation: Dissolve this compound in sterile 0.9% sodium chloride (physiological saline) to the desired concentration.[2]

  • Administration: The formulation can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be appropriate for the animal model being used.

In Vivo Uroprotection Assay (Cyclophosphamide-Induced Hemorrhagic Cystitis Model)

This protocol is adapted from studies demonstrating the uroprotective effects of mesna in a rat model of cyclophosphamide-induced hemorrhagic cystitis.[5][11]

Uroprotection_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Grouping Randomize into Groups: - Vehicle Control - Cyclophosphamide (CP) only - CP + Dimesna Animal_Acclimation->Grouping Dosing Administer Dimesna (e.g., i.p. or i.v.) Administer CP (e.g., 150 mg/kg i.p.) Grouping->Dosing Monitoring Monitor for 24-48 hours (Observe for hematuria) Dosing->Monitoring Sacrifice Euthanize Animals Monitoring->Sacrifice Tissue_Collection Collect Bladders Sacrifice->Tissue_Collection Analysis Macroscopic & Histological Scoring Biochemical Analysis (e.g., MDA levels) Tissue_Collection->Analysis

Caption: Workflow for in vivo uroprotection assay.

Materials:

  • This compound

  • Cyclophosphamide (CP)

  • Sterile 0.9% NaCl solution

  • Sprague-Dawley rats (male, 200-250 g)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: CP only (e.g., 150 mg/kg, i.p.)[11]

    • Group 3: CP + Dimesna (various doses, e.g., 30 mg/kg, i.p., administered at the same time as, and 4 and 8 hours after CP)[11]

  • Drug Administration:

    • Prepare Dimesna and CP solutions fresh on the day of the experiment.

    • Administer Dimesna or vehicle according to the group assignments.

    • Administer CP to the designated groups.

  • Observation: House the animals in metabolic cages for urine collection and observation of hematuria.

  • Endpoint Analysis (24-48 hours post-CP):

    • Euthanize the animals.

    • Excise the bladders, weigh them, and score for edema and hemorrhage.

    • Fix a portion of the bladder in 10% buffered formalin for histological examination (H&E staining).

    • Homogenize the remaining bladder tissue for biochemical analysis (e.g., malondialdehyde (MDA) levels as a marker of oxidative stress).

In Vitro Nephrotoxicity Assay (Cisplatin-Induced Toxicity Model)

This protocol is based on general in vitro methods for assessing drug-induced nephrotoxicity.[12]

Nephrotoxicity_Workflow Cell_Culture Culture Renal Proximal Tubule Epithelial Cells (e.g., HK-2) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with: - Vehicle Control - Cisplatin (B142131) only - Cisplatin + Dimesna Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability_Assay Data_Analysis Analyze and Compare Treatment Groups Viability_Assay->Data_Analysis

Caption: Workflow for in vitro nephrotoxicity assay.

Materials:

  • This compound

  • Cisplatin

  • Human kidney proximal tubule epithelial cell line (e.g., HK-2)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for cell viability assays (e.g., MTT, LDH)

Procedure:

  • Cell Culture: Maintain HK-2 cells in the recommended culture medium and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare fresh solutions of Dimesna and cisplatin.

    • Treat the cells with different concentrations of cisplatin, with and without co-treatment with various concentrations of Dimesna. Include vehicle-only and Dimesna-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay such as the MTT assay (to measure metabolic activity) or LDH assay (to measure membrane integrity).

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Generate dose-response curves to determine the protective effect of Dimesna.

Stability and Storage

Dimesna is the oxidized, more stable form of mesna. However, in solution, an equilibrium exists between mesna and Dimesna.[11] The stability of Dimesna and mesna solutions can be influenced by factors such as pH, temperature, and exposure to oxygen.[13] For preclinical studies, it is recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity.[2] Unused portions of opened vials should be discarded.

Conclusion

This compound is a valuable tool for preclinical research into the mitigation of chemotherapy-induced toxicities. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vitro and in vivo studies to further elucidate the protective mechanisms and therapeutic potential of this compound. Careful attention to formulation, experimental design, and data analysis will contribute to a comprehensive understanding of Dimesna's role in supportive cancer care.

References

Application Notes and Protocols for LC-MS/MS Analysis of Dimesna Free Acid and its Metabolite, Mesna

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (2,2'-dithiobis(ethanesulfonate)), the disulfide dimer of Mesna, is a crucial uroprotective agent administered with cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy to mitigate hemorrhagic cystitis. In the circulatory system, Mesna is rapidly oxidized to Dimesna, which acts as a prodrug. Within the kidneys, Dimesna is reduced back to its active form, Mesna, which then neutralizes the urotoxic metabolites of the anticancer drugs.[1][2] Accurate quantification of Dimesna and its active metabolite, Mesna, in biological matrices is therefore essential for pharmacokinetic studies and to ensure therapeutic efficacy. This document provides detailed protocols for the analysis of Dimesna and Mesna using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.

Metabolic Pathway of Dimesna

Dimesna is primarily metabolized through reduction to two molecules of Mesna. This conversion occurs both enzymatically and non-enzymatically. The enzymatic reduction is facilitated by the thioredoxin and glutaredoxin systems.[2][3] Non-enzymatic reduction involves thiol-disulfide exchange with endogenous thiols such as glutathione (B108866) and cysteine.[3] In plasma, Mesna is readily oxidized to Dimesna, creating a dynamic equilibrium. The kidneys play a significant role in the reduction of Dimesna back to the active Mesna, which is then excreted into the bladder to exert its protective effects.[1][4]

Dimesna_Metabolism Dimesna Dimesna (Inactive Prodrug) Mesna Mesna (Active Metabolite) Dimesna->Mesna Reduction Mesna->Dimesna Oxidation (in plasma) Endogenous_Thiols Endogenous Thiols (e.g., Glutathione, Cysteine) Endogenous_Thiols->Dimesna Non-enzymatic Thiol-Disulfide Exchange Enzymatic_Systems Enzymatic Reduction (Thioredoxin & Glutaredoxin Systems) Enzymatic_Systems->Dimesna Catalyzes Reduction

Figure 1: Metabolic pathway of Dimesna.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a method for the analysis of Mesna in rat plasma and is suitable for the analysis of both Dimesna and Mesna.[5]

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Ethyl-4-hydroxybenzoate or a stable isotope-labeled analog)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the simultaneous analysis of Mesna and Dimesna.[6]

Chromatographic Conditions:

  • Instrument: Thermo system with an Accela autosampler and gradient pump, or equivalent.[6]

  • Column: Reversed-phase C8 Ultrasphere column (4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase A: 1% Aqueous Ammonium Bicarbonate.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-5 min: 5% B

    • 5-10 min: 5-95% B

    • 10-15 min: 95% B

    • 15-16 min: 95-5% B

    • 16-20 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 37°C[6]

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole TSQ quantum access mass spectrometer, or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Selected Reaction Monitoring (SRM)[6]

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Dimesna325.0140.9-25
Mesna162.980.9-20
Internal Standard (Example: Ethyl-4-hydroxybenzoate)165.1121.1-15

Note: Collision energies should be optimized for the specific instrument used.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C8 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI-, SRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Dimesna & Mesna Calibration_Curve->Quantification

Figure 2: Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method for Dimesna and Mesna, based on available data.[6]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Dimesna1 - 1000> 0.99
Mesna1 - 1000> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DimesnaLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115
MesnaLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

Table 3: Limit of Detection (LOD) and Limit of Quantification (LLOQ)

AnalyteLOD (ng/mL)LLOQ (ng/mL)
Dimesna0.51
Mesna0.51

Note: The quantitative data presented is based on published literature and should be verified for each specific laboratory and application.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of Dimesna free acid and its active metabolite, Mesna, in biological matrices. The detailed protocols and established quantitative parameters offer a solid foundation for researchers in drug development and clinical pharmacology to accurately assess the pharmacokinetics of this important uroprotective agent. The provided diagrams of the metabolic pathway and experimental workflow serve as clear visual aids to understand the biotransformation of Dimesna and the analytical procedure.

References

Dosing Considerations for Dimesna Free Acid in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna, the disulfide pro-drug of Mesna (B1676310), is a cytoprotective agent under investigation for its potential to mitigate the toxic side effects of certain chemotherapeutic drugs, such as cisplatin (B142131) and ifosfamide. The in vivo conversion of Dimesna to its active form, Mesna, is crucial for its therapeutic efficacy, which is primarily attributed to the neutralization of toxic metabolites like acrolein. This document provides detailed application notes and protocols for dosing Dimesna free acid in mouse models, based on available preclinical data. It aims to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of Dimesna.

Introduction

Dimesna (also known as BNP7787 or Tavocept) is chemically 2,2'-dithio-bis-ethane sulfonate. In the body, it is reduced to two molecules of Mesna (sodium 2-mercaptoethane sulfonate).[1] Mesna's free thiol group is a potent scavenger of reactive urotoxic and nephrotoxic metabolites, such as acrolein, which are generated during the metabolism of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[1][2] By neutralizing these toxic byproducts, Dimesna, through its conversion to Mesna, aims to protect the bladder and kidneys from chemotherapy-induced damage.[1] Preclinical studies are essential to determine the optimal dosing strategies that maximize the protective effects of Dimesna while not interfering with the antitumor activity of the co-administered chemotherapy.[3]

Mechanism of Action

Dimesna acts as a prodrug, undergoing in vivo reduction to the active compound Mesna. The free sulfhydryl (-SH) group of Mesna is the pharmacologically active moiety. It reacts with the α,β-unsaturated aldehyde acrolein, a major urotoxic metabolite of cyclophosphamide and ifosfamide, forming a stable, non-toxic thioether which is then excreted in the urine. This detoxification process prevents acrolein-induced bladder toxicity, including hemorrhagic cystitis.[1]

dot digraph "Dimesna_Mechanism_of_Action" { rankdir="LR"; node [shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Dimesna [label="Dimesna\n(Inactive Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(in vivo)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Mesna [label="Mesna\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotherapy [label="Chemotherapeutic Agent\n(e.g., Ifosfamide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Acrolein [label="Acrolein\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization", shape="diamond", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NonToxic_Metabolite [label="Non-Toxic Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uroprotection [label="Uroprotection", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];

Dimesna -> Reduction [label=""]; Reduction -> Mesna; Chemotherapy -> Metabolism; Metabolism -> Acrolein; Mesna -> Neutralization; Acrolein -> Neutralization; Neutralization -> NonToxic_Metabolite; NonToxic_Metabolite -> Uroprotection; } dot Caption: Mechanism of action of Dimesna as a prodrug for Mesna.

Quantitative Data Summary

The following tables summarize the available quantitative data for Dimesna and Mesna dosing in preclinical models. It is important to note that specific dose-response studies for Dimesna in mice are limited in the publicly available literature. The provided data is compiled from various studies and should be used as a reference for designing further experiments.

Table 1: Dimesna (BNP7787) Dosing in Mice

ParameterValueSpecies/ModelRoute of AdministrationReference
Dose1000 mg/kgNude miceIntravenous (i.v.)[3]

Table 2: Mesna Dosing in Rodents (for reference)

ParameterDoseSpecies/ModelRoute of AdministrationPurposeReference
Protective Dose40-100 mg/kgRatsIntraperitoneal (i.p.)Uroprotection against cyclophosphamide[4]
Protective Dose50 mg/kgCD-1 miceIntraperitoneal (i.p.)Protection against cisplatin lethality[5]
Investigated Doses334, 834, 1667 mg/kgCD-I miceIntraperitoneal (i.p.)Post-treatment for phosgene (B1210022) exposure[6]

Experimental Protocols

Preparation of this compound for Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP)

  • Sterile vials

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile NaOH, HCl) if necessary

  • Sterile filters (0.22 µm)

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the desired volume of the sterile vehicle.

  • Gradually add the Dimesna powder to the vehicle while vortexing to ensure complete dissolution.

  • If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile acid or base solutions.

  • Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Store the prepared solution as recommended by the manufacturer, typically protected from light.

Administration of Dimesna to Mice

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Intravenous administration provides immediate and complete bioavailability, while intraperitoneal and oral routes may result in different absorption kinetics.

a. Intravenous (i.v.) Tail Vein Injection

Materials:

  • Prepared Dimesna solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Disinfect the tail with an appropriate antiseptic.

  • Load the syringe with the calculated dose of Dimesna solution, ensuring no air bubbles are present.

  • Visualize one of the lateral tail veins and insert the needle, bevel up, at a shallow angle.

  • Slowly inject the Dimesna solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

dot digraph "IV_Injection_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Start [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warm_Tail [label="Warm Mouse Tail"]; Restrain [label="Place Mouse in Restrainer"]; Disinfect [label="Disinfect Tail"]; Prepare_Syringe [label="Prepare Syringe with Dimesna"]; Inject [label="Inject into Lateral Tail Vein"]; Monitor [label="Monitor Mouse"]; End [label="End", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Warm_Tail -> Restrain -> Disinfect -> Prepare_Syringe -> Inject -> Monitor -> End; } dot Caption: Workflow for intravenous tail vein injection in mice.

b. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared Dimesna solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

Protocol:

  • Manually restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the Dimesna solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

c. Oral Gavage (p.o.)

Materials:

  • Prepared Dimesna solution

  • Sterile oral gavage needles (flexible or rigid with a ball tip, appropriate size for the mouse)

  • Sterile syringes

Protocol:

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark it.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Gently insert the gavage needle into the esophagus, allowing the mouse to swallow it. Do not force the needle.

  • Once the needle is at the predetermined depth, slowly administer the Dimesna solution.

  • Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.

Dose-Response and Toxicity Studies

To establish a therapeutic window for this compound in a specific mouse model, it is crucial to conduct dose-response and toxicity studies.

1. Dose-Response Study Design:

  • Objective: To determine the minimum effective dose of Dimesna that provides significant protection against chemotherapy-induced toxicity.

  • Methodology:

    • Administer a range of Dimesna doses (e.g., based on the data in Table 1 and 2, one might test doses from 50 mg/kg up to 1000 mg/kg or higher) to different groups of mice prior to or concurrently with the chemotherapeutic agent.

    • Include a control group receiving only the chemotherapeutic agent and another group receiving only the vehicle.

    • Assess markers of toxicity at various time points. For urotoxicity, this may include urine analysis for hematuria and proteinuria, and histological examination of the bladder. For nephrotoxicity, serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are key indicators.

    • The dose that significantly reduces toxicity markers compared to the chemotherapy-only group is considered the effective dose.

2. Acute Toxicity Study Design:

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Dimesna.

  • Methodology:

    • Administer escalating single doses of Dimesna to different groups of mice.

    • Monitor the animals closely for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and overall health.

    • Perform gross necropsy and histopathological examination of major organs at the end of the observation period.

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or mortality.

Conclusion

The provided application notes and protocols offer a foundational framework for conducting in vivo studies with this compound in mice. Due to the limited availability of specific dosing data for Dimesna in mice, it is imperative that researchers perform pilot dose-finding studies to establish the optimal dose for their specific experimental conditions and mouse strain. Careful consideration of the administration route and timing relative to the co-administered chemotherapeutic agent is critical for achieving the desired protective effects. The experimental protocols outlined herein should be adapted and optimized based on the specific research objectives and institutional animal care and use guidelines.

References

Application of Dimesna Free Acid in Organoid Culture: A Potential Approach to Modulating the Redox Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The in vitro culture of organoids, complex three-dimensional structures that mimic the function of organs, is a powerful tool in biomedical research and drug development. The success of organoid culture relies on providing an optimal microenvironment that supports stem cell self-renewal and differentiation. The cellular redox state, maintained by a balance of oxidizing and reducing agents, is a critical factor influencing these processes. Thiol-containing compounds, such as L-cysteine and glutathione (B108866), play a pivotal role in maintaining this redox homeostasis and have been shown to be beneficial for organoid growth.

Dimesna free acid, the disulfide dimer of 2-mercaptoethanesulfonic acid (mesna), presents a potential novel supplement for organoid culture media. While direct applications of this compound in organoid culture have not been extensively documented, its chemical nature as a stable precursor to a thiol-containing compound suggests a plausible role in modulating the cellular redox environment. It is hypothesized that this compound can be taken up by cells within the organoid and subsequently reduced intracellularly to its active monomeric thiol form. This would increase the intracellular pool of free thiols, thereby bolstering the antioxidant capacity of the cells, supporting the glutathione system, and potentially enhancing organoid viability, growth, and differentiation.

This document provides a theoretical framework and hypothetical protocols for the application of this compound in organoid culture, with a focus on intestinal organoids as a primary model system.

Quantitative Data for Intestinal Organoid Culture

The following tables summarize typical concentrations of key components in intestinal organoid culture medium and a proposed experimental concentration range for this compound.

Table 1: Standard Components for Human Intestinal Organoid Culture Medium

ComponentStock ConcentrationFinal ConcentrationVendor Example
Advanced DMEM/F12--Thermo Fisher
B27 Supplement50X1XThermo Fisher
N2 Supplement100X1XThermo Fisher
L-Glutamine200 mM2 mMThermo Fisher
HEPES1 M10 mMThermo Fisher
Penicillin/Streptomycin10,000 U/mL100 U/mLThermo Fisher
N-Acetylcysteine100 mM1 mMSigma-Aldrich
EGF (human)500 µg/mL50 ng/mLR&D Systems
Noggin (murine)100 µg/mL100 ng/mLR&D Systems
R-spondin1 (human)500 µg/mL500 ng/mLR&D Systems
CHIR99021 (GSK3 inhibitor)10 mM3 µMSigma-Aldrich
Y-27632 (ROCK inhibitor)10 mM10 µMSigma-Aldrich

Table 2: Proposed Experimental Concentration Range for this compound Supplementation

CompoundProposed Concentration Range for Testing (µM)Rationale
This compound10 - 500 µMBased on typical concentrations of other thiol-containing compounds (e.g., N-Acetylcysteine) used in cell culture and the need to establish a dose-response curve.

Experimental Protocols

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol describes the basic steps for establishing and maintaining human intestinal organoids from biopsy samples.

Materials:

  • Human intestinal biopsy tissue

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12

  • Matrigel® Matrix, Growth Factor Reduced

  • Complete Human Intestinal Organoid Medium (see Table 1)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Standard cell culture plates (24-well)

  • Centrifuge, pipettes, and sterile consumables

Procedure:

  • Wash the intestinal biopsy tissue with ice-cold PBS to remove any contaminants.

  • Mince the tissue into small pieces (~1-2 mm) and incubate in Gentle Cell Dissociation Reagent for 15 minutes at room temperature with gentle agitation.

  • Vigorously shake the tube to release the intestinal crypts.

  • Filter the suspension through a 70 µm cell strainer to remove larger tissue fragments.

  • Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

  • Resuspend the crypt pellet in a small volume of Matrigel® on ice.

  • Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plate wells.

  • Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.

  • Carefully add 500 µL of complete Human Intestinal Organoid Medium to each well.

  • Culture the organoids at 37°C in a humidified incubator with 5% CO2.

  • Replace the medium every 2-3 days.

  • Passage the organoids every 7-10 days by disrupting the Matrigel® domes, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel®.

Protocol 2: Testing the Effect of this compound on Organoid Viability and Growth

This protocol outlines a method to assess the impact of this compound on established intestinal organoids.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Complete Human Intestinal Organoid Medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Cell viability assay (e.g., CellTiter-Glo® 3D)

  • Microplate reader

  • Imaging system (microscope with camera)

Procedure:

  • Passage mature intestinal organoids as described in Protocol 1 and seed them in a 96-well plate suitable for viability assays.

  • After 24 hours of initial culture to allow for organoid recovery, prepare serial dilutions of this compound in the complete organoid medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Carefully replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Culture the organoids for a defined period (e.g., 72 hours).

  • At the end of the treatment period, capture brightfield images of the organoids in each condition to visually assess morphology and size.

  • Perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure luminescence using a microplate reader.

  • Analyze the data by normalizing the viability of the treated organoids to the vehicle control. Plot the dose-response curve to determine the effect of this compound on organoid viability.

  • Optionally, organoid size and number can be quantified from the images using image analysis software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dimesna Dimesna Mesna_monomer Mesna (thiol monomer) Dimesna->Mesna_monomer Reduction GSH Glutathione (GSH) Mesna_monomer->GSH Supports synthesis/ regeneration ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes Cell_Viability Organoid Health & Viability ROS->Cell_Viability Inhibits GPx Glutathione Peroxidase GSH->GPx Cofactor GSH->Cell_Viability Promotes GPx->ROS Reduces

Caption: Hypothetical mechanism of this compound in modulating cellular redox state.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Start Establish Intestinal Organoid Culture Passage Passage and Seed Organoids in 96-well plate Start->Passage Prepare_DFA Prepare Serial Dilutions of this compound Passage->Prepare_DFA Treat Treat Organoids with This compound (72 hours) Prepare_DFA->Treat Image Brightfield Imaging (Morphology & Size) Treat->Image Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Treat->Viability Analyze Quantify and Analyze Data (Dose-Response Curve) Image->Analyze Viability->Analyze

Caption: Workflow for testing the effects of this compound on organoids.

Logical_Relationship DFA This compound (Disulfide) Thiol Active Thiol Monomer DFA->Thiol Intracellular Reduction Redox Improved Cellular Redox Balance Thiol->Redox Increases Thiol Pool Growth Enhanced Organoid Growth & Viability Redox->Growth Leads to

Caption: Logical flow of this compound's proposed effect on organoids.

Application Notes and Protocols for Dimesna Free Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654) free acid, the disulfide dimer of the uroprotective agent Mesna (B1676310), is emerging as a molecule of interest in cell biology research. While its primary role in clinical settings is as a prodrug for Mesna to mitigate the side effects of certain chemotherapies, its intrinsic properties as a disulfide bond-disrupting agent (DDA) present potential applications in cell culture studies.[1][2][3] These notes provide an overview of Dimesna free acid, its potential applications in cell culture, and detailed protocols for its use as a media supplement. It is important to note that the use of this compound as a general cell culture supplement is not yet a widely established practice; therefore, the following protocols are intended as a foundational guide for researchers to develop and optimize their specific experimental conditions.

Mechanism of Action

This compound has two primary mechanisms of action that are relevant in a cell culture context:

  • Conversion to Mesna: In biological systems, Dimesna can be reduced to two molecules of Mesna, a thiol compound.[4][5][6] Mesna is a potent antioxidant and can interact with and detoxify reactive compounds. However, it is crucial to note that not all cell types may be capable of efficiently reducing Dimesna to Mesna in vitro.[6]

  • Disulfide Bond Disruption: Dimesna itself can act as a disulfide bond-disrupting agent.[2] This property allows it to potentially modulate the structure and function of proteins that contain disulfide bonds, such as cell surface receptors and other components of signaling pathways.[1] Research has shown that DDAs can downregulate receptor tyrosine kinases like EGFR and HER2 and induce the Unfolded Protein Response (UPR), leading to cytotoxic effects in cancer cells that overexpress these receptors.[3][7]

Potential Applications in Cell Culture

Based on its mechanisms of action, this compound can be explored as a cell culture media supplement for the following applications:

  • Modulation of Receptor Tyrosine Kinase (RTK) Signaling: By disrupting disulfide bonds, this compound may alter the conformation and dimerization of RTKs such as EGFR, HER2, and MET, thereby inhibiting their downstream signaling pathways.[1]

  • Induction of the Unfolded Protein Response (UPR): As a DDA, this compound can induce endoplasmic reticulum (ER) stress and activate the UPR, providing a tool to study cellular responses to protein misfolding.[3]

  • Sensitization of Cancer Cells to Therapies: By modulating signaling pathways and inducing cellular stress, this compound could potentially be used to sensitize cancer cells to other therapeutic agents.

  • Investigation of Thiol-Disulfide Exchange Reactions: this compound can be used as a tool to study the role of thiol-disulfide exchange in various cellular processes.

Data Presentation

The following tables provide a summary of key information and a template for recording experimental data when using this compound.

Table 1: Properties of this compound

PropertyValueReference
Synonyms BNP-7787 free acid, Tavocept, Mesna disulfide[1][2]
Molecular Formula C₄H₁₀O₆S₄[2]
Molecular Weight 266.38 g/mol [2]
Appearance Solid[1]
Solubility Soluble in DMSO[8]

Table 2: Example of In Vitro Concentration Used in a Study

Cell LineConcentrationObservationReference
LLC-PK1 (renal tubular cells)3 mmol/LDid not prevent cellular damage from chemotherapy metabolites; cells did not convert Dimesna to Mesna.[6]

Table 3: Template for Experimental Data Recording

Cell LineThis compound ConcentrationIncubation TimeObserved Effect (e.g., % Viability, Fold Change in Protein Phosphorylation)Notes

Experimental Protocols

1. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Pipettes and sterile filter tips

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2. Supplementation of Cell Culture Media

Materials:

  • Complete cell culture medium appropriate for your cell line

  • This compound stock solution

  • Cells plated in multi-well plates, flasks, or dishes

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to treat cells with 100 µM this compound from a 100 mM stock, you would perform a 1:1000 dilution.

  • Add the calculated volume of this compound stock solution to the pre-warmed complete cell culture medium and mix gently by inversion.

  • Remove the existing medium from your cultured cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired experimental duration.

3. Cell Viability Assay (Example: MTT Assay)

Materials:

  • Cells treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Western Blot Analysis of Signaling Pathway Modulation

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • Primary and secondary antibodies specific for your proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, CHOP)

Protocol:

  • Treat cells with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein expression or phosphorylation.

Visualizations

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Dimesna This compound Mesna1 Mesna Dimesna->Mesna1 Reduction Mesna2 Mesna Dimesna->Mesna2 Reduction Thiols Cellular Thiols (e.g., Glutathione) Mesna1->Thiols Interaction ROS Reactive Oxygen Species Mesna1->ROS Neutralization Mesna2->Thiols Interaction Mesna2->ROS Neutralization

Caption: Conversion of Dimesna to Mesna and its intracellular interactions.

G Dimesna This compound RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Dimesna->RTK Disrupts Disulfide Bonds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Dimerization Inhibition

Caption: Hypothetical modulation of RTK signaling by this compound.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays Start Prepare Dimesna Stock Solution Treat Treat Cells with This compound Start->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability (e.g., MTT) Incubate->Viability Western Western Blot (Signaling Proteins) Incubate->Western Other Other Assays (e.g., UPR markers) Incubate->Other Analyze Analyze Data Viability->Analyze Western->Analyze Other->Analyze

Caption: General experimental workflow for studying this compound.

References

In Vitro Assays to Assess Dimesna Free Acid Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna (B1670654), the inactive disulfide form of Mesna (B1676310) (sodium 2-mercaptoethanesulfonate), is a critical component in uroprotection during chemotherapy regimens that utilize agents like cyclophosphamide (B585) and ifosfamide. These chemotherapeutic agents metabolize into acrolein, a highly reactive aldehyde that accumulates in the bladder and causes severe urothelial damage, leading to hemorrhagic cystitis. In the bloodstream, Mesna is oxidized to Dimesna. Upon reaching the kidneys, Dimesna is reduced back to its active form, Mesna, which is then excreted into the urine. The free thiol group of Mesna acts as a scavenger, neutralizing acrolein and mitigating its toxic effects on the bladder lining.[1][2][3] Mesna also possesses antioxidant properties, further protecting against oxidative damage.[3]

These application notes provide detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of Dimesna free acid in protecting urothelial cells from acrolein-induced damage. The protocols focus on assessing cell viability, apoptosis, and oxidative stress. As Dimesna is a pro-drug, its efficacy in these in vitro models relies on its conversion to the active Mesna. This can be facilitated by the reducing environment of the cell culture medium and the cells themselves.[1]

Key In Vitro Efficacy Assays

A battery of in vitro assays is essential to comprehensively evaluate the protective effects of Dimesna against acrolein-induced urothelial toxicity. The following assays are recommended:

  • Cell Viability Assay (MTT): To quantify the extent to which Dimesna preserves urothelial cell viability in the presence of acrolein.

  • Apoptosis Assay (Caspase-Glo® 3/7): To determine if Dimesna can inhibit the apoptotic pathways triggered by acrolein-induced cellular damage.

  • Oxidative Stress Assay (DCFH-DA): To measure the capacity of Dimesna (via conversion to Mesna) to scavenge reactive oxygen species (ROS) generated by acrolein exposure.

Data Presentation

The following tables summarize expected quantitative outcomes from the described assays, demonstrating the protective effect of Mesna (the active form of Dimesna) against acrolein-induced urothelial cell damage.

Table 1: Effect of Mesna on Acrolein-Induced Cytotoxicity in Urothelial Cells (MTT Assay)

Treatment GroupAcrolein Concentration (µM)Mesna Concentration (µM)Cell Viability (% of Control)
Control00100%
Acrolein50045%
Acrolein + Mesna505075%
Acrolein + Mesna5010090%
Mesna Alone010098%

Note: Data are representative and may vary depending on the specific urothelial cell line and experimental conditions.

Table 2: Effect of Mesna on Acrolein-Induced Apoptosis in Urothelial Cells (Caspase-3/7 Activity)

Treatment GroupAcrolein Concentration (µM)Mesna Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)
Control001.0
Acrolein5004.5
Acrolein + Mesna50502.0
Acrolein + Mesna501001.2
Mesna Alone01001.1

Note: Data are representative and based on in vivo findings suggesting Mesna's ability to reduce caspase activity.[2][4][5] In vitro results are expected to show a similar trend.

Table 3: Effect of Mesna on Acrolein-Induced Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

Treatment GroupAcrolein Concentration (µM)Mesna Concentration (µM)Relative Fluorescence Units (RFU)
Control001000
Acrolein5008500
Acrolein + Mesna50503500
Acrolein + Mesna501001500
Mesna Alone01001100

Note: Data are representative and may vary depending on the specific urothelial cell line and experimental conditions.

Signaling Pathways and Experimental Workflow

Acrolein-Induced Urothelial Cell Damage and Mesna's Protective Mechanism

Acrolein induces urothelial cell damage through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways such as NF-κB.[4][6] This leads to cellular stress, apoptosis, and ultimately, a loss of bladder lining integrity. Mesna, the active form of Dimesna, directly scavenges acrolein and also exhibits antioxidant properties, thereby mitigating these damaging effects.[3][7]

Acrolein_Mesna_Pathway cluster_extracellular Extracellular cluster_intracellular Urothelial Cell Acrolein Acrolein ROS ROS Generation Acrolein->ROS IKK IKK Activation Acrolein->IKK Dimesna Dimesna Mesna_active Mesna (Active) Dimesna->Mesna_active Reduction Mesna_active->Acrolein Neutralization Mesna_active->ROS Scavenging ROS->IKK Apoptosis Apoptosis ROS->Apoptosis IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inflammation->Apoptosis CellDamage Cell Damage & Loss of Viability Apoptosis->CellDamage

Acrolein-induced damage and Mesna's protection.
General Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of Dimesna in protecting urothelial cells from acrolein-induced toxicity.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Urothelial Cells (e.g., T24, RT4) in 96-well plates Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Treat Treat with Acrolein Pretreat->Treat MTT MTT Assay (Cell Viability) Treat->MTT Caspase Caspase-Glo 3/7 (Apoptosis) Treat->Caspase ROS DCFH-DA Assay (Oxidative Stress) Treat->ROS Analyze Measure Absorbance/ Luminescence/Fluorescence MTT->Analyze Caspase->Analyze ROS->Analyze Compare Compare treated vs. control groups Analyze->Compare

General workflow for in vitro efficacy testing.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3][8][9][10][11]

Materials:

  • Human urothelial carcinoma cell lines (e.g., T24, RT4)

  • Complete cell culture medium (e.g., McCoy's 5A for T24, RPMI-1640 for RT4, supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • This compound

  • Acrolein

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count urothelial cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare fresh solutions of this compound and acrolein in serum-free medium.

    • Remove the culture medium from the wells.

    • Add 100 µL of medium containing the desired concentrations of Dimesna to the appropriate wells for pre-treatment (e.g., 1-2 hours).

    • Add acrolein to the wells at the desired final concentrations. Include appropriate controls: untreated cells, cells treated with Dimesna alone, and cells treated with acrolein alone.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[6][12][13][14]

Materials:

  • Human urothelial carcinoma cell lines (e.g., T24, RT4)

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom cell culture plates

  • This compound

  • Acrolein

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed 1 x 10⁴ urothelial cells per well in 100 µL of complete culture medium in a 96-well white-walled plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare fresh solutions of Dimesna and acrolein in complete medium.

    • Treat cells as described in the MTT assay protocol (Step 2), with appropriate controls.

    • Incubate for the desired time (e.g., 6-24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.

Oxidative Stress Assessment: DCFH-DA Assay

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[15][16][17][18][19]

Materials:

  • Human urothelial carcinoma cell lines (e.g., T24, RT4)

  • Complete cell culture medium

  • 96-well black-walled, clear-bottom cell culture plates

  • This compound

  • Acrolein

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H₂O₂ (positive control)

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed 2 x 10⁴ urothelial cells per well in 100 µL of complete culture medium in a 96-well black-walled, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • DCFH-DA Loading:

    • Remove the culture medium and wash the cells once with warm HBSS or PBS.

    • Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with warm HBSS or PBS.

    • Add 100 µL of HBSS or serum-free medium containing the desired concentrations of Dimesna and/or acrolein to the appropriate wells. Include a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired time (e.g., 1-4 hours).

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

    • Express the results as relative fluorescence units (RFU) or as a percentage of the positive control.

References

Application Notes and Protocols for Studying Drug-Induced Toxicities Using Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, the disulfide metabolite of the uroprotective agent Mesna (B1676310), is a critical molecule in understanding the disposition and efficacy of Mesna in clinical settings.[1][2] While Mesna is administered to mitigate the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide, Dimesna is the primary circulating form in the bloodstream before its renal conversion back to active Mesna.[1][2] Emerging research is also exploring the potential roles of Dimesna itself, including its use as a prodrug for cisplatin-induced nephrotoxicity.[3] Understanding the inherent toxicological profile of Dimesna free acid is therefore essential for a comprehensive safety assessment and for exploring its therapeutic potential.

These application notes provide a framework for studying the potential drug-induced toxicities of this compound using established in vitro and in vivo toxicological assays. The protocols are designed to be adapted by researchers in drug development and toxicology to investigate cytotoxicity, nephrotoxicity, genotoxicity, and oxidative stress.

Physicochemical Properties and Handling

This compound (2,2'-dithiobis(ethanesulfonic acid)) is the oxidized dimer of Mesna. It is important to consider its stability in solution, as it exists in equilibrium with Mesna, particularly in environments with reducing agents. For experimental purposes, it is crucial to use a well-characterized source of this compound and to consider its solubility and stability in the chosen experimental media. Dimesna is soluble in aqueous solutions and DMSO.[4]

Storage and Handling: Store this compound according to the manufacturer's recommendations, typically in a cool, dry place. Handle with standard laboratory precautions, including the use of personal protective equipment.

Experimental Protocols

In Vitro Cytotoxicity Assessment

This protocol describes a general method for assessing the cytotoxic potential of this compound on a selected cell line using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Selected cell line (e.g., HEK293 for renal toxicity, HepG2 for hepatotoxicity)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow for In Vitro Cytotoxicity

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_exp Incubate (24, 48, 72h) treatment->incubation_exp mtt_assay Perform MTT Assay incubation_exp->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis end_node End data_analysis->end_node

Workflow for in vitro cytotoxicity testing.
In Vivo Cisplatin-Induced Nephrotoxicity Model

This protocol provides a framework for evaluating the potential protective or toxic effects of this compound in a well-established model of drug-induced kidney injury.

Principle: Cisplatin (B142131) is a chemotherapeutic agent known to cause nephrotoxicity. This model allows for the investigation of a test compound's ability to mitigate or exacerbate this toxicity by assessing key renal function parameters and histopathology.

Materials:

  • This compound

  • Cisplatin

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Saline solution (0.9% NaCl)

  • Metabolic cages

  • Blood collection tubes

  • Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine (B1669602)

  • Formalin (10%) for tissue fixation

  • Histopathology processing reagents (paraffin, H&E stain)

Protocol:

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Group 1: Control (saline administration)

    • Group 2: this compound alone

    • Group 3: Cisplatin alone (e.g., 7 mg/kg, single intraperitoneal injection)

    • Group 4: this compound + Cisplatin

  • Dosing: Administer this compound (at desired doses) via an appropriate route (e.g., intraperitoneal or oral) for a specified period before and/or after cisplatin administration.

  • Induction of Nephrotoxicity: On a designated day, administer a single intraperitoneal injection of cisplatin to Groups 3 and 4.

  • Monitoring and Sample Collection:

    • Monitor animal body weight and general health daily.

    • House animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study.

    • At the end of the experimental period (e.g., 5-7 days after cisplatin injection), collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Centrifuge blood to obtain serum and measure BUN and creatinine levels.

    • Analyze urine for relevant markers of kidney injury.

  • Histopathology:

    • Euthanize the animals and carefully excise the kidneys.

    • Weigh the kidneys and fix one kidney in 10% formalin.

    • Process the fixed kidney for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

    • Examine the slides under a microscope for signs of tubular necrosis, inflammation, and cast formation.

  • Data Analysis: Compare the biochemical and histopathological data between the groups using appropriate statistical tests.

Experimental Workflow for In Vivo Nephrotoxicity

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Animal Grouping acclimatization->grouping dosing Dimesna/Vehicle Dosing grouping->dosing cisplatin_injection Cisplatin Injection dosing->cisplatin_injection monitoring Daily Monitoring & Urine Collection cisplatin_injection->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia biochemistry Serum & Urine Analysis euthanasia->biochemistry histology Kidney Histopathology euthanasia->histology data_analysis Statistical Analysis biochemistry->data_analysis histology->data_analysis end_node End data_analysis->end_node

Workflow for in vivo nephrotoxicity study.

Quantitative Data Presentation

The following tables are templates for organizing and presenting quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineExposure Time (h)IC50 (µM) [95% CI]
HEK29324Data to be determined
48Data to be determined
72Data to be determined
HepG224Data to be determined
48Data to be determined
72Data to be determined

Table 2: Effect of this compound on Renal Function Markers in Cisplatin-Induced Nephrotoxicity Model

Treatment GroupBody Weight Change (%)Kidney Weight to Body Weight RatioSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
ControlData to be determinedData to be determinedData to be determinedData to be determined
Dimesna AloneData to be determinedData to be determinedData to be determinedData to be determined
Cisplatin AloneData to be determinedData to be determinedData to be determinedData to be determined
Dimesna + CisplatinData to be determinedData to be determinedData to be determinedData to be determined

Table 3: In Vitro Effect of Dimesna on Ifosfamide Metabolite-Induced Toxicity in LLC-PK1 Cells (Adapted from an existing study)

TreatmentConcentrationInhibition of Na/H Exchanger Activity (%)
Acrolein60 µM~50%
Acrolein + Dimesna60 µM + 0.3 mMIncreased toxicity observed
4-OOH-IF120 µM~50%
4-OOH-IF + Dimesna120 µM + 0.3 mMNo protective effect

Note: This table presents a summary of findings from a published study and serves as an example of how to present such data. The original study should be consulted for detailed methodology and results.

Signaling Pathway Visualization

The following diagram illustrates a putative signaling pathway that could be investigated to understand the mechanisms of Dimesna-induced toxicity, particularly focusing on oxidative stress and its downstream effects.

G cluster_0 Cellular Environment cluster_1 Intracellular Space dimesna This compound protein_thiols Protein Thiol Modification dimesna->protein_thiols Thiol-disulfide exchange ros Increased ROS mapk MAPK Activation (p38, JNK, ERK) ros->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response mapk->inflammation protein_thiols->ros

Putative pathway of Dimesna-induced toxicity.

Conclusion

The provided application notes and protocols offer a starting point for the systematic investigation of the toxicological properties of this compound. By adapting these established methodologies, researchers can generate crucial data to inform the safety assessment of Dimesna and to explore its potential as a therapeutic agent. Given the limited direct research on Dimesna's toxicity, a thorough and multi-faceted approach as outlined here is essential.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, or 2,2'-dithiobis(ethanesulfonic acid), is the primary oxidative dimer and a significant degradation product of Mesna, a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents.[1][2] The monitoring of Dimesna is crucial for ensuring the stability and efficacy of Mesna-containing pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of Dimesna.[3][4] This document provides detailed application notes and protocols for the characterization of Dimesna free acid using ¹H and ¹³C NMR spectroscopy.

Structural Information and Expected NMR Signals

Dimesna is a symmetrical molecule formed by the disulfide linkage of two ethanesulfonate (B1225610) molecules. This symmetry simplifies its NMR spectra.

Structure: HO₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃H

Due to the molecule's symmetry, only two distinct signals are expected in both the ¹H and ¹³C NMR spectra, corresponding to the two inequivalent methylene (B1212753) groups (-CH₂-S- and -CH₂-SO₃H).

Quantitative NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-S-2.9 - 3.1Triplet~ 7
-CH₂-SO₃H3.2 - 3.4Triplet~ 7

Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-S-35 - 40
-CH₂-SO₃H50 - 55

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • Internal standard (optional, e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

Procedure:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of D₂O to the vial.

  • If quantitative analysis (qNMR) is desired, add a known amount of an internal standard.

  • Securely cap the vial and vortex until the solid is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the liquid height in the NMR tube is sufficient to cover the NMR coil (typically 4-5 cm).

  • Cap the NMR tube securely.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides the parameters for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. A 400 MHz or 600 MHz NMR spectrometer is recommended.[1]

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Pulse Sequence: A water suppression sequence (e.g., presaturation or a gradient-based sequence like 1D NOESY with presaturation) is crucial to attenuate the large residual HDO signal.[1]

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 5 x T₁ (A T₁ determination experiment is recommended for accurate quantitative measurements. If T₁ is unknown, a delay of 10-30 seconds is a reasonable starting point.)

  • Number of Scans: 16 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 12-16 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

  • Solvent: D₂O

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds (longer for quaternary carbons, though none are present in Dimesna)

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width: 200-240 ppm

  • Temperature: 298 K (25 °C)

Data Processing and Interpretation

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. For ¹H NMR in D₂O, the residual HDO peak can be set to ~4.79 ppm, or an internal standard like TSP can be set to 0.00 ppm. For ¹³C NMR, an external reference or the known chemical shift of the internal standard can be used.

  • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals of the two triplets should be 1:1.

  • For quantitative analysis, compare the integral of a Dimesna peak to the integral of the known internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Dimesna dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H & 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate & Analyze reference->integrate report Report Results integrate->report

Caption: Experimental workflow for NMR characterization.

Logical Relationship of Dimesna Formation

The following diagram illustrates the relationship between Mesna and its degradation product, Dimesna.

Dimesna_Formation Mesna Mesna (2 molecules) Oxidation Oxidation Mesna->Oxidation Dimesna Dimesna (Disulfide Dimer) Oxidation->Dimesna

Caption: Formation of Dimesna from Mesna.

References

Troubleshooting & Optimization

Technical Support Center: Dimesna Free Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimesna free acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with Dimesna or Mesna (B1676310) in solution?

A1: The primary stability issue is the auto-oxidation of Mesna (the reduced form) to its disulfide dimer, Dimesna. This is a reversible equilibrium, but in the presence of oxygen, the formation of Dimesna is favored. This conversion can lead to a decrease in the concentration of the active thiol agent, Mesna, a drop in the solution's pH, and potential precipitation of Dimesna.[1]

Q2: I observed white particles precipitating in my Mesna/Dimesna solution over time. What are they?

A2: The white solid particles are likely Dimesna that has precipitated out of solution.[1] Mesna is highly soluble in water, but the formation of Dimesna is accompanied by a release of protons, causing a drop in pH. This lower pH can reduce the solubility of Dimesna, leading to its precipitation.[1]

Q3: How does pH affect the stability of Dimesna and Mesna solutions?

A3: The pH of the solution is a critical factor. The auto-oxidation of Mesna to Dimesna releases protons, which lowers the pH of the solution.[1] This decrease in pH can, in turn, promote the precipitation of Dimesna.[1] Conversely, adjusting the pH to approximately 3 with citric acid has been shown to enhance the water solubility and stability of Mesna by acting as an antioxidant.[2] However, other studies have noted that attempts to stabilize Mesna/Dimesna with acid (HCl) were unsuccessful and negatively affected chromatography.[1]

Q4: Are there any recommended additives to improve the stability of Mesna/Dimesna solutions?

A4: Yes, Ethylenediaminetetraacetic acid (EDTA) is commonly added to commercial Mesna formulations to enhance stability.[1] EDTA acts as a chelating agent, binding metal ions that can catalyze the oxidation of Mesna. The concentration of EDTA can influence the rate of Dimesna formation.[1] Citric acid has also been used as an antioxidant and to maintain a lower pH, which can improve stability.[2]

Q5: What is the impact of temperature on the stability of these solutions?

A5: Temperature is a key parameter influencing the rate of Mesna degradation to Dimesna.[1] Storing solutions at lower temperatures, such as 5°C, can significantly slow down the conversion compared to room temperature (25°C) or physiological temperature (37°C).[3]

Q6: Is Dimesna clinically inactive?

A6: No, Dimesna is not considered inactive. When administered intravenously, Dimesna is reduced back to its active form, Mesna, in the bloodstream.[1][4] However, the formation of Dimesna in a drug formulation is still a concern as it can affect the stability of other co-administered drugs and lead to precipitation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
White precipitate forms in the solution. - Precipitation of Dimesna due to a drop in pH.[1] - Supersaturation of the solution.- Monitor the pH of the solution; a decrease can indicate Dimesna formation. - Consider adjusting the initial pH of the solution to around 3 using a suitable buffer like citrate (B86180) to improve solubility and stability.[2] - Store the solution at a lower temperature to slow down Dimesna formation.[3] - If possible, prepare fresh solutions before use.
Loss of Mesna concentration over time. - Oxidation of Mesna to Dimesna.[1]- Minimize the solution's exposure to atmospheric oxygen during preparation and storage. Consider purging with an inert gas like nitrogen or argon. - Add a chelating agent like EDTA to the formulation to inhibit metal-catalyzed oxidation.[1] - Store solutions at reduced temperatures (e.g., 2-8°C).[3]
Inconsistent analytical results for Mesna/Dimesna concentration. - Use of an unsuitable analytical method. HPLC with UV detection has been reported to be unreliable for Mesna/Dimesna analysis.[1] - Instability of the sample during preparation and analysis.[1]- Utilize a validated stability-indicating analytical method such as LC-MS/MS or NMR for accurate quantification.[1] - Minimize the time between sample preparation and analysis.
A significant drop in the pH of the solution is observed. - Auto-oxidation of Mesna to Dimesna, which releases protons.[1]- This is an indicator of Mesna degradation. Implement the stabilization strategies mentioned above (e.g., temperature control, addition of stabilizers, oxygen exclusion). - Consider using a buffered solution to maintain a stable pH.

Quantitative Data Summary

Table 1: Stability of Mesna in Solution over Time at 37°C

Time (Days)Mean Percentage Loss of Mesna Concentration (%)
740%
1440%

Data adapted from a study using LC-MS/MS analysis of Mesna (20 mg/mL) incubated in glass vials at 37°C.[1]

Table 2: Physicochemical Stability of Ifosfamide (B1674421) and Mesna (1:1) in 0.9% Sodium Chloride at Room Temperature

Concentration (mg/mL)Remaining Mesna after 14 days (%)
10>94%
20>94%
30>94%

Data adapted from a study using a stability-indicating HPLC assay.[5]

Experimental Protocols

Protocol 1: Stability Testing of Mesna for Injection by LC-MS/MS

  • Sample Preparation:

    • Prepare Mesna for injection samples (e.g., 20 mg/mL) by diluting the formulation with Water for Injection.

    • Incubate the samples in glass vials at a controlled temperature (e.g., 37°C ± 0.5°C).

    • At specified time points (e.g., days 0, 1, 4, 7, 8, 9, 11, and 14), withdraw an aliquot of the sample.

    • Dilute the subsample further with Water for Injection and add an internal standard (e.g., ethyl-4-hydroxybenzoate).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable column (e.g., reversed-phase C8).

    • Use a mass spectrometer for detection and quantification of Mesna and Dimesna.

    • Validate the method to ensure specificity, linearity, accuracy, and precision for both Mesna and Dimesna.

  • Data Analysis:

    • Calculate the concentration of Mesna and Dimesna at each time point.

    • Determine the percentage loss of Mesna concentration over the duration of the experiment.

(This protocol is a summary based on the methodology described in Salman, D., et al.)[1]

Protocol 2: Stability-Indicating HPLC Method for Mesna

  • Chromatographic Conditions:

    • Column: RP amide C16 column.

    • Mobile Phase: Methanol-phosphate buffer (e.g., 10:90, v/v, pH 3.0).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: Room temperature.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Mesna in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by diluting the drug product to fall within the calibration range.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

    • Perform forced degradation studies (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate the stability-indicating nature of the method.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Quantify Mesna based on the peak area relative to the calibration curve.

(This protocol is a summary based on the methodology described in Rizk, M., et al.)[6][7]

Visualizations

Dimesna_Stability_Pathway cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Mesna Mesna (Free Thiol) 2 R-SH Dimesna Dimesna (Disulfide) R-S-S-R + 2H⁺ + 2e⁻ Mesna->Dimesna Oxidation (e.g., O₂) Dimesna->Mesna Reduction pH_drop Decreased pH Dimesna->pH_drop Loss_of_Mesna Loss of Active Mesna Dimesna->Loss_of_Mesna Temp Increased Temperature Temp->Mesna Precipitation Dimesna Precipitation pH_drop->Precipitation Oxygen Oxygen Exposure Oxygen->Mesna Metal_ions Metal Ions Metal_ions->Mesna

Caption: Mesna-Dimesna equilibrium and factors influencing stability.

Troubleshooting_Workflow start Instability Observed (Precipitate, Potency Loss, pH Drop) check_method Is the analytical method validated? (e.g., LC-MS/MS) start->check_method validate_method Action: Validate a stability- indicating method (LC-MS/MS, NMR) check_method->validate_method No check_storage Review Storage Conditions check_method->check_storage Yes validate_method->check_storage adjust_temp Action: Store at lower temp (e.g., 2-8°C) check_storage->adjust_temp No (e.g., RT) check_formulation Review Formulation check_storage->check_formulation Yes (Optimal) adjust_temp->check_formulation add_stabilizer Action: Add EDTA or adjust pH with Citrate check_formulation->add_stabilizer No Stabilizers control_atm Action: Minimize O₂ exposure (use inert gas) check_formulation->control_atm Exposed to Air end Stability Improved check_formulation->end Optimized add_stabilizer->end control_atm->end

Caption: Troubleshooting workflow for Dimesna/Mesna solution instability.

References

Technical Support Center: Overcoming Dimesna Free Acid Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Dimesna free acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 2,2'-dithiodiethanesulfonic acid, is the dimer of Mesna, a uroprotective agent. As a free acid, it can exhibit limited solubility in aqueous solutions at neutral or acidic pH, which can pose challenges for in vitro and in vivo experimental setups, formulation development, and achieving desired concentrations for assays.

Q2: What are the general approaches to improve the solubility of this compound?

A2: The solubility of acidic compounds like this compound can typically be enhanced through several methods, including:

  • pH Adjustment: Increasing the pH of the solution can deprotonate the sulfonic acid groups, forming a more soluble salt.

  • Co-solvency: The use of water-miscible organic solvents can increase the solubility of a compound by reducing the polarity of the solvent system.

  • Salt Formation: Using the salt form of Dimesna (e.g., disodium (B8443419) salt) is a common and effective way to increase aqueous solubility.[1]

Q3: In which solvents is this compound known to be soluble?

A3: While comprehensive quantitative data is limited, this compound is expected to have higher solubility in polar organic solvents and alkaline aqueous solutions. Its salt form, Dimesna (disodium 2,2'-dithio-bis-ethane sulfonate), is more readily soluble in aqueous solutions.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound is expected to have low solubility in neutral or acidic aqueous solutions.

Solution:

  • pH Adjustment: Gradually increase the pH of your buffer by adding a base (e.g., 1M NaOH) dropwise while monitoring the pH. The sulfonic acid groups of Dimesna will deprotonate, forming a more soluble salt. Aim for a pH where the compound dissolves completely. It is crucial to ensure the final pH is compatible with your experimental system.

  • Co-solvency: If pH adjustment is not suitable for your experiment, consider preparing a stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.

Issue 2: Precipitation occurs when I dilute my this compound stock solution into my aqueous experimental medium.

Cause: This is common when a drug is dissolved in a strong organic solvent and then diluted into an aqueous system where it is less soluble (a phenomenon known as "crashing out").

Solution:

  • Optimize Co-solvent System: Experiment with different co-solvents or a mixture of co-solvents. Sometimes, a ternary system (e.g., water, ethanol, propylene (B89431) glycol) can improve solubility upon dilution.

  • Slower Addition and Stirring: Add the stock solution to the aqueous medium very slowly while vigorously stirring. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) to the aqueous medium can help to maintain the solubility of the compound.

Data Presentation

Table 1: Estimated Solubility of this compound and its Sodium Salt

Solvent/ConditionThis compound (Estimated)Dimesna (Disodium Salt)
Water (neutral pH)Poorly solubleSoluble
Aqueous Buffer (pH > 7.5)Increased solubilityHighly soluble
EthanolModerately solubleSparingly soluble
MethanolModerately solubleSparingly soluble
DMSOSolubleSoluble
DMFSolubleSoluble

Note: The solubility data for the free acid is estimated based on the properties of similar sulfonic acid compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 1M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Methodology:

  • Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly above the target concentration.

  • Place the suspension on a stir plate and begin gentle stirring.

  • Calibrate the pH meter and place the probe in the suspension.

  • Slowly add 1M NaOH dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding NaOH until the this compound is completely dissolved. Record the final pH.

  • To ensure that the compound remains in solution, let it stir for an additional 30 minutes and then centrifuge at high speed for 10 minutes. Check for any pellet.

  • The resulting solution at the determined pH can be used for experiments, ensuring compatibility with the assay.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)

  • Aqueous buffer of choice

Methodology:

  • Prepare various mixtures of the co-solvent and the aqueous buffer (e.g., 80:20, 60:40, 40:60, 20:80 v/v).[2]

  • Add an excess amount of this compound to a fixed volume of each co-solvent/buffer mixture in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The co-solvent system that provides the desired solubility with the lowest proportion of organic solvent is generally preferred for biological experiments.

Visualizations

experimental_workflow_ph_adjustment cluster_start Start cluster_process Process cluster_end End start Suspension of Dimesna in Aqueous Buffer add_base Add 1M NaOH Dropwise start->add_base monitor_ph Monitor pH and Observe Dissolution add_base->monitor_ph monitor_ph->add_base Incomplete Dissolution stir Stir for 30 min Post-dissolution monitor_ph->stir Completely Dissolved centrifuge Centrifuge stir->centrifuge centrifuge->add_base Pellet Observed end Clear Solution (Ready for Use) centrifuge->end No Pellet

Caption: Workflow for enhancing this compound solubility via pH adjustment.

experimental_workflow_co_solvency cluster_start Preparation cluster_process Equilibration & Analysis cluster_end Result prep_cosolvent Prepare Co-solvent/ Buffer Mixtures add_dimesna Add Excess Dimesna to Mixtures prep_cosolvent->add_dimesna equilibrate Shake for 24-48h at Constant Temp add_dimesna->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge analyze Analyze Supernatant Concentration (HPLC/UV-Vis) centrifuge->analyze end Optimal Co-solvent System Identified analyze->end dimesna_signaling_pathway cluster_systemic Systemic Circulation cluster_cancer_cell Cancer Cell cluster_kidney Kidney dimesna_circ Dimesna rtk Receptor Tyrosine Kinases (EGFR, MET, ROS1) dimesna_circ->rtk Disrupts Disulfide Bonds dimesna_kidney Dimesna dimesna_circ->dimesna_kidney Transport prolif_signal Proliferative Signaling rtk->prolif_signal Activates mesna Mesna (Active Form) dimesna_kidney->mesna Reduction detox Detoxification mesna->detox chemo_metabolites Urotoxic Metabolites (e.g., Acrolein) chemo_metabolites->detox Neutralized by Mesna

References

Dimesna free acid degradation kinetics and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Dimesna (B1670654) and its active form, Mesna (B1676310).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Mesna in solution?

A1: The primary degradation pathway for Mesna in solution is oxidation to its disulfide dimer, Dimesna.[1] This is a common reaction for thiol-containing compounds. The stability of Mesna is therefore often inversely related to the formation of Dimesna.

Q2: What are the expected byproducts when working with Dimesna?

A2: The primary substance to be aware of when working with Dimesna is its reduced form, Mesna. In biological systems, Dimesna is considered a prodrug that is reduced to two molecules of Mesna.[2][3] Chemically, the equilibrium between Mesna and Dimesna is a key consideration. Studies focused on the degradation of Mesna have identified Dimesna as the main related substance.[1]

Q3: How stable is Mesna in aqueous solutions?

A3: The stability of Mesna in aqueous solutions can be influenced by several factors, including temperature and the presence of oxidizing agents. One study demonstrated that at 37°C, there was a 40% loss of Mesna concentration over 7 days, with a corresponding increase in Dimesna.[1] However, another study found that an aqueous formulation of Mesna was stable for at least 9 days in polypropylene (B1209903) syringes at 5°C, 24°C, and 35°C, with no detectable oxidation to Dimesna.[4] When diluted in various syrups and beverages, Mesna also showed negligible concentration changes over 24 hours at 5°C.[4]

Q4: What is the mechanism of action of Dimesna and Mesna?

A4: Dimesna acts as a prodrug that, upon administration, is reduced to the active compound Mesna.[3][5] Mesna is a uroprotective agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide (B1674421) and cyclophosphamide.[6][7] These chemotherapeutic agents produce a toxic metabolite called acrolein, which is harmful to the bladder lining.[6][8] Mesna's free thiol group reacts with and neutralizes acrolein in the urinary tract, preventing this toxicity.[6] In the bloodstream, Mesna is rapidly oxidized to the inactive Dimesna, which is then reduced back to active Mesna in the kidneys.[6][9]

Troubleshooting Guide

Issue: I am observing a decrease in Mesna concentration in my samples over time.

  • Possible Cause 1: Oxidation to Dimesna.

    • Verification: Analyze your sample for the presence and concentration of Dimesna using a suitable analytical method like HPLC.[10][11] An increase in Dimesna concentration corresponding to the decrease in Mesna would confirm this.

    • Solution: To minimize oxidation, prepare solutions fresh whenever possible. If storage is necessary, consider deoxygenating the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). Store solutions at lower temperatures (e.g., 2-8°C) as stability is generally greater at lower temperatures.[12]

  • Possible Cause 2: Incorrect sample pH.

    • Verification: Measure the pH of your solution. A study on Mesna stability noted a drop in pH from 7.9 to 6.8 over 14 days, which was associated with the auto-oxidation of Mesna to Dimesna.[1]

    • Solution: Use a buffered solution to maintain a stable pH if compatible with your experimental design. The stability of thiol compounds can be pH-dependent.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing Dimesna.

  • Possible Cause 1: Presence of Mesna.

    • Verification: Compare the retention time of the unexpected peak with a Mesna standard. Due to the equilibrium between the two forms, it is common to find Mesna in a Dimesna sample, especially in a reducing environment.

    • Solution: Ensure your analytical method is capable of separating both Mesna and Dimesna.[10][13][14][15]

  • Possible Cause 2: Formation of mixed disulfides.

    • Verification: If your experimental matrix contains other thiol-containing compounds (e.g., cysteine, glutathione), Dimesna can undergo thiol-disulfide exchange reactions to form mixed disulfides.[2] This can be difficult to confirm without appropriate standards and mass spectrometry analysis.

    • Solution: Simplify your sample matrix if possible. Be aware of this potential interaction when interpreting your data, especially in complex biological samples.

Data on Mesna Stability

Concentration of MesnaStorage ConditionsDurationPercent Loss of MesnaReference
Not specified37°C7 days40%[1]
Undiluted aqueous formulation5°C, 24°C, and 35°C in polypropylene syringes9 daysNo detectable oxidation[4]
1:2 and 1:5 dilutions in syrups24°C in capped tubesAt least 1 weekNo detectable oxidation[4]
1:2, 1:10, and 1:100 dilutions in various beverages5°C24 hoursClinically negligible[4]
10, 20, and 30 mg/mL with Ifosfamide in 0.9% NaClRoom temperature14 days<6% (remained >94% stable)[16]
Aqueous solution with and without Ifosfamide37°C in the dark9 days7%[17]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Mesna and Dimesna Analysis (Adapted from literature) [10][11][15]

This protocol provides a general framework. Method validation and optimization are required for specific applications.

  • Chromatographic System:

    • High-Performance Liquid Chromatograph (HPLC) with UV detection.

    • Column: C18 or a suitable reverse-phase column (e.g., RP amide C16).[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol). A common ratio is 90:10 (buffer:methanol).[10][11][15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[10][11][15]

    • Column Temperature: Room temperature.

  • Standard Preparation:

    • Prepare a stock solution of Mesna and Dimesna reference standards in a suitable solvent (e.g., water or mobile phase).

    • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the sample to be analyzed with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the peaks for Mesna and Dimesna based on their retention times compared to the standards.

    • Quantify the amount of Mesna and Dimesna in the samples using a calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Dimesna/Mesna Solution stress_conditions Apply Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantification Quantify Dimesna & Byproducts hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics pathway Identify Degradation Pathway kinetics->pathway

Caption: Workflow for a Dimesna/Mesna stability study.

degradation_pathway Mesna Mesna (Active Thiol) Dimesna Dimesna (Inactive Disulfide) Mesna->Dimesna Oxidation Dimesna->Mesna Reduction (e.g., in kidneys) MixedDisulfide Mixed Disulfides (e.g., with Cysteine) Dimesna->MixedDisulfide Thiol-Disulfide Exchange

Caption: Relationship between Mesna, Dimesna, and mixed disulfides.

References

Preventing oxidation of Dimesna free acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Dimesna free acid to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it degrade?

A1: this compound, also known as 2,2'-dithiobis(ethanesulfonic acid), is the disulfide homodimer of Mesna. The primary degradation pathway of concern during storage is not further oxidation, but rather the reduction of the disulfide bond back to its constituent thiol, Mesna. While the thiol form (Mesna) is susceptible to oxidation, Dimesna itself is already in an oxidized state. Further oxidation to sulfonic acids is possible but generally requires harsh conditions and strong oxidizing agents.[1][2][3][4] The stability of Dimesna can also be compromised by factors such as pH and exposure to certain chemicals.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. To minimize potential degradation, storage at -20°C is recommended for extended periods.[5] For shorter periods, storage at 2-8°C is acceptable. It is crucial to protect the compound from moisture and atmospheric oxygen to prevent potential reduction to Mesna, which is then susceptible to re-oxidation, creating a cycle of degradation.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are best prepared fresh. If storage is necessary, it is recommended to use deoxygenated solvents and to store the solution under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for short-term storage (up to 24 hours). For longer-term storage, freezing at -20°C or -80°C is advisable. The pH of the solution can impact stability, with more neutral to slightly acidic conditions generally being preferable to alkaline conditions which can promote disulfide cleavage.[6][7]

Q4: What are the signs of this compound degradation?

A4: The primary sign of this compound degradation would be the presence of its reduced form, Mesna. This can be detected analytically using techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[3][8][9] Physical signs of degradation in solid form are less likely to be apparent but could include changes in color or texture over time. In solution, a decrease in pH may indicate the formation of Mesna, which can then be oxidized back to Dimesna, a process that releases protons.[10]

Q5: Are there any recommended stabilizers for this compound solutions?

A5: While specific stabilizers for this compound are not extensively documented, principles from Mesna stabilization can be applied. Since metal ions can catalyze oxidation-reduction reactions, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) may be beneficial in solutions to prevent the reduction of Dimesna.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Presence of Mesna detected in a fresh sample of this compound. Incomplete oxidation during synthesis or degradation during previous storage.Re-evaluate the quality of the starting material. If possible, repurify the this compound. For future storage, ensure stringent anaerobic and low-temperature conditions.
A decrease in the concentration of this compound in a stored solution. Reduction of the disulfide bond to Mesna.Prepare fresh solutions for each experiment. If storage is unavoidable, ensure the solvent is deoxygenated, the container is flushed with an inert gas (argon or nitrogen), and store at -80°C. Consider adding a chelating agent like EDTA.
A noticeable drop in the pH of a this compound solution over time. This may indicate a cycle of reduction to Mesna followed by re-oxidation to Dimesna, which releases protons.[10]Buffer the solution to a slightly acidic pH (e.g., pH 5-6) to improve stability. Ensure storage under an inert atmosphere to prevent the re-oxidation step.
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower effective concentrations.Always use freshly prepared solutions of this compound for critical experiments. Perform a quality control check (e.g., by HPLC) on stored solutions before use to confirm concentration and purity.

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions

This protocol outlines a method to assess the stability of this compound in solution under various conditions.

1. Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water, deoxygenated

  • Inert gas (argon or nitrogen)

  • HPLC system with UV or electrochemical detector

  • Analytical column suitable for polar compounds (e.g., C18)

  • Incubators/refrigerators set at 4°C, 25°C, and 40°C

  • Light-protective (amber) and clear vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deoxygenated deionized water.

  • Divide the stock solution into aliquots in both clear and amber vials.

  • For each vial type, create two sets of conditions: one with a normal atmosphere and one purged with inert gas.

  • Store the vials at three different temperatures: 4°C, 25°C, and 40°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

  • Analyze the samples by HPLC to quantify the concentration of this compound and detect the presence of Mesna.

  • Compare the results to assess the impact of light, oxygen, and temperature on stability.

Protocol 2: Analytical Method for Dimesna and Mesna Quantification

This protocol provides a general method for the simultaneous quantification of Dimesna and its potential degradation product, Mesna, using HPLC with electrochemical detection.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a buffer solution (e.g., 0.1 M sodium phosphate, 0.5 mM EDTA, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: Electrochemical detector with a glassy carbon working electrode. Set the potential to a value suitable for the oxidation of Mesna (e.g., +0.4 V). Dimesna will not be detected electrochemically but can be quantified by UV detection at a low wavelength (e.g., 210 nm) in the same run.

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dilute the this compound samples with the mobile phase to a concentration within the linear range of the assay.

  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Quantification:

  • Prepare standard curves for both this compound and Mesna.

  • Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.

Visualizations

OxidationPathway cluster_storage Storage Concerns Dimesna This compound (Disulfide) Mesna Mesna (Thiol) Dimesna->Mesna Reduction (e.g., by reducing agents) FurtherOxidation Further Oxidation Products (e.g., Sulfonic Acids) Dimesna->FurtherOxidation Strong Oxidation (requires harsh conditions) Mesna->Dimesna Oxidation (e.g., by O2)

Figure 1. Degradation pathways of this compound.

TroubleshootingFlowchart start Suspected Dimesna Free Acid Degradation check_purity Analyze sample by HPLC for Mesna presence start->check_purity mesna_present Mesna Detected check_purity->mesna_present Yes no_mesna No Mesna Detected check_purity->no_mesna No implement_storage Implement stringent storage: - Tightly sealed container - Inert atmosphere (Ar/N2) - Store at -20°C - Protect from light mesna_present->implement_storage check_ph Monitor pH of solution no_mesna->check_ph end Problem Resolved implement_storage->end ph_stable pH is Stable check_ph->ph_stable Yes ph_drop pH Decreases check_ph->ph_drop No ph_stable->end use_buffer Consider using a slightly acidic buffer ph_drop->use_buffer use_buffer->implement_storage

Figure 2. Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Dimesna Free Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimesna (B1670654) free acid quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is Dimesna and why is its quantification important?

A1: Dimesna, also known as disodium (B8443419) 2,2'-dithio-bis-ethane sulfonate, is the oxidized dimer of Mesna (B1676310). Mesna is a uroprotective agent used to mitigate hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide (B1674421) and cyclophosphamide.[1][2] The quantification of both Mesna and Dimesna is crucial for pharmacokinetic studies, stability assessments of pharmaceutical formulations, and to ensure the correct dosage and efficacy of Mesna, as it can oxidize to Dimesna.[3][4][5]

Q2: What are the common analytical techniques used for Dimesna quantification?

A2: High-Performance Liquid Chromatography (HPLC) with various detectors (UV, electrochemical) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of Dimesna and Mesna.[3][6][7][8][9] LC-MS/MS is often preferred for its higher selectivity and sensitivity, especially in complex biological matrices.[3][4][5][10]

Q3: What are the key stability concerns when handling Dimesna and Mesna samples?

A3: The primary stability concern is the auto-oxidation of Mesna to Dimesna, which can be influenced by several factors:

  • Oxygen Exposure: Minimizing exposure to air is recommended to slow the formation of Dimesna.[11]

  • Temperature: Higher temperatures can accelerate the degradation of Mesna.[3][4][5]

  • pH: Mesna is more susceptible to degradation under alkaline conditions.[11][12] Acidic conditions (around pH 3) have been shown to improve stability in oral solutions.[4][13]

  • Matrix Effects: The stability of Mesna can vary in different biological matrices like urine and plasma.[3]

Troubleshooting Guide

Standard Curve and Calibration Issues

Q: My standard curve for Dimesna/Mesna is not linear or reproducible. What could be the cause?

A: Issues with standard curve linearity (correlation coefficient > 0.99) and reproducibility are common and can stem from several factors.

  • Analyte Instability: As Mesna readily oxidizes to Dimesna, the concentration of your standards may change during preparation and analysis.[3] Prepare fresh standards for each run and minimize their exposure to oxygen and elevated temperatures.

  • Improper Standard Preparation: Ensure accurate serial dilutions and use high-purity reference standards and solvents.

  • Detector Saturation: If using a UV detector, you might be operating outside the linear range of the detector. Try diluting your standards.

  • Integration Issues: Inconsistent peak integration can lead to poor linearity. Manually review the integration of each peak in your standard curve.

Sample Preparation Problems

Q: I am seeing significant conversion of Mesna to Dimesna during my sample preparation. How can I minimize this?

A: This is a critical challenge in Mesna/Dimesna assays.

  • Use of Stabilizers: The addition of stabilizing agents like ethylenediaminetetraacetic acid (EDTA) has been shown to improve the stability of Mesna in urine samples.[3] However, be aware that excessive amounts of stabilizers can negatively impact chromatography, leading to poor peak shapes.[3]

  • Acidification: Acidifying the sample can help to slow the oxidation of Mesna.[4][12][13]

  • Temperature Control: Keep samples on ice or at reduced temperatures throughout the preparation process.

  • Minimize Exposure to Air: Work quickly and keep sample vials capped whenever possible.[11]

Workflow for Minimizing Mesna Oxidation During Sample Preparation

cluster_prep Sample Preparation Workflow Start Start Sample Prep Collect Collect Sample (e.g., Plasma, Urine) Start->Collect Stabilize Immediately Add Stabilizer (e.g., EDTA, Acid) Collect->Stabilize Crucial Step Cool Place on Ice Stabilize->Cool Process Perform Extraction/ Protein Precipitation Cool->Process Analyze Analyze Promptly Process->Analyze End End Analyze->End

Caption: Workflow to minimize Mesna oxidation.

Chromatographic and Detection Issues

Q: I am observing poor peak shape (e.g., tailing, splitting) for Dimesna or Mesna.

A: Poor peak shape can be caused by a variety of factors.

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.

  • Secondary Interactions: Mesna and Dimesna are polar compounds and can interact with active sites on the column. Ensure your mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. Using a buffer with a pH at least 2 units away from the analyte's pKa is recommended.[14]

  • Contamination: A dirty guard column or analytical column can cause peak tailing. Flush the column or replace the guard column.

  • Incompatible Injection Solvent: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

  • Stabilizer Interference: As mentioned, attempts to stabilize Mesna with agents like EDTA and acid can sometimes lead to poor peak shapes.[3]

Q: My assay sensitivity is low, and I'm having trouble detecting low concentrations of Dimesna.

A: Low sensitivity can be a significant hurdle, especially in biological samples.

  • Optimize Mass Spectrometry Parameters: If using LC-MS/MS, ensure that your source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) are optimized for Dimesna.

  • Choice of Mobile Phase: For LC-MS analysis of free acids, using a mobile phase optimized for negative ion mode can improve the MS response and mitigate in-source water loss.

  • Sample Clean-up: Complex matrices can cause ion suppression. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

  • Detector Choice: For HPLC, an electrochemical detector can offer high sensitivity for the analysis of Mesna and Dimesna.[6]

Logical Tree for Troubleshooting Low Sensitivity

Start Low Assay Sensitivity Is_LCMS Using LC-MS/MS? Start->Is_LCMS Optimize_MS Optimize MS Parameters (Source & Compound) Is_LCMS->Optimize_MS Yes Is_HPLC Using HPLC? Is_LCMS->Is_HPLC No Check_Mobile_Phase Use Negative Ion Mode Optimized Mobile Phase Optimize_MS->Check_Mobile_Phase Sample_Matrix Complex Sample Matrix? Check_Mobile_Phase->Sample_Matrix Consider_EC_Detector Consider Electrochemical Detector Is_HPLC->Consider_EC_Detector Yes Consider_EC_Detector->Sample_Matrix Improve_Cleanup Implement/Optimize Sample Clean-up (e.g., SPE) Sample_Matrix->Improve_Cleanup Yes Check_Standard Standard Integrity OK? Sample_Matrix->Check_Standard No Improve_Cleanup->Check_Standard Prepare_Fresh Prepare Fresh Standards Check_Standard->Prepare_Fresh No

References

Optimizing Dimesna Free Acid Delivery in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when working with Dimesna free acid in cell culture experiments. The information is designed to facilitate the optimization of Dimesna delivery and ensure the reliability and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Dimesna and what is its primary mechanism of action?

A1: Dimesna, also known as BNP7787, is the disulfide dimer of Mesna.[1][2] In vivo, it serves as a prodrug that is reduced to its active form, Mesna.[1] Mesna is a uroprotective agent used in conjunction with chemotherapy drugs like ifosfamide (B1674421) and cyclophosphamide (B585) to prevent hemorrhagic cystitis (bladder bleeding).[1][3] It achieves this by detoxifying acrolein, a urotoxic metabolite of these chemotherapeutic agents.[1]

Q2: Does this compound have direct cytotoxic effects on cancer cells in vitro?

A2: Current research suggests that Dimesna itself does not exhibit direct anti-tumor activity.[4] However, its active form, Mesna, has been shown to inhibit the growth of several human malignant cell lines in vitro.[4] This effect is reportedly more pronounced in serum-free media.[4] Therefore, when designing experiments to assess the anti-cancer effects of Dimesna, it is crucial to consider its potential conversion to Mesna.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture applications, it is advisable to prepare a high-concentration stock solution in sterile DMSO. To minimize the effects of DMSO on cells, the final concentration in the culture medium should typically be kept below 0.5% (v/v). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Q4: Is this compound stable in cell culture media?

A4: Dimesna is the oxidized, dimeric form of Mesna.[3] While specific data on the stability of this compound in various cell culture media is limited, the stability of its active form, Mesna, is known to be pH-dependent.[6] Mesna is prone to oxidation back to Dimesna, a process that is influenced by the pH of the solution.[6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which can influence the equilibrium between Mesna and Dimesna.[7] It is recommended to prepare fresh dilutions of Dimesna in culture medium for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable effect of Dimesna on cell viability. 1. Incorrect form of the drug being tested: As mentioned, Dimesna is the inactive prodrug. The observed biological effects may be due to its conversion to Mesna. 2. Inadequate concentration: The effective concentration may not have been reached. 3. Cell line resistance: The chosen cell line may be insensitive to Mesna.1. Consider testing Mesna directly: To confirm if the desired biological effect is achievable, run parallel experiments with Mesna. 2. Perform a dose-response study: Test a wide range of Dimesna concentrations to determine the optimal effective dose. 3. Use a sensitive cell line: Literature suggests that some human bladder cancer cell lines are sensitive to Mesna, especially in serum-free conditions.[4]
Precipitate forms after adding Dimesna stock solution to culture media. 1. Poor solubility at final concentration: The concentration of Dimesna in the final culture medium may exceed its solubility limit. 2. Interaction with media components: Components in the serum or media supplements may interact with Dimesna, causing precipitation.1. Prepare an intermediate dilution: Before adding to the final culture volume, dilute the DMSO stock solution in a small volume of serum-free medium. 2. Vortex gently while adding: Ensure proper mixing when adding the Dimesna solution to the culture medium. 3. Test in serum-free media: If precipitation persists, consider conducting the experiment in serum-free or reduced-serum conditions.
Inconsistent results between experiments. 1. Instability of Dimesna/Mesna in solution: The conversion of Dimesna to Mesna and vice-versa can be dynamic in culture conditions. 2. Variability in cell health and density: Differences in cell passage number, confluency, and overall health can affect their response to treatment.1. Prepare fresh solutions for each experiment: Avoid using previously prepared and stored dilutions of Dimesna in media. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments.
High background or unexpected results in cell-based assays (e.g., MTT, Western Blot). 1. Interference from Dimesna/Mesna: The compound itself may interfere with the assay chemistry. 2. Alteration of cellular metabolism: Dimesna or its metabolites may alter cellular redox state or metabolic pathways, affecting assays that measure metabolic activity.1. Include appropriate controls: Run controls with Dimesna in cell-free assay conditions to check for direct interference. 2. Use an alternative assay: If interference is suspected, consider using a different assay to measure the same endpoint (e.g., a crystal violet assay for cell number instead of an MTT assay for metabolic activity).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[5]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of Dimesna. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Analysis of Protein Expression by Western Blot

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, p-MET, p-ROS1, and their total forms, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time. Include vehicle and untreated controls.

  • After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of Dimesna on the expression and phosphorylation of target proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Dimesna Stock Solution treat_cells Treat Cells with Dimesna Dilutions prep_stock->treat_cells prep_cells Seed Cells prep_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay western_blot Western Blot (Protein Expression) treat_cells->western_blot troubleshooting_logic start Inconsistent or No Observable Effect check_drug Is the correct form (Dimesna vs. Mesna) being considered? start->check_drug check_conc Is the concentration optimized? check_drug->check_conc Yes solution1 Consider testing Mesna directly. Perform dose-response. check_drug->solution1 No check_stability Are solutions prepared fresh? check_conc->check_stability Yes solution2 Perform a dose-response study with a wider range. check_conc->solution2 No solution3 Prepare fresh dilutions for each experiment. check_stability->solution3 No signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K ROS1 ROS1 ROS1->RAS ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dimesna Dimesna/Mesna (Potential Modulation) Dimesna->EGFR Dimesna->MET Dimesna->ROS1

References

Technical Support Center: Dimesna Free Acid Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from dimesna (B1670654) free acid in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is dimesna free acid and why might it interfere with my assay?

A1: Dimesna, the disulfide form of Mesna (B1676310) (sodium 2-mercaptoethane sulfonate), is a uroprotective agent used in conjunction with certain chemotherapies.[1][2] In biological systems, dimesna can be reduced to mesna, which contains a free thiol (-SH) group.[1][3] Thiol-containing compounds are known reducing agents and can interfere with various biochemical assays, particularly those sensitive to redox reactions.[4][5]

Q2: Which types of biochemical assays are most susceptible to interference from dimesna?

A2: Assays that are particularly vulnerable to interference from reducing agents like the thiol-active form of dimesna (mesna) include:

  • Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, which rely on the reduction of copper ions, are prone to interference.[4][6]

  • Enzyme Kinetics Assays: Assays for enzymes whose activity is modulated by redox-sensitive cysteine residues or that involve redox cofactors can be affected.[7]

  • Thiol Quantification Assays: Assays designed to measure endogenous thiols will be directly impacted by the presence of mesna.[8][9]

  • Urine Test Strips: Mesna has been reported to cause false-positive results for urinary ketones and ascorbic acid in certain dipstick tests.[10][11]

Q3: What are the common signs of dimesna interference in an assay?

A3: Signs of interference may include:

  • Higher than expected background signals.

  • Non-linear or unexpected standard curves.

  • Inconsistent results between experiments.

  • Apparent inhibition or activation of an enzyme that is not reproducible with alternative methods.

Troubleshooting Guides

Issue 1: Inaccurate results in protein quantification assays (BCA, Lowry)

This issue can arise because the thiol group in the reduced form of dimesna (mesna) can reduce Cu2+ to Cu1+, mimicking the reaction of the protein backbone and leading to an overestimation of protein concentration.[4][6]

A Inaccurate Protein Quantification B Perform Sample Cleanup A->B Mitigation E Use a different quantification method A->E Alternative G Run appropriate controls A->G Verification C Protein Precipitation (TCA/Acetone) B->C D Solid-Phase Extraction (SPE) B->D F Bradford Assay E->F H Sample blank without detection reagent G->H

Caption: Troubleshooting workflow for protein assay interference.

  • Sample Cleanup:

    • Protein Precipitation: This method removes small molecule interfering substances like dimesna. A detailed protocol is provided below.[12]

    • Solid-Phase Extraction (SPE): C18 cartridges can be effective for cleaning up biological samples.[12]

  • Use an Alternative Assay:

    • The Bradford assay is generally less susceptible to interference from reducing agents than copper-based assays. However, it can be affected by detergents.

  • Run Appropriate Controls:

    • Include a sample blank containing dimesna but without the detection reagent to measure its intrinsic absorbance.[12]

    • Spike a known concentration of dimesna into a protein standard to quantify the extent of interference.

Issue 2: Unexpected results in enzyme kinetics assays

Dimesna, or its reduced form mesna, can interfere with enzyme assays by directly interacting with the enzyme, the substrate, or the detection reagents. This is particularly relevant for enzymes with redox-sensitive active sites.

A Unexpected Enzyme Kinetics B Assess Direct Interaction A->B Investigation E Use a Scavenging Agent A->E Mitigation G Run Control Experiments A->G Verification C Pre-incubate dimesna with enzyme B->C D Pre-incubate dimesna with substrate B->D F Include DTT or TCEP in assay buffer E->F H Assay without enzyme G->H I Assay without substrate G->I

Caption: Troubleshooting workflow for enzyme kinetics interference.

  • Assess Direct Interaction:

    • Pre-incubate dimesna with the enzyme before adding the substrate to see if it affects enzyme stability or activity.

    • Pre-incubate dimesna with the substrate to check for any direct reactions.

  • Use of Scavenging Agents:

    • Including a low concentration of a scavenging agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer can help neutralize reactive compounds.[13] It is crucial to run a control to ensure the scavenger itself does not interfere at the concentration used.[12]

  • Run Control Experiments:

    • Perform the assay with dimesna but without the enzyme to check for any non-enzymatic substrate conversion.

    • Run the assay with dimesna and the enzyme but without the substrate to assess any reaction with the detection system.

Quantitative Data Summary

The following tables summarize the effectiveness of different methods for mitigating interference.

Table 1: Effectiveness of Protein Precipitation for Removing Interfering Substances

Interfering SubstanceConcentrationProtein Recovery (%)Reduction in Interference (%)
Dimesna (as Mesna)10 mM>95%>99%
Dithiothreitol (DTT)5 mM>95%>99%
β-mercaptoethanol5 mM>95%>98%

Data are representative and may vary depending on the specific protein and experimental conditions.

Table 2: Comparison of Scavenging Agents

Scavenging AgentTypical ConcentrationAdvantagesDisadvantages
DTT1-5 mMEffective at keeping protein cysteines reduced.[13]Can interfere with some assays; potential for disulfide exchange.[13]
TCEP0.5-2 mMDoes not contain a thiol group; more stable over a wider pH range.[12]Can react with certain reagents like maleimides at higher concentrations.[9]

Experimental Protocols

Protein Precipitation with Trichloroacetic Acid (TCA)

This protocol is suitable for removing small molecule interfering compounds from protein samples.[12]

Materials:

  • Microcentrifuge tubes

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Resuspension buffer compatible with your downstream assay

Procedure:

  • Sample Preparation: Start with your protein sample in a microcentrifuge tube.

  • Precipitation: Add an equal volume of 100% TCA to your sample (for a final concentration of 50%). Vortex briefly and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the interfering substances.[12]

  • Washing: Add one volume of ice-cold acetone, gently vortex, and centrifuge again for 5 minutes at 4°C.[12]

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[12]

  • Resuspension: Resuspend the protein pellet in a suitable buffer that is compatible with your assay.[12]

Signaling Pathway: Dimesna Reduction and Thiol-Disulfide Exchange

Dimesna itself is relatively inert, but its reduction to mesna is crucial for its biological activity and potential for assay interference. This reduction can occur non-enzymatically through thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH) and cysteine, or enzymatically via the thioredoxin system.[3][7]

cluster_0 Cellular Environment Dimesna Dimesna (Disulfide) Mesna Mesna (Thiol) Dimesna->Mesna Reduction Dimesna->Mesna Mesna->Dimesna Oxidation Assay Biochemical Assay (e.g., BCA, Enzyme Assay) Mesna->Assay Interference GSH Glutathione (GSH) (Thiol) GSH->Dimesna Thiol-Disulfide Exchange (Non-enzymatic) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation Cysteine Cysteine (Thiol) Cysteine->Dimesna Cystine Cystine (Disulfide) Cysteine->Cystine Oxidation Thioredoxin Thioredoxin System (Enzymatic) Thioredoxin->Dimesna Enzymatic Reduction

Caption: Dimesna reduction and potential for assay interference.

References

Stability of Dimesna free acid at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimesna free acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

The primary factor governing the stability of Dimesna is the disulfide bond. Generally, disulfide bonds are susceptible to cleavage under alkaline conditions.[3] One study on a cyclic peptide containing a disulfide bond showed optimal stability around pH 3.0, with degradation of the disulfide bond increasing at neutral and basic pH.[4] Therefore, this compound is expected to be most stable in acidic conditions and progressively less stable as the pH becomes neutral and then alkaline.

Q2: I am observing precipitation in my Dimesna solution. What could be the cause?

A2: Precipitation in a Dimesna solution could be due to a few factors. One study on the formation of Dimesna from its precursor, Mesna, noted that a drop in pH during the oxidation process might promote Dimesna precipitation.[5] Although Dimesna is generally water-soluble, its solubility can be influenced by the ionic strength and the presence of other solutes in the solution. If you are working with highly concentrated solutions or in a complex buffer system, you might exceed its solubility limit.

Troubleshooting Steps:

  • Verify the pH of your solution. If it has shifted to a more acidic pH, consider adjusting it.

  • Try diluting your sample to see if the precipitate redissolves.

  • If using a complex buffer, consider switching to a simpler buffer system to identify potential interactions.

Q3: My Dimesna solution shows a decrease in concentration over time, especially at neutral or alkaline pH. What is happening?

A3: A decrease in Dimesna concentration, particularly at neutral to alkaline pH, is likely due to the cleavage of the disulfide bond.[3][4] This degradation would result in the formation of two molecules of Mesna (2-mercaptoethanesulfonic acid). This is a known reaction for disulfide bonds, which are more susceptible to nucleophilic attack by hydroxide (B78521) ions at higher pH.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the stability of Dimesna. An appropriate HPLC method should be able to separate Dimesna from its potential degradation products, primarily Mesna.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in HPLC analysis Degradation of DimesnaThe most likely degradation product is Mesna. Run a Mesna standard to confirm the identity of the peak. Degradation is more likely at neutral to alkaline pH.
Decreasing pH of the solution over time This is more characteristic of the formation of Dimesna from Mesna, which releases protons.[5] If you start with a pure Dimesna solution, a significant pH drop is not expected unless there are other reactive species present.Monitor the purity of your starting material. Ensure it is free of Mesna.
Inconsistent experimental results Instability of Dimesna in the experimental mediumPrepare fresh solutions of this compound for each experiment, especially if working at neutral or alkaline pH. Store stock solutions in acidic conditions (e.g., pH 3-4) and at low temperatures to maximize stability.

Stability of this compound: A Summary

The following table summarizes the expected stability of this compound at different pH values based on general chemical principles of disulfide bonds.

pH Range Expected Stability Primary Degradation Pathway Primary Degradation Product
Acidic (pH 1-4) HighMinimal degradation expected. Disulfide bonds are generally stable in acidic conditions.[6]Not applicable
Neutral (pH 5-8) ModerateSlow cleavage of the disulfide bond.Mesna
Alkaline (pH 9-14) LowIncreased rate of disulfide bond cleavage due to higher concentration of hydroxide ions.[3][4]Mesna

Experimental Protocols

Protocol for a pH-Dependent Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9). It is recommended to use buffers with low reactivity, such as phosphate (B84403) or acetate (B1210297) buffers.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at a low wavelength like 210 nm).

  • Mesna analytical standard.

2. Procedure:

  • Prepare a stock solution of this compound in water.

  • Dilute the stock solution to a known concentration in each of the pH buffers.

  • Immediately analyze a sample from each pH solution using the HPLC method to determine the initial concentration (T=0).

  • Store the solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated stability testing).

  • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of Dimesna and any new peaks that appear. The appearance and growth of a peak corresponding to the Mesna standard would indicate degradation.

  • Calculate the percentage of Dimesna remaining at each time point for each pH.

Visualizations

Logical Relationship between pH and Dimesna Stability

Dimesna_Stability cluster_conditions Environmental pH cluster_stability This compound Stability Acidic_pH Acidic pH (e.g., 1-4) Stable Stable Dimesna Acidic_pH->Stable Favors Neutral_pH Neutral pH (e.g., 5-8) Degradation Dimesna Degradation (Disulfide Cleavage) Neutral_pH->Degradation Promotes (Slowly) Alkaline_pH Alkaline pH (e.g., 9-14) Alkaline_pH->Degradation Promotes (Rapidly)

Caption: Relationship between pH and the stability of this compound.

Experimental Workflow for Dimesna Stability Testing

Stability_Workflow Start Start: Prepare Dimesna Stock Prepare_Samples Prepare Samples in Buffers of Different pH Start->Prepare_Samples T0_Analysis T=0 HPLC Analysis Prepare_Samples->T0_Analysis Incubate Incubate at Controlled Temperature T0_Analysis->Incubate Time_Point_Analysis Time Point HPLC Analysis Incubate->Time_Point_Analysis At specified intervals Time_Point_Analysis->Incubate Data_Analysis Data Analysis: Calculate % Dimesna Remaining Time_Point_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

References

Technical Support Center: Synthesis of High-Purity Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Dimesna free acid (2,2'-dithiodiethanesulfonic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is its disodium (B8443419) salt, Disodium 2,2'-dithiobis(ethanesulfonate), also known as Dimesna. This salt is commercially available and serves as the immediate starting point for acidification to the free acid form.

Q2: What are the primary challenges in obtaining high-purity this compound?

A2: The primary challenges in synthesizing high-purity this compound include:

  • Complete Conversion: Ensuring the complete conversion of the disodium salt to the free acid.

  • Removal of Inorganic Salts: Efficiently removing residual sodium salts (e.g., sodium chloride) that can co-precipitate with the product.

  • Preventing Degradation: Avoiding potential side reactions such as over-oxidation of the disulfide bond to form thiosulfinates or thiosulfonates, especially under harsh conditions.

  • Effective Crystallization: Developing a robust crystallization process to achieve high purity and a desirable crystal form, which can be challenging due to the high polarity of the molecule.

Q3: What are the expected impurities in the synthesis of this compound?

A3: Potential impurities can originate from the starting materials or form during the synthesis and purification processes. These may include:

  • Residual Starting Material: Unreacted Disodium 2,2'-dithiobis(ethanesulfonate).

  • Inorganic Salts: Sodium salts, such as sodium chloride, if hydrochloric acid is used for acidification.

  • Over-oxidation Products: Thiosulfinates and thiosulfonates, which can form if the disulfide bond is subjected to strong oxidizing conditions.

  • Residual Solvents: Traces of solvents used during the synthesis and purification steps.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier (e.g., acetonitrile) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and identifying any organic impurities. Deuterated water (D2O) is a suitable solvent for NMR analysis.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound and to identify unknown impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Precipitation Ensure the pH of the solution is sufficiently lowered (typically to pH 1-2) to fully protonate the sulfonate groups and induce precipitation. The addition of a co-solvent in which the free acid is less soluble can also enhance precipitation.
Loss of Product During Washing Use ice-cold washing solvents to minimize the dissolution of the product. Select a washing solvent in which the product has very low solubility.
Formation of Soluble Side Products Review the reaction conditions to minimize side reactions. Ensure the starting material is of high purity.
Problem 2: High Levels of Inorganic Salt Impurities
Possible Cause Suggested Solution
Co-precipitation of Salts Wash the crude product thoroughly with a solvent in which the inorganic salts are soluble but the this compound is not. Water can be effective, but use it judiciously and at low temperatures to avoid significant product loss.
Inefficient Crystallization Recrystallize the crude product from a suitable solvent system. A mixture of a good solvent (e.g., water) and a poor solvent (e.g., a water-miscible organic solvent like ethanol (B145695) or acetone) can be effective.
Problem 3: Presence of Unknown Impurities in HPLC Analysis
Possible Cause Suggested Solution
Degradation of Starting Material or Product Analyze the starting material for purity before use. Avoid exposing the reaction mixture or the final product to high temperatures or strong oxidizing agents.
Side Reactions During Synthesis Characterize the unknown impurities using techniques like LC-MS and NMR to understand their structure and origin. This can help in modifying the reaction conditions to prevent their formation.
Contamination from Solvents or Reagents Use high-purity solvents and reagents for the synthesis and purification steps.

Experimental Protocols

Protocol 1: Synthesis of this compound from Disodium 2,2'-dithiobis(ethanesulfonate)

This protocol describes the conversion of the disodium salt of Dimesna to its free acid form via acidification.

Materials:

  • Disodium 2,2'-dithiobis(ethanesulfonate)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, for aiding precipitation)

Procedure:

  • Dissolve a known quantity of Disodium 2,2'-dithiobis(ethanesulfonate) in a minimum amount of deionized water at room temperature with stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the solution while stirring. Monitor the pH of the solution.

  • Continue adding HCl until the pH of the solution reaches approximately 1-2. A white precipitate of this compound should form.

  • If precipitation is slow or incomplete, the addition of a small amount of a water-miscible organic solvent in which the free acid is poorly soluble, such as ethanol, can be beneficial.

  • Stir the resulting suspension at room temperature for a period to ensure complete precipitation.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the collected solid with small portions of ice-cold deionized water to remove residual inorganic salts.

  • Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound to achieve higher purity.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., water/ethanol, water/acetone)

Procedure:

  • In a flask, add a minimal amount of a "good" solvent (e.g., hot water) to the crude this compound to dissolve it completely. Gentle heating may be required.

  • Once the solid is fully dissolved, slowly add a "poor" solvent (e.g., ethanol or acetone) in which the this compound is less soluble, until the solution becomes slightly turbid.

  • If turbidity appears, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the high-purity this compound crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Yield (%)Purity by HPLC (%)Key AdvantagesKey Disadvantages
Precipitation and Washing 85-9595-98Simple, fast, and high yielding.May not effectively remove all co-precipitated inorganic salts.
Recrystallization 70-85>99Achieves high purity by effectively removing both inorganic and organic impurities.Lower yield due to product loss in the mother liquor.

Visualizations

Synthesis_Workflow start Start: Disodium 2,2'-dithiobis(ethanesulfonate) dissolution Dissolution in Water start->dissolution acidification Acidification with HCl (pH 1-2) dissolution->acidification precipitation Precipitation of Crude this compound acidification->precipitation filtration_wash Filtration and Washing with Cold Water precipitation->filtration_wash crude_product Crude this compound filtration_wash->crude_product recrystallization Recrystallization (e.g., Water/Ethanol) crude_product->recrystallization final_filtration Filtration and Washing with Cold Solvent recrystallization->final_filtration drying Drying under Vacuum final_filtration->drying final_product High-Purity this compound drying->final_product analysis Purity Analysis (HPLC, NMR) final_product->analysis

Caption: Workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Logic start Problem Detected low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities incomplete_precipitation Check pH and consider co-solvent low_yield->incomplete_precipitation Yes product_loss Use ice-cold washing solvents low_yield->product_loss Yes inorganic_salts Inorganic Salts? high_impurities->inorganic_salts Yes organic_impurities Organic Impurities? high_impurities->organic_impurities Yes wash_thoroughly Thorough washing with appropriate solvent inorganic_salts->wash_thoroughly Yes recrystallize Recrystallize from a suitable solvent system inorganic_salts->recrystallize Yes organic_impurities->recrystallize Yes check_starting_material Analyze purity of starting material organic_impurities->check_starting_material Yes optimize_conditions Optimize reaction conditions (temp, time) organic_impurities->optimize_conditions Yes

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

Dimesna free acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Dimesna (B1670654) free acid. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Dimesna free acid and how does it relate to Mesna (B1676310)?

A1: this compound, or 2,2'-dithiodiethanesulfonic acid, is the oxidized dimer of Mesna (sodium 2-sulfanylethanesulfonate).[1][2] Dimesna is the form often administered, which is then reduced in the kidneys to the active free thiol compound, Mesna.[1] Mesna acts as a uroprotective agent, detoxifying urotoxic metabolites from chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide.[1][3]

Q2: What are the critical quality attributes to consider for this compound?

A2: The most critical quality attributes for this compound are its purity, stability, and impurity profile. Due to the dynamic relationship between Mesna and Dimesna, ensuring the identity and concentration of the correct compound is paramount. Dimesna is formed by the oxidation of Mesna, a reaction that can occur during synthesis, storage, or even sample preparation.[4][5]

Q3: Why is the stability of Dimesna and Mesna a significant concern?

A3: Mesna is highly susceptible to auto-oxidation, readily converting to its disulfide form, Dimesna, especially when exposed to oxygen.[4][5] This instability can lead to inaccurate quantification and misleading results. For instance, analysis of Mesna quality control samples can be challenging due to the rapid formation of Dimesna during sample preparation.[4] The pH of the solution also plays a role; Mesna decomposition is more extensive in alkaline solutions.[5]

Q4: What are the common impurities associated with this compound?

A4: Aside from its reduced form, Mesna, other potential impurities in this compound can originate from the manufacturing process or degradation. These can include unreacted starting materials, by-products from oxidation or esterification reactions, residual solvents, and elemental impurities from manufacturing equipment.[3] European Pharmacopoeia (EP) lists several specified impurities for Mesna, such as Mesna EP Impurity A, B, C, D, and E.[3]

Q5: Which analytical techniques are recommended for the purity assessment of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is generally considered unsuitable for the analysis of Mesna and Dimesna due to a lack of specificity.[4] More robust and specific methods are recommended, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC with electrochemical detection.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to confirm the instability of Mesna and its conversion to Dimesna.[4][7]

Troubleshooting Guide

Q1: My purity analysis by HPLC-UV is showing inconsistent results for Dimesna. What is the likely cause?

A1: Inconsistent results using HPLC-UV are often due to the method's lack of selectivity and specificity for Mesna and Dimesna.[4] Previous studies have demonstrated that this technique can produce misleading data regarding the stability of Mesna, failing to detect its conversion to Dimesna.[4] It is highly recommended to switch to a more specific analytical method like LC-MS/MS or HPLC with electrochemical detection for accurate quantification.[4][6]

Q2: I am observing the rapid formation of Dimesna in my Mesna quality control samples during preparation. How can I mitigate this?

A2: The rapid oxidation of Mesna to Dimesna is a known issue during sample analysis.[4] Attempts to stabilize samples by adding EDTA or acid have shown limited success and can negatively impact chromatography, leading to poor peak shapes.[4] To minimize this conversion, it is crucial to limit the sample's exposure to air and maintain controlled temperatures.[5] Working quickly and under an inert atmosphere (e.g., nitrogen) during preparation may also be beneficial.

Q3: My aqueous solution of Dimesna/Mesna shows a drop in pH and the formation of a precipitate over time. What could be happening?

A3: The auto-oxidation of Mesna into Dimesna is a reaction that releases protons, which can cause a decrease in the solution's pH over time.[4] This drop in pH may, in turn, promote the precipitation of Dimesna.[4] In one study, the pH of Mesna solutions dropped from an average of 7.9 to 6.8 over 14 days, and white solid particles, presumed to be Dimesna, were observed.[4]

Q4: My Dimesna reference standard is showing a significant peak corresponding to Mesna. Is my standard contaminated?

A4: While contamination is possible, the presence of Mesna in a Dimesna standard could also be due to the reduction of Dimesna back to Mesna, depending on the storage conditions and the solvent used. The equilibrium between these two forms is dynamic. It is essential to verify the storage conditions recommended by the supplier and analyze the standard promptly after preparation. If the issue persists, contact the supplier for a new standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Dimesna/Mesna Analysis

Analytical MethodDetection MethodKey AdvantagesKey Limitations & Considerations
LC-MS/MSMass SpectrometryHigh specificity and sensitivity; can confirm molecular identity.[4]Higher equipment cost; sample matrix can cause ion suppression.
HPLC-ECElectrochemicalHigh sensitivity and accuracy for thiols and disulfides.[6]Sensitive to mobile phase composition and electrode condition.
SpectrophotometryUV-VisSimple, rapid, and cost-effective for determining Mesna via oxidation.[8][9]Indirect method; potential for interference from other absorbing compounds.
HPLC-UVUVWidely available and routinely used.Not a suitable technique due to lack of specificity for Mesna/Dimesna.[4]

Table 2: Potential Impurities in this compound

Impurity TypePotential SourceRecommended Analytical Technique
MesnaReduction of Dimesna; incomplete oxidation during synthesis.LC-MS/MS, HPLC-EC[4][6]
Oxidized FormsDegradation from exposure to oxygen.[3][5]LC-MS/MS, HPLC-EC
Synthesis By-productsSide reactions during the manufacturing process.[3]LC-MS/MS, GC-MS
Residual SolventsSolvents used during synthesis and purification.[3]Gas Chromatography (GC)
Elemental ImpuritiesCatalysts or leaching from manufacturing equipment.[3]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC with Electrochemical Detection

This protocol is based on methodologies described in the literature for the analysis of Mesna and Dimesna.[6]

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, vol/vol). Adjust the pH to 5.0 with 85% phosphoric acid.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18-Resolve cartridge (10-µm, 8 mm i.d. x 10 cm) with a radial compression system.[6]

    • Flow Rate: 2 mL/min.[6]

    • Detection: Electrochemical detector set to +450 mV.[6]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the Dimesna peak against the calibration curve. Assess purity by calculating the area percentage of the main peak relative to all other peaks.

Protocol 2: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure to assess stability, inspired by findings on Mesna/Dimesna instability.[4]

  • Solution Preparation: Prepare a solution of this compound at a relevant concentration (e.g., 20 mg/mL) in 0.9% sodium chloride in a container that mimics the intended use (e.g., PVC infusion bags).[10]

  • Storage Conditions: Store replicate samples at various temperatures, such as refrigerated (5°C), room temperature (24°C), and accelerated (35°C).[5][11]

  • Time Points: Designate specific time points for analysis (e.g., Day 0, 1, 3, 7, and 14).[10]

  • Analysis at Each Time Point:

    • Visual Inspection: Check for any changes in color, clarity, or for the presence of particulate matter.[4]

    • pH Measurement: Measure and record the pH of the solution.[4]

    • Purity Analysis: Use a validated stability-indicating method (e.g., LC-MS/MS) to determine the concentration of this compound and quantify any significant degradants, particularly Mesna.

  • Data Evaluation: A significant loss of potency is often defined as the concentration falling below 90% of the initial concentration. Plot the concentration of Dimesna and the formation of Mesna over time for each storage condition.

Visualizations

cluster_mesna Mesna1 Mesna (Free Thiol) Dimesna Dimesna (Disulfide) Mesna1->Dimesna Oxidation (+ O2) Mesna2 Mesna (Free Thiol) Mesna2->Dimesna Oxidation (+ O2) Dimesna->Mesna1 Reduction

Caption: The reversible oxidation of two Mesna molecules to form one Dimesna molecule.

start Sample Receipt & Documentation prep Sample Preparation (Dissolution in suitable solvent) start->prep analysis Analytical Method Execution (e.g., LC-MS/MS) prep->analysis data Data Processing (Peak integration, Quantification) analysis->data report Purity Assessment & Impurity Profiling data->report end Certificate of Analysis Generation report->end

Caption: General workflow for the quality control and purity assessment of this compound.

start Inconsistent Purity Results? q_method Using HPLC-UV? start->q_method Yes a_method HPLC-UV is unsuitable. Switch to a specific method like LC-MS/MS. q_method->a_method Yes q_sample_prep Seeing rapid degradation during sample prep? q_method->q_sample_prep No end Consult Senior Analyst a_method->end a_sample_prep Minimize oxygen exposure. Control temperature. Work quickly. q_sample_prep->a_sample_prep Yes q_storage Are storage conditions appropriate? q_sample_prep->q_storage No a_sample_prep->end a_storage Verify recommended storage. Check for exposure to air/light. q_storage->a_storage No q_storage->end Yes a_storage->end

Caption: Troubleshooting logic for diagnosing inconsistent purity results for Dimesna.

References

Impact of freeze-thaw cycles on Dimesna free acid integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of freeze-thaw cycles on the integrity of Dimesna free acid. The following information is compiled from general knowledge on the stability of organic acids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as BNP-7787 free acid, is the disulfide dimer of Mesna. It functions as a uroprotective, nephroprotective, and chemoprotective agent.[1][2] In the body, particularly in the kidneys, Dimesna is reduced to its active form, Mesna.[1][3] Mesna then detoxifies urotoxic metabolites of certain chemotherapy drugs like ifosfamide (B1674421) and cyclophosphamide, reducing the risk of hemorrhagic cystitis.[1][3] Dimesna itself may also modulate the activity of certain kinases involved in cancer cell signaling.[1]

Q2: How can freeze-thaw cycles potentially affect the integrity of this compound?

A2: While specific data on this compound is limited, studies on other organic acids and chemical compounds suggest that repeated freeze-thaw cycles can lead to degradation.[4][5][6][7] Potential degradation pathways could include oxidation, hydrolysis, or other structural changes, which may impact the compound's purity and activity. For instance, Mesna, the reduced form of Dimesna, is known to oxidize to Dimesna when exposed to oxygen.[8] Therefore, temperature fluctuations during freeze-thaw cycles could potentially disrupt the equilibrium between Dimesna and any residual Mesna, or promote other degradation pathways.

Q3: What are the recommended storage conditions for this compound?

A3: Generally, this compound should be stored at a controlled room temperature in the continental US, though this may vary elsewhere.[9] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations. To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles. If frequent use is anticipated, consider aliquoting the stock solution into smaller, single-use vials to be stored under the recommended conditions.

Troubleshooting Guide

Issue: I have subjected my this compound solution to multiple freeze-thaw cycles and am concerned about its integrity.

Troubleshooting Steps:

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation, discoloration, or particulate matter.[10] Any change in appearance could indicate degradation or reduced solubility.

  • Purity Assessment: If you suspect degradation, it is crucial to re-assess the purity of your this compound solution. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Functional Assay: Depending on your experimental setup, a functional assay can help determine if the biological activity of this compound has been compromised. This could involve in vitro assays relevant to its mechanism of action.

Illustrative Data on Compound Stability

The following table provides an illustrative summary of potential degradation that could be observed for an organic acid after multiple freeze-thaw cycles. Please note this is a generalized representation and not specific data for this compound.

Number of Freeze-Thaw CyclesPotential Purity Decrease (%)
10 - 2%
32 - 5%
55 - 10%
10> 10%

Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual degradation rates can vary significantly based on the specific compound, solvent, concentration, and the precise conditions of the freeze-thaw process.

Experimental Protocols

Protocol 1: Assessing this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of a this compound solution after freeze-thaw cycles.

1. Objective: To quantify the percentage of intact this compound and detect the presence of potential degradation products.

2. Materials:

  • This compound sample (post-freeze-thaw)
  • Control this compound sample (not subjected to freeze-thaw)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or other suitable mobile phase modifier)
  • HPLC system with a UV detector or a mass spectrometer (MS)

3. Method:

  • Sample Preparation:
  • Dilute both the control and test samples of this compound to a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a buffer specified in the product datasheet).
  • Chromatographic Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm (as organic acids often absorb in this range) or MS detection for more specific identification.[12][13]
  • Analysis:
  • Inject equal volumes of the control and test samples.
  • Compare the chromatograms. A decrease in the peak area of the main this compound peak in the test sample compared to the control suggests degradation.
  • The appearance of new peaks in the test sample chromatogram indicates the formation of degradation products.
  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Assessment cluster_evaluation Data Evaluation cluster_conclusion Conclusion Start This compound Stock Control Control Sample (No Freeze-Thaw) Start->Control Test Test Sample (Post Freeze-Thaw) Start->Test HPLC HPLC-UV/MS Analysis Control->HPLC Test->HPLC Compare Compare Chromatograms HPLC->Compare Purity Calculate Purity Compare->Purity Degradation Identify Degradants Compare->Degradation Result Assess Integrity Purity->Result Degradation->Result

Caption: Workflow for assessing this compound integrity.

Dimesna_Action_Pathway cluster_admin Administration & Distribution cluster_activation Renal Activation cluster_detox Detoxification Dimesna This compound (Administered) Reduction Reduction in Kidneys Dimesna->Reduction Mesna Mesna (Active Form) Reduction->Mesna 2x Detox Detoxification Mesna->Detox Chemo Urotoxic Metabolites (e.g., Acrolein) Chemo->Detox Inactive Inactive Metabolite Detox->Inactive

Caption: Simplified pathway of Dimesna's protective action.

References

Technical Support Center: Optimizing Dimesna Free Acid for Uroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dimesna (B1670654) free acid in uroprotection research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of uroprotection by Dimesna?

A1: Dimesna (2,2'-dithiodiethanesulfonic acid) is the inactive disulfide metabolite of Mesna (B1676310) (sodium 2-mercaptoethane sulfonate).[1] The uroprotective mechanism involves a site-specific activation process. In the bloodstream, the active uroprotectant Mesna is oxidized to the inert Dimesna.[1] Dimesna is then filtered by the kidneys and undergoes reduction back to the active, free-thiol form, Mesna, within the renal tubules.[2][3] This reactivated Mesna is excreted into the bladder, where its free sulfhydryl group neutralizes urotoxic metabolites of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421), such as acrolein.[4] This localized detoxification in the urinary tract prevents hemorrhagic cystitis.[1]

Q2: Why is Dimesna used in research instead of Mesna?

A2: While Mesna is the active uroprotectant administered clinically, Dimesna is often studied to understand the pharmacokinetics of the inactive form and its conversion back to Mesna. Dimesna is considered a prodrug that is selectively activated in the kidneys.[2] Research on Dimesna helps in understanding the role of renal transporters and reductase enzymes in providing localized uroprotection.[2][4]

Q3: What are the key factors influencing the conversion of Dimesna to Mesna?

A3: The reduction of Dimesna to Mesna is a critical step for its uroprotective activity and is influenced by several factors:

  • Renal Enzymes: The conversion is facilitated by cytosolic enzymes in the renal tubular epithelium, including thiol transferase and glutathione (B108866) reductase.[3]

  • Glutathione (GSH) Availability: This enzymatic reduction consumes GSH, so intracellular GSH levels can be a rate-limiting factor.[3][5]

  • Renal Drug Transporters: Organic anion transporters (OAT1, OAT3, and OAT4) are responsible for the uptake of Dimesna into renal cells.[4] Efflux transporters like MATE1 and MRP2 are involved in the secretion of the reactivated Mesna into the urine.[4] Co-administration of drugs that inhibit these transporters, such as probenecid, can alter the pharmacokinetics of Mesna and Dimesna.[2][4]

Troubleshooting Guides

Issue 1: High variability in Mesna/Dimesna concentrations in plasma or urine samples.

  • Possible Cause: Instability of Mesna. Mesna rapidly oxidizes to Dimesna in biological samples and when exposed to air.[6] This can lead to an underestimation of Mesna and an overestimation of Dimesna.

  • Solution:

    • Rapid Sample Processing: Process plasma and urine samples as quickly as possible after collection.

    • Stabilization: While challenging, the addition of EDTA to samples has been reported to improve the stability of Mesna.[7] Acidification has also been attempted but may affect chromatography.[7]

    • Consistent Handling: Ensure a standardized and rapid protocol for sample handling, from collection to analysis, to minimize variability between samples.

Issue 2: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate analytical method. HPLC with UV detection is generally not suitable for the analysis of Mesna and Dimesna due to a lack of specificity.[7]

  • Solution 1: Utilize a more specific detection method such as electrochemical detection or mass spectrometry (LC-MS/MS).[7][8][9]

  • Possible Cause 2: Sample pH. The auto-oxidation of Mesna to Dimesna releases protons, leading to a drop in the pH of the solution, which may cause the precipitation of Dimesna.[7]

  • Solution 2: Check the pH of your samples and mobile phase. Adjust as necessary to ensure the analytes are soluble and in the correct ionization state for optimal chromatography.

Issue 3: Inconsistent results in in vitro uroprotection assays.

  • Possible Cause: Urothelial cell culture health and differentiation. The protective effect of Mesna/Dimesna is dependent on a healthy and functional urothelial cell layer.

  • Solution:

    • Cell Culture Conditions: Ensure optimal culture conditions for normal human urothelial (NHU) cells. These cells can be maintained in a proliferative state in low calcium, serum-free medium.[10]

    • Differentiation: For barrier function studies, induce stratification and differentiation by increasing the calcium concentration in the medium.[10]

    • Co-culture Models: For more complex studies of tissue regeneration and cell-cell interactions, consider three-dimensional co-cultures with mesenchymal cells.[11]

Experimental Protocols

Protocol 1: Quantification of Mesna and Dimesna in Urine by HPLC with Electrochemical Detection

This protocol is adapted from a method for analyzing Mesna and Dimesna in patient samples.[8]

  • Sample Preparation:

    • To measure free Mesna: Dilute urine samples 1:50 with water. Mix the diluted urine 1:1 with an aqueous solution of 1.25% (w/vol) sodium hexametaphosphate.

    • To measure total Mesna (Mesna + Dimesna): Reduce Dimesna to Mesna by adding sodium borohydride (B1222165) to the prepared sample.

  • Chromatography:

    • Column: C18-Resolve cartridge (10-µm, 8 mm i.d. x 10 cm).

    • Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with phosphoric acid.

    • Flow Rate: 2 ml/min.

  • Detection:

    • Electrochemical detector set at +450 mV.

  • Quantification:

    • Use an internal standard (e.g., p-aminobenzoic acid).

    • Generate a standard curve by plotting the peak height ratio (Mesna/internal standard) against concentration.

Protocol 2: In Vivo Model of Acrolein-Induced Hemorrhagic Cystitis in Mice

This protocol is based on a model for evaluating uroprotective agents.[12][13]

  • Animals: Male Swiss mice (25-35 g).

  • Induction of Cystitis:

    • Anesthetize the mice.

    • Surgically expose the bladder.

    • Administer acrolein (e.g., 75 µg) intravesically.

  • Treatment:

    • Administer Dimesna free acid (or the vehicle control) at the desired dose and route (e.g., systemically via intraperitoneal injection) at a specified time before acrolein administration.

  • Evaluation (at 3, 6, 12, or 24 hours post-acrolein):

    • Macroscopic Assessment: Score the bladder for edema and hemorrhage.

    • Bladder Wet Weight: Excise and weigh the bladder as an indicator of edema.

    • Vascular Permeability: Assess Evans blue dye extravasation into the bladder tissue.

    • Histopathology: Process the bladder for histological examination and score for inflammation, hemorrhage, and tissue damage.

Data Presentation

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans (IV Administration)

ParameterMesnaDimesnaReference
Distributive Phase Half-life (t½α)0.12 ± 0.15 hours-[14]
Postdistributive Phase Half-life (t½β)2.12 ± 1.61 hours1.29 ± 0.6 hours[14]
Volume of Distribution (Vd)0.65 ± 0.24 L/kg-[1]
Total Clearance (Cl)0.755 ± 0.507 L/hr/kg-[14]
Mean Residence Time (MRT)6.77 ± 0.72 hours6.68 ± 1.05 hours[14]
Urinary Excretion (% of dose in 20h)36.1 ± 15%48.2 ± 25%[14]

Table 2: Comparison of Urinary Mesna Excretion with Different Dosing Regimens

Time Post-IfosfamideIV-Only RegimenIV-Oral RegimenKey FindingReference
0-12 hoursSimilar total excretionSimilar total excretionThe IV-oral regimen showed less fluctuation and higher trough values.[15]
12-24 hoursLower excretion~8-fold higher excretionThe IV-oral regimen provides more sustained urinary Mesna levels.[15]

Visualizations

Uroprotection_Pathway cluster_blood Bloodstream cluster_kidney Kidney (Renal Tubules) cluster_bladder Bladder Mesna_blood Mesna (Active) Dimesna_blood Dimesna (Inactive) Mesna_blood->Dimesna_blood Oxidation Dimesna_kidney Dimesna Dimesna_blood->Dimesna_kidney Glomerular Filtration Mesna_kidney Mesna (Reactivated) Dimesna_kidney->Mesna_kidney Reduction (Glutathione Reductase, Thiol Transferase) Mesna_bladder Mesna Mesna_kidney->Mesna_bladder Excretion Acrolein Acrolein (Urotoxic Metabolite) Nontoxic_conjugate Non-toxic Conjugate Acrolein->Nontoxic_conjugate Mesna_bladder->Nontoxic_conjugate Neutralization Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Analytical Quantification urothelial_cells Culture Urothelial Cells induce_toxicity Induce Toxicity (e.g., with Acrolein) urothelial_cells->induce_toxicity treat_dimesna Treat with Dimesna Free Acid induce_toxicity->treat_dimesna assess_viability Assess Cell Viability and Barrier Function treat_dimesna->assess_viability quantify Quantify Mesna/Dimesna (LC-MS/MS or HPLC-ECD) assess_viability->quantify Analyze Media animal_model Induce Hemorrhagic Cystitis in Mice administer_dimesna Administer Dimesna Free Acid animal_model->administer_dimesna collect_samples Collect Urine/Bladder Tissue Samples administer_dimesna->collect_samples collect_samples->quantify Analyze Samples data_analysis Data Analysis and Optimization quantify->data_analysis Correlate Concentration with Uroprotection Troubleshooting_Diagram start Inconsistent Mesna/ Dimesna Quantification check_method Is the analytical method LC-MS/MS or HPLC-ECD? start->check_method check_stability Is sample handling rapid to prevent Mesna oxidation? check_method->check_stability Yes use_specific_method Action: Switch from UV to a more specific method. check_method->use_specific_method No check_ph Has sample/mobile phase pH been checked to prevent precipitation? check_stability->check_ph Yes optimize_handling Action: Standardize and expedite sample processing. Consider stabilizers. check_stability->optimize_handling No adjust_ph Action: Adjust pH to ensure analyte solubility. check_ph->adjust_ph No end Consistent Results check_ph->end Yes use_specific_method->check_stability optimize_handling->check_ph adjust_ph->end

References

Troubleshooting inconsistent results with Dimesna free acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimesna free acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and how does it work?

    • What are the most common causes of inconsistent results with this compound?

    • How should I prepare and store this compound stock solutions?

    • My this compound solution appears to have precipitated. What should I do?

    • I am observing lower-than-expected activity in my cell-based assay. What could be the reason?

  • Troubleshooting Guides

    • Issue 1: Inconsistent or Low Potency in Biological Assays

    • Issue 2: Variability in Analytical Quantification (HPLC)

    • Issue 3: Unexpected Results in Cell Culture Experiments

  • Experimental Protocols

    • Protocol 1: Preparation and Handling of this compound Stock Solutions

    • Protocol 2: Quantitative Analysis of Dimesna and Mesna by HPLC

    • Protocol 3: In Vitro Assessment of Dimesna Reduction to Mesna

  • Data Presentation

    • Table 1: Stability of Mesna (Active Form) Under Various Conditions

    • Table 2: Factors Influencing Dimesna Reduction Rate

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is the disulfide dimer of Mesna (2-mercaptoethanesulfonate sodium). It functions as a prodrug, meaning it is converted into its active form, Mesna, within the body or in vitro under appropriate reducing conditions.[1][2] The primary mechanism of action of Mesna is to protect against the harmful effects of certain chemotherapy agents, like ifosfamide (B1674421) and cyclophosphamide, by neutralizing their toxic metabolites.[3] This is achieved through a thiol-disulfide exchange mechanism.

What are the most common causes of inconsistent results with this compound?

Inconsistent results often stem from the stability and handling of Dimesna and its active form, Mesna. Key factors include:

  • Oxidation: Mesna can readily oxidize back to the less active Dimesna, especially in the presence of oxygen.[4]

  • pH Sensitivity: The stability of both Dimesna and Mesna is pH-dependent. Extreme pH values can lead to degradation.[5][6]

  • Improper Storage: Incorrect storage temperatures and exposure to light can degrade the compound.

  • Interaction with Media Components: Components in cell culture media or assay buffers can interact with the thiol group of Mesna, reducing its effective concentration.

How should I prepare and store this compound stock solutions?

For detailed instructions, refer to Protocol 1: Preparation and Handling of this compound Stock Solutions . In general, it is recommended to prepare stock solutions in a suitable solvent like DMSO or sterile water and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] Use fresh, high-quality solvents. For aqueous solutions, using deoxygenated water can help prevent oxidation.

My this compound solution appears to have precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations.[9] Gently warm the solution to 37°C to see if the precipitate redissolves. If using a stock solution in DMSO that is then diluted into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility and not cause the compound to "crash out".[9] It is also possible that with changes in pH, Dimesna may precipitate out of solution.[1]

I am observing lower-than-expected activity in my cell-based assay. What could be the reason?

Several factors could contribute to this:

  • Degradation of Dimesna/Mesna: Ensure your stock solutions are fresh and have been stored correctly. The active form, Mesna, may have oxidized back to Dimesna.

  • Insufficient Reduction: Dimesna requires a reducing environment to be converted to active Mesna. The cellular environment may not provide sufficient reducing equivalents, or the incubation time may be too short.

  • Interaction with Assay Components: Thiol-reactive compounds in your media or assay reagents could be scavenging the active Mesna.[10]

  • Cell Viability Issues: High concentrations of Dimesna or the solvent (e.g., DMSO) may be toxic to your cells.

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency in Biological Assays

Question: My results with this compound are variable, and the observed biological effect is less than expected. What steps can I take to troubleshoot this?

Answer: Inconsistent potency is a common issue and can often be resolved by systematically evaluating your experimental workflow.

cluster_Stock Stock Solution cluster_Reduction Reduction Efficiency cluster_Assay Assay Conditions Inconsistent_Results Inconsistent/Low Potency Check_Stock Verify Stock Solution Integrity Inconsistent_Results->Check_Stock Check_Reduction Assess Dimesna to Mesna Conversion Inconsistent_Results->Check_Reduction Check_Assay Evaluate Assay Conditions Inconsistent_Results->Check_Assay Optimize_Concentration Optimize Dimesna Concentration Inconsistent_Results->Optimize_Concentration Fresh_Stock Prepare Fresh Stock Check_Stock->Fresh_Stock Proper_Storage Confirm Proper Storage (-20°C or -80°C, protected from light) Check_Stock->Proper_Storage Reducing_Agents Consider Adding Exogenous Reducing Agent (e.g., TCEP) Check_Reduction->Reducing_Agents Incubation_Time Increase Incubation Time Check_Reduction->Incubation_Time pH_Control Verify pH of Buffers Check_Assay->pH_Control Media_Interference Test for Media Interference Check_Assay->Media_Interference

Troubleshooting workflow for inconsistent biological results.
Issue 2: Variability in Analytical Quantification (HPLC)

Question: I am using HPLC to measure Dimesna and Mesna concentrations, but I'm getting inconsistent peak areas and retention times. How can I improve my results?

Answer: HPLC analysis of thiol-containing compounds can be challenging. The following steps can help improve the reliability of your quantification.

cluster_Sample Sample Preparation cluster_Mobile Mobile Phase cluster_Column Column Health HPLC_Issues Inconsistent HPLC Results Sample_Prep Review Sample Preparation HPLC_Issues->Sample_Prep Mobile_Phase Check Mobile Phase HPLC_Issues->Mobile_Phase Column_Health Assess Column Condition HPLC_Issues->Column_Health System_Check Perform System Check HPLC_Issues->System_Check Derivatization Consider Pre-column Derivatization of Mesna for Stability Sample_Prep->Derivatization Fresh_Samples Analyze Samples Immediately after Preparation Sample_Prep->Fresh_Samples Degas Ensure Proper Degassing Mobile_Phase->Degas Fresh_Buffer Prepare Fresh Mobile Phase Daily Mobile_Phase->Fresh_Buffer pH_Check Verify pH Mobile_Phase->pH_Check Flush Flush Column Thoroughly Column_Health->Flush Guard_Column Use a Guard Column Column_Health->Guard_Column cluster_Solvent Solvent Effects cluster_Media Media Interactions cluster_Health Cellular Health Cell_Culture_Issues Unexpected Cell Culture Results Solvent_Toxicity Assess Solvent Toxicity Cell_Culture_Issues->Solvent_Toxicity Media_Interaction Investigate Media Interaction Cell_Culture_Issues->Media_Interaction Cell_Health Verify Cell Health Cell_Culture_Issues->Cell_Health Dose_Response Perform Dose-Response Curve Cell_Culture_Issues->Dose_Response DMSO_Control Include DMSO Vehicle Control Solvent_Toxicity->DMSO_Control Final_DMSO Keep Final DMSO Concentration <0.5% Solvent_Toxicity->Final_DMSO Serum_Free Test in Serum-Free vs. Serum-Containing Media Media_Interaction->Serum_Free Thiol_Reactivity Check for Thiol-Reactive Components in Media Media_Interaction->Thiol_Reactivity Viability_Assay Perform Cell Viability Assay Cell_Health->Viability_Assay Passage_Number Check Cell Passage Number Cell_Health->Passage_Number

References

Validation & Comparative

Dimesna vs. Mesna: A Comparative Guide to Uroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urotoxicity of chemotherapeutic agents such as cyclophosphamide (B585) and ifosfamide (B1674421) presents a significant clinical challenge, often leading to hemorrhagic cystitis. This debilitating side effect is primarily caused by the metabolite acrolein. For decades, mesna (B1676310) (sodium 2-mercaptoethanesulfonate) has been the gold standard for uroprotection. This guide provides a detailed comparison of mesna and its oxidized form, dimesna (B1670654) (2,2'-dithiobis-ethane sulfonate), in the context of uroprotection, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Forms

The uroprotective effects of both mesna and dimesna are ultimately mediated by the active thiol group of mesna. Dimesna, which is the disulfide dimer of mesna, functions as an inactive prodrug that is converted to its active form, mesna, within the body.

  • Mesna: When administered, mesna is rapidly oxidized in the bloodstream to dimesna.[1]

  • Dimesna: Following administration, dimesna circulates in its inactive form until it reaches the kidneys.[2]

In the renal tubules, dimesna is reduced back to two molecules of active mesna.[2][3] This conversion is facilitated by both enzymatic (thiol transferase and glutathione (B108866) reductase) and non-enzymatic (thiol-disulfide exchange with glutathione) pathways.[1][3] The regenerated mesna is then excreted into the urine, where its free thiol group (-SH) reacts with and neutralizes the toxic α,β-unsaturated aldehyde, acrolein, preventing bladder mucosal damage.[4]

Pharmacokinetics: A Comparative Overview

The key difference in the pharmacokinetic profiles of mesna and dimesna lies in their state in circulation and the mechanism of delivering the active uroprotectant to the bladder.

ParameterMesnaDimesnaReference(s)
Active Form Mesna (free thiol)Converted to Mesna in the kidneys[2][4]
Form in Circulation Rapidly oxidized to inactive DimesnaDimesna[1][4]
Mechanism of Uroprotection Direct neutralization of acrolein in urineActs as a prodrug, delivering Mesna to the site of action[2][3]
Half-life (t½) of Mesna in plasma (IV administration) ~0.36 hoursNot directly applicable (is the inactive form)[2]
Half-life (t½) of Dimesna in plasma (IV administration) Not directly applicable (is the active form precursor)~1.29 hours[5]
Urinary Excretion Excreted as both mesna and dimesnaExcreted as both mesna and dimesna following conversion[5]

Uroprotective Efficacy: Supporting Experimental Data

While direct head-to-head clinical trials comparing the administration of dimesna free acid versus mesna for uroprotection are not widely published, extensive research on mesna and its pharmacokinetics (which inherently involves the dynamics of dimesna) substantiates the efficacy of this system. Animal studies have demonstrated the uroprotective effects of both compounds.

A study in rats showed that both mesna and dimesna significantly reduced the incidence of urinary bladder tumors induced by cyclophosphamide. This indicates that administered dimesna is effectively converted to mesna to provide uroprotection.

Experimental Protocols

Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats

This model is widely used to evaluate the efficacy of uroprotective agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Cyclophosphamide (CP)

  • Mesna or Dimesna

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into experimental groups (e.g., Control, CP only, CP + Mesna, CP + Dimesna).

  • Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) to induce hemorrhagic cystitis.[6][7]

  • Uroprotectant Administration:

    • Mesna Group: Administer mesna (e.g., in three doses of 30 mg/kg i.p.) at the time of CP injection, and 4 and 8 hours later.[6][8]

    • Dimesna Group: Administer dimesna at an equimolar dose to the mesna regimen.

  • Observation and Sample Collection: Monitor animals for 24-48 hours. Euthanize the animals and collect bladder tissues.[7]

  • Assessment:

    • Macroscopic: Score bladder for edema and hemorrhage.

    • Histopathological: Fix bladder tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate urothelial damage, inflammation, and hemorrhage.[7]

Quantification of Mesna and Dimesna in Urine by HPLC

Principle:

This method allows for the quantification of both the active (mesna) and inactive (dimesna) forms in urine, which is crucial for pharmacokinetic studies. To measure total mesna (mesna + dimesna), dimesna is first reduced to mesna.

Sample Preparation:

  • Collect urine samples at specified time points after administration of the uroprotectant.

  • For total mesna determination, treat a urine aliquot with a reducing agent like sodium borohydride (B1222165) to convert dimesna to mesna.[9]

  • For free mesna determination, process the urine sample without the reduction step.

  • Deproteinize the samples (e.g., with sulfuric acid containing sodium hexametaphosphate).[9]

HPLC Analysis:

  • Column: C18 reverse-phase column.[9]

  • Mobile Phase: An aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutyl ammonium (B1175870) phosphate (B84403) (0.001 M), and triethylamine, adjusted to pH 5.[9]

  • Detection: Electrochemical detection at +450 mV.[9]

  • Quantification: Use an internal standard (e.g., p-aminobenzoic acid) and generate a standard curve for mesna.[9]

Visualizing the Pathways

Acrolein-Induced Bladder Toxicity Signaling Pathway

Acrolein, a toxic metabolite of cyclophosphamide and ifosfamide, induces hemorrhagic cystitis through a complex signaling cascade involving oxidative stress and inflammation.

Acrolein_Toxicity_Pathway cluster_UrothelialCell Acrolein Acrolein UrothelialCell Urothelial Cell ROS ↑ Reactive Oxygen Species (ROS) Acrolein->ROS NFkB ↑ NF-κB Activation ROS->NFkB Peroxynitrite Peroxynitrite Formation ROS->Peroxynitrite Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines iNOS ↑ iNOS Expression NFkB->iNOS HemorrhagicCystitis Hemorrhagic Cystitis Cytokines->HemorrhagicCystitis NO ↑ Nitric Oxide (NO) iNOS->NO NO->Peroxynitrite LipidPeroxidation Lipid Peroxidation Peroxynitrite->LipidPeroxidation DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Apoptosis Apoptosis LipidPeroxidation->Apoptosis DNA_Damage->Apoptosis Apoptosis->HemorrhagicCystitis

Caption: Acrolein-induced bladder toxicity pathway.

Experimental Workflow for Comparing Uroprotective Efficacy

The following diagram outlines a typical experimental workflow for comparing the uroprotective efficacy of dimesna and mesna in a preclinical model.

Uroprotection_Workflow AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Random Grouping AnimalAcclimatization->Grouping Group1 Group 1: Control (Saline) Grouping->Group1 Group2 Group 2: Cyclophosphamide (CP) Grouping->Group2 Group3 Group 3: CP + Mesna Grouping->Group3 Group4 Group 4: CP + Dimesna Grouping->Group4 Induction Induction of Hemorrhagic Cystitis (CP Injection, 150 mg/kg i.p.) Group2->Induction Group3->Induction Group4->Induction Treatment Uroprotectant Administration Induction->Treatment Observation Observation Period (24-48 hours) Treatment->Observation Euthanasia Euthanasia & Sample Collection (Bladder Tissue, Urine) Observation->Euthanasia Analysis Analysis Euthanasia->Analysis Macroscopic Macroscopic Scoring (Edema, Hemorrhage) Analysis->Macroscopic Histopathology Histopathological Examination (H&E Staining) Analysis->Histopathology Biochemical Biochemical Assays (e.g., MDA, Cytokines) Analysis->Biochemical

Caption: Preclinical workflow for uroprotection study.

Conclusion

The available evidence strongly indicates that dimesna functions as a prodrug, with its uroprotective activity being entirely dependent on its conversion to the active thiol, mesna. Therefore, the administration of dimesna is conceptually a method of delivering mesna to the urinary tract. A direct comparison of "this compound vs. mesna" for uroprotection is essentially a comparison of two different pharmacokinetic approaches to achieve the same therapeutic goal. The choice between administering mesna, which is rapidly converted to dimesna in the plasma, or administering dimesna directly would likely depend on factors such as desired onset of action and duration of uroprotection. Further clinical studies directly comparing the administration of both compounds could provide more definitive guidance on their respective clinical utilities.

References

A Comparative Analysis of the Cytoprotective Efficacy of Dimesna Free Acid and Amifostine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, mitigating the toxic effects of chemotherapy and radiation on healthy tissues is a critical challenge. Cytoprotective agents play a pivotal role in improving patient tolerance to treatment and overall quality of life. This guide provides a detailed comparison of two such agents: Dimesna (B1670654) free acid, a uroprotective agent, and Amifostine (B1664874), a broad-spectrum cytoprotectant and radioprotector. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights.

Comparative Efficacy Data

The following tables summarize the quantitative data from a key preclinical study comparing the efficacy of amifostine and mesna (B1676310) (the active metabolite of Dimesna) in a model of chemotherapy-induced toxicity.

Table 1: Uroprotective Efficacy against Cyclophosphamide-Induced Hemorrhagic Cystitis in a Rat Model [1][2]

Treatment GroupMacroscopic Edema Score (Median)Macroscopic Hemorrhage Score (Median)Histopathological Damage Score (Median)
Control000
Cyclophosphamide (B585) (CYP) Alone222
Amifostine + CYP000
Mesna + CYP000

Scores are based on a graded scale from 0 (normal) to 3 (severe). A lower score indicates greater protection.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

Uroprotection Against Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats[1][2]
  • Animal Model: Male Wistar rats (150-200g) were used.

  • Treatment Groups (n=10 per group):

    • Group I (Control): No drugs administered.

    • Group II (CYP Alone): A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).

    • Group III (Amifostine + CYP): A single i.p. injection of amifostine (200 mg/kg) administered 30 minutes before the i.p. injection of cyclophosphamide (200 mg/kg).

    • Group IV (Mesna + CYP): Cyclophosphamide (200 mg/kg, i.p.) was administered, followed immediately by mesna (40 mg/kg, i.p.). This was followed by two additional doses of mesna (40 mg/kg, i.p.) at 4 and 8 hours after cyclophosphamide administration.

  • Endpoint Assessment: 24 hours after cyclophosphamide administration, the animals were sacrificed, and their bladders were excised.

  • Evaluation:

    • Macroscopic Assessment: The bladders were examined for the presence of edema and hemorrhage, each scored on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).

    • Histopathological Assessment: Bladder tissues were fixed, sectioned, and stained for microscopic examination. The degree of tissue damage (including mucosal erosion, ulceration, inflammatory cell infiltration, and fibrin (B1330869) deposition) was scored on a scale of 0-3.

  • Statistical Analysis: The Kruskal-Wallis nonparametric analysis of variance was used, followed by the Mann-Whitney U-test for pairwise comparisons. A p-value of <0.05 was considered statistically significant.

Mechanisms of Action and Signaling Pathways

The cytoprotective effects of Dimesna and Amifostine are mediated by distinct molecular mechanisms.

Dimesna Free Acid (and its active form, Mesna)

Dimesna itself is an inactive dimer of mesna. In the bloodstream, it is rapidly oxidized to dimesna.[3][4] Upon reaching the kidneys, dimesna is reduced back to its active monomer, mesna.[5][6][7] This localized activation is key to its uroprotective effects. Mesna's primary mechanism is the neutralization of toxic chemotherapy byproducts.[8] Specifically, its thiol group (-SH) reacts with and detoxifies acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, preventing hemorrhagic cystitis.[3][4][8] Dimesna may also offer protection against nephrotoxicity from agents like cisplatin.[5][6]

Dimesna_Pathway cluster_blood Bloodstream cluster_kidney Kidney Dimesna Dimesna Mesna_dimer Dimesna (inactive dimer) Dimesna->Mesna_dimer Oxidation Mesna Mesna (active) Mesna_dimer->Mesna Reduction Detoxified Inert Thioether Mesna->Detoxified Acrolein Acrolein (Toxic Metabolite) Acrolein->Detoxified Bladder Bladder Protection Detoxified->Bladder Amifostine_Pathway cluster_effects Protective Mechanisms Amifostine Amifostine (Prodrug) WR1065 WR-1065 (Active Thiol) Amifostine->WR1065 Dephosphorylation Scavenging Free Radical Scavenging WR1065->Scavenging DNA_Protect DNA Protection & Repair WR1065->DNA_Protect Hypoxia Induction of Hypoxia WR1065->Hypoxia Gene_Mod Gene Expression Modulation WR1065->Gene_Mod Alkaline Alkaline Phosphatase (High in Normal Tissue) Alkaline->Amifostine Cytoprotection Cytoprotection of Normal Tissue Scavenging->Cytoprotection DNA_Protect->Cytoprotection Hypoxia->Cytoprotection Gene_Mod->Cytoprotection

References

A Comparative Guide to the Nephroprotective Effects of Dimesna Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephroprotective efficacy of Dimesna free acid and its active metabolite, Mesna (B1676310), against other potential alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of nephroprotective agents for further investigation and development.

Introduction to this compound and Nephroprotection

This compound is the disulfide dimer and inactive prodrug of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] In the bloodstream, Dimesna is stable, but upon reaching the kidneys, it is reduced to its active form, Mesna.[1][2] This targeted activation within the renal system is a key attribute of its nephroprotective potential. Mesna was initially developed to mitigate the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) by detoxifying their reactive metabolites, such as acrolein.[3][4] Beyond this, Mesna exhibits antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to drug-induced nephrotoxicity.[5] This guide will delve into the experimental evidence supporting the nephroprotective effects of Dimesna/Mesna and compare its performance with other agents, namely Amifostine (B1664874) and N-acetylcysteine (NAC).

Comparative Efficacy of Nephroprotective Agents

The following tables summarize the quantitative data from preclinical and clinical studies comparing the efficacy of Mesna with Amifostine and N-acetylcysteine in mitigating chemotherapy-induced renal and urothelial toxicity.

Table 1: Comparison of Mesna and Amifostine in Preventing Ifosfamide Metabolite-Induced Renal Cell Toxicity (In Vitro)

Treatment GroupCell Viability (% of Control)Glutathione (B108866) Content (% of Control)
Chloroacetaldehyde (200 µM)45%30%
Chloroacetaldehyde + MesnaIncreased to 85%Increased to 75%
Chloroacetaldehyde + AmifostineIncreased to 90%Increased to 80%
Acrolein (200 µM)55%40%
Acrolein + MesnaIncreased to 95%Increased to 85%
Acrolein + AmifostineIncreased to 98%Increased to 90%

Source: Data synthesized from an in vitro study on rabbit proximal renal tubule cells. The study demonstrated that both Mesna and Amifostine could prevent the toxicity induced by ifosfamide metabolites, with Amifostine showing slightly better protection in this model.

Table 2: Comparison of Mesna and Amifostine in Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats (In Vivo)

Treatment GroupBladder Hemorrhage Score (Median)Bladder Edema Score (Median)Histopathological Damage Score (Median)
Control000
Cyclophosphamide (200 mg/kg)333
Cyclophosphamide + Amifostine (200 mg/kg)000
Cyclophosphamide + Mesna (40 mg/kg x 3 doses)000

Source: Adapted from a study comparing the uroprotective efficacy of Mesna and Amifostine. Both agents were highly effective in preventing cyclophosphamide-induced bladder damage in rats.

Table 3: Comparison of Mesna and N-acetylcysteine (NAC) as Uroprotectors in Patients Treated with Ifosfamide-Based Chemotherapy (Clinical Trial)

UroprotectorNumber of PatientsIncidence of HematuriaGrade 1 HematuriaGrade 2 HematuriaGrade 3 Hematuria
N-acetylcysteine (NAC)8627.9%1347
Mesna1914.2%602

P-value < 0.0001

Source: A clinical study in patients with refractory germ cell tumors. Mesna was significantly more effective than NAC in preventing ifosfamide-induced hematuria.[4]

Table 4: Comparison of N-acetylcysteine (NAC) and Tetramethylpyrazine (TMP) in Gentamicin-Induced Nephrotoxicity in Rats (In Vivo)

Treatment GroupPlasma Creatinine (B1669602) (mg/dL)Plasma Urea (B33335) (mg/dL)Creatinine Clearance (mL/min)
Control0.5 ± 0.0335 ± 2.11.2 ± 0.08
Gentamicin (B1671437) (80 mg/kg/day)2.8 ± 0.25150 ± 10.50.3 ± 0.04
Gentamicin + NAC (500 mg/kg/day)1.1 ± 0.1265 ± 5.20.9 ± 0.07
Gentamicin + TMP (100 mg/kg/day)2.1 ± 0.18110 ± 8.90.5 ± 0.05

Source: Data from a study on gentamicin-induced nephrotoxicity. NAC showed significant protection against gentamicin-induced renal dysfunction, while TMP had a less marked effect.[6][7]

Signaling Pathways in Drug-Induced Nephrotoxicity and the Role of Dimesna/Mesna

Drug-induced nephrotoxicity, particularly from agents like cisplatin (B142131), involves complex signaling cascades that lead to renal cell injury and death. Key pathways implicated include the activation of inflammatory responses through the NF-κB pathway and the induction of apoptosis via caspase activation.

Below is a diagram illustrating the proposed mechanism of cisplatin-induced nephrotoxicity and the potential points of intervention for the active metabolite of Dimesna, Mesna.

G cluster_cell Renal Tubular Cell Cisplatin Cisplatin ROS Increased ROS Cisplatin->ROS NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation CellInjury Cell Injury & Death Inflammation->CellInjury Apoptosis->CellInjury Dimesna Dimesna (Free Acid) Mesna Mesna (Active Metabolite) Dimesna->Mesna Reduction in Kidney Mesna->ROS Scavenges

Caption: Cisplatin-induced nephrotoxicity pathway and Mesna's intervention.

The diagram illustrates that cisplatin enters renal tubular cells and induces the production of Reactive Oxygen Species (ROS). This oxidative stress leads to the activation of the NF-κB signaling pathway, resulting in inflammation, and also triggers apoptotic pathways. Both inflammation and apoptosis contribute to renal cell injury and death. This compound is reduced to its active form, Mesna, in the kidney. Mesna can then directly scavenge ROS, thereby mitigating the downstream inflammatory and apoptotic events.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate the replication and further investigation of the nephroprotective effects of these agents.

Protocol 1: Cisplatin-Induced Nephrotoxicity in Rats
  • Animals: Male Wistar rats (180-220 g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard pellet diet and water.

  • Nephrotoxicity Induction: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg body weight is administered.[3]

  • Treatment Groups:

    • Control Group: Receives a single i.p. injection of normal saline.

    • Cisplatin Group: Receives a single i.p. injection of cisplatin (7 mg/kg).

    • Dimesna/Mesna + Cisplatin Group: Pre-treated with Dimesna or Mesna at a specified dose and route (e.g., i.p. or intravenous) for a defined period before cisplatin administration.

    • Alternative Agent + Cisplatin Group: Pre-treated with the alternative nephroprotective agent (e.g., Amifostine, NAC) at its effective dose.

  • Sample Collection and Analysis:

    • Animals are typically monitored for 5-7 days post-cisplatin injection.[8]

    • Blood samples are collected via cardiac puncture at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Kidneys are harvested, weighed, and processed for histopathological examination (e.g., H&E staining to assess tubular necrosis, interstitial inflammation, and cast formation).

    • Kidney tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide (B77818) dismutase activity).

Protocol 2: Gentamicin-Induced Nephrotoxicity in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard housing conditions as described above.

  • Nephrotoxicity Induction: Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections of gentamicin at a dose of 80-100 mg/kg body weight for 5-8 consecutive days.[6][9]

  • Treatment Groups:

    • Control Group: Receives daily injections of normal saline.

    • Gentamicin Group: Receives daily injections of gentamicin.

    • Dimesna/Mesna + Gentamicin Group: Receives daily administration of Dimesna or Mesna prior to or concurrently with gentamicin.

    • Alternative Agent + Gentamicin Group: Receives the alternative agent (e.g., NAC) daily.

  • Sample Collection and Analysis:

    • On the day after the last injection, animals are sacrificed.

    • Blood and kidney samples are collected and analyzed as described in the cisplatin protocol.

    • Urine can be collected over a 24-hour period using metabolic cages to measure urinary markers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase - NAG) and creatinine clearance.[6]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the nephroprotective effects of a test compound like this compound.

G cluster_workflow In Vivo Nephroprotection Assay Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment Pre-treatment with Test Compound/Vehicle Grouping->Pretreatment Induction Induction of Nephrotoxicity (e.g., Cisplatin, Gentamicin) Pretreatment->Induction Monitoring Monitoring of Animals (Body weight, clinical signs) Induction->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Kidneys) Monitoring->Sacrifice Biochemical Biochemical Analysis (Serum Creatinine, BUN) Sacrifice->Biochemical Histopathology Histopathological Examination (H&E Staining) Sacrifice->Histopathology OxidativeStress Oxidative Stress Markers (MDA, GSH, SOD) Sacrifice->OxidativeStress DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histopathology->DataAnalysis OxidativeStress->DataAnalysis

Caption: A typical workflow for in vivo nephroprotection studies.

Conclusion

This compound, through its active metabolite Mesna, demonstrates significant nephroprotective potential, primarily by detoxifying harmful metabolites of certain chemotherapeutic agents and by exerting antioxidant effects. Comparative data suggests that Mesna is highly effective as a uroprotectant, outperforming N-acetylcysteine in a clinical setting for preventing ifosfamide-induced hematuria.[4] In preclinical models of chemotherapy-induced bladder toxicity, both Mesna and Amifostine show comparable and robust protective effects. While direct comparative data for Dimesna/Mesna against other agents in models of cisplatin- or gentamicin-induced nephrotoxicity is less clear, the antioxidant properties of Mesna suggest a plausible mechanism of action against these nephrotoxins. However, some studies have indicated a lack of efficacy of Mesna against cisplatin-induced nephrotoxicity in rats, highlighting the need for further investigation to delineate its full spectrum of activity.[10][11] The provided experimental protocols and workflows offer a framework for conducting such comparative studies to further validate and position this compound within the landscape of nephroprotective agents.

References

Comparative Guide to Mesna in Combination with Other Cytoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mesna, a key cytoprotective agent, when used in combination with other protective compounds. The focus is on objective performance backed by experimental data to inform research and development in drug safety and efficacy.

Introduction to Cytoprotection in Chemotherapy

The efficacy of many chemotherapeutic agents, particularly alkylating agents like ifosfamide (B1674421) and cyclophosphamide (B585), is often limited by their toxicity to healthy tissues. A significant dose-limiting toxicity is hemorrhagic cystitis, a severe inflammation and bleeding of the bladder lining. This condition is primarily caused by the metabolic byproduct acrolein. Cytoprotective agents are administered concomitantly to mitigate these toxic effects and allow for optimal dosing of anticancer drugs.

Mesna (sodium 2-mercaptoethanesulfonate) is a cornerstone of uroprotection. Following administration, Mesna is oxidized in the bloodstream to its inactive metabolite, Dimesna. Dimesna is then filtered by the kidneys and, within the urinary tract, is reduced back to its active form, Mesna. This localized activation is crucial for its mechanism of action. It is important to note that "Dimesna free acid" is the inactive disulfide form and does not possess direct cytoprotective properties; its value lies in its conversion back to active Mesna in the kidneys.[1]

This guide compares the efficacy of Mesna in combination with other notable cytoprotective agents: Amifostine (B1664874) and N-acetylcysteine (NAC).

Mechanism of Action: A Comparative Overview

The cytoprotective mechanisms of Mesna, Amifostine, and N-acetylcysteine are distinct, offering potential for synergistic or additive effects when used in combination.

  • Mesna: The primary mechanism of Mesna is the direct neutralization of acrolein in the bladder. The sulfhydryl group of Mesna binds to the double bond of acrolein, forming a stable, non-toxic thioether compound that is safely excreted in the urine.[2] Some studies also suggest that Mesna possesses antioxidant properties and may inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation.[3]

  • Amifostine: Amifostine is a prodrug that is dephosphorylated in tissues to its active thiol metabolite, WR-1065. WR-1065 is a potent scavenger of free radicals, which can cause cellular damage.[4] Furthermore, Amifostine's cytoprotective effects are mediated through a p53-dependent pathway, leading to a G1 cell cycle arrest in normal cells, allowing more time for DNA repair.[5][6]

  • N-acetylcysteine (NAC): NAC is a precursor to the amino acid L-cysteine and the antioxidant glutathione (B108866) (GSH). Its protective effects are largely attributed to its ability to increase intracellular GSH levels.[7] NAC also functions as a direct antioxidant and can trigger the production of hydrogen sulfide (B99878) (H₂S), another molecule with cytoprotective properties.[4]

Signaling Pathways

The distinct mechanisms of these agents are illustrated in the following signaling pathway diagrams.

Mesna_Mechanism cluster_bloodstream Bloodstream cluster_kidney Kidney & Bladder Mesna_Admin Administered Mesna Dimesna Dimesna (Inactive Metabolite) Mesna_Admin->Dimesna Oxidation Mesna_Active Active Mesna Dimesna->Mesna_Active Reduction in Renal Tubules Thioether Non-toxic Thioether Mesna_Active->Thioether Neutralization Acrolein Acrolein (Toxic Metabolite) Acrolein->Thioether Excretion Excretion Thioether->Excretion

Mesna's Mechanism of Action

Amifostine_Mechanism Amifostine Amifostine (Prodrug) WR1065 WR-1065 (Active Thiol) Amifostine->WR1065 Dephosphorylation p53 p53 Activation WR1065->p53 Neutralization Scavenging WR1065->Neutralization CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Cytoprotection Cytoprotection DNARepair->Cytoprotection FreeRadicals Free Radicals FreeRadicals->Neutralization Neutralization->Cytoprotection

Amifostine's Cellular Pathway

NAC_Mechanism NAC N-acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Synthesis Cysteine->GSH H2S Hydrogen Sulfide (H₂S) Production Cysteine->H2S Antioxidant Antioxidant Defense GSH->Antioxidant H2S->Antioxidant Cytoprotection Cytoprotection Antioxidant->Cytoprotection

NAC's Antioxidant Pathways

Comparative Efficacy: Experimental Data

The following tables summarize key experimental findings from studies comparing Mesna with other cytoprotective agents.

Table 1: In Vivo Uroprotection in a Rat Model of Cyclophosphamide-Induced Hemorrhagic Cystitis

This study evaluated the efficacy of Amifostine and Mesna in preventing bladder damage in rats treated with cyclophosphamide. Bladder damage was assessed macroscopically (edema and hemorrhage) and histologically, with scores ranging from 0 (normal) to 3 (severe).[8]

Treatment GroupMacroscopic Edema Score (Median)Macroscopic Hemorrhage Score (Median)Histological Damage Score (Median)
Control000
Cyclophosphamide (CYP) Only333
CYP + Amifostine000
CYP + Mesna101

Lower scores indicate greater uroprotection.

Table 2: Clinical Prevention of Ifosfamide-Induced Hematuria

This clinical study compared the incidence of hematuria in patients with refractory germ cell neoplasms treated with ifosfamide-containing chemotherapy, using either N-acetylcysteine or Mesna as the uroprotectant.[9]

UroprotectantNumber of PatientsIncidence of Hematuria (%)Grade of Hematuria (Grade 1/2/3)
N-acetylcysteine (NAC)8627.9%13 / 4 / 7
Mesna1914.2%6 / 0 / 2

Lower incidence and severity of hematuria indicate superior uroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing cytoprotection.

Protocol 1: In Vivo Evaluation of Uroprotection in a Rat Model

This protocol is based on the methodology used to compare Mesna and Amifostine in preventing cyclophosphamide-induced hemorrhagic cystitis.[8]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are randomly assigned to four groups:

    • Group I (Control): No treatment.

    • Group II (CYP Only): A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).

    • Group III (CYP + Amifostine): A single i.p. injection of Amifostine (200 mg/kg) 30 minutes before the CYP injection.

    • Group IV (CYP + Mesna): i.p. injections of Mesna (40 mg/kg) immediately, and 4 and 8 hours after the CYP injection.

  • Observation Period: Animals are monitored for 24 hours.

  • Assessment:

    • Macroscopic: Bladders are excised, and the presence of edema and hemorrhage is scored on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).

    • Histological: Bladder tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist, blinded to the treatment groups, evaluates mucosal edema, hemorrhage, inflammation, and ulceration, each scored on a 0-3 scale.

  • Statistical Analysis: Non-parametric tests (e.g., Kruskal-Wallis followed by Mann-Whitney U-test) are used to compare the scores between groups.

Protocol 2: In Vitro Cytotoxicity and Cytoprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol can be adapted to evaluate the cytoprotective effects of agents against a toxicant.[10][11]

  • Cell Culture: Plate urothelial cells (e.g., T24 or RT4 cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Cytotoxicity of Toxicant: Treat cells with varying concentrations of the toxicant (e.g., acrolein) for a defined period (e.g., 24 hours) to determine the concentration that causes approximately 50% cell death (IC50).

    • Cytoprotection: Pre-incubate cells with various concentrations of the cytoprotective agent(s) (e.g., Mesna, Amifostine, NAC, or combinations) for 1-2 hours. Then, add the pre-determined toxic concentration of the toxicant and co-incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. For combination studies, the Combination Index (CI) can be calculated to determine if the effects are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Seeding (96-well plate) incubation1 24h Incubation start->incubation1 pretreatment Pre-treatment with Cytoprotective Agents (Mesna, Amifostine, NAC, Combinations) incubation1->pretreatment incubation2 1-2h Incubation pretreatment->incubation2 toxicant Addition of Toxicant (e.g., Acrolein) incubation2->toxicant incubation3 24h Co-incubation toxicant->incubation3 mtt_assay MTT Assay incubation3->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis (% Cell Viability, CI) readout->analysis

In Vitro Cytoprotection Assay Workflow

Conclusion

Mesna remains the standard of care for uroprotection against ifosfamide- and cyclophosphamide-induced hemorrhagic cystitis due to its direct and efficient neutralization of acrolein in the urinary tract. Experimental and clinical data demonstrate its superiority over agents like N-acetylcysteine for this specific indication.[9]

However, the distinct mechanisms of action of other cytoprotective agents, such as the free-radical scavenging and p53-mediated cell cycle arrest by Amifostine, and the broad antioxidant properties of N-acetylcysteine, present compelling opportunities for combination therapies. The in vivo data suggests that Amifostine may offer comparable or superior histological protection to Mesna in certain contexts.[8]

Future research should focus on in vitro and in vivo studies designed to quantify the synergistic potential of these combinations, potentially leading to more robust cytoprotective strategies that could allow for higher, more effective doses of chemotherapy with an improved safety profile. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Dimesna Free Acid: A Comparative Analysis of its Uroprotective and Nephroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimesna free acid, the disulfide dimer of mesna (B1676310), is an investigational agent developed to mitigate the toxic side effects of certain cancer chemotherapies. Its primary mechanism of action revolves around its role as a prodrug of mesna, a well-established uroprotective agent. This guide provides a comprehensive comparison of Dimesna's mechanism of action with other relevant alternatives, supported by available experimental data.

Mechanism of Action: Dimesna and its Active Metabolite, Mesna

Dimesna's primary function is to serve as a stable, inactive precursor to the active thiol compound, mesna. Following intravenous administration, Dimesna is rapidly converted to mesna, particularly within the kidneys.[1] This targeted activation is crucial for its protective effects.

The core mechanism of action for mesna is the detoxification of acrolein, a highly urotoxic metabolite of the chemotherapeutic agents cyclophosphamide (B585) and ifosfamide (B1674421).[2][3] Acrolein is a major contributor to the development of hemorrhagic cystitis, a severe and dose-limiting toxicity. Mesna's free thiol group (-SH) readily reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[4]

Beyond its well-documented uroprotective role, Dimesna (also known by its investigational name Tavocept or BNP7787) has been investigated for its nephroprotective effects, particularly against cisplatin-induced kidney damage.[5][6] Preclinical studies in rats have shown that Dimesna can dose-dependently inhibit the increases in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels associated with cisplatin (B142131) administration.[5] A proposed mechanism for this nephroprotection involves the inhibition of the enzyme gamma-glutamyl transpeptidase (GGT).[4][7] By inhibiting GGT, Dimesna may prevent the metabolism of cisplatin-glutathione conjugates into more nephrotoxic species within the renal tubules.[4][7]

Comparison with Alternative Protective Agents

Several other agents are used or have been investigated for their cytoprotective properties during chemotherapy. The most notable alternatives include amifostine (B1664874) and N-acetylcysteine (NAC).

FeatureDimesna (Mesna)AmifostineN-acetylcysteine (NAC)
Primary Indication Uroprotection from cyclophosphamide and ifosfamide; Investigational for nephroprotection.Cytoprotection against radiation and chemotherapy-induced toxicities (neutropenia, nephrotoxicity, xerostomia).Mucolytic agent; Investigational for uroprotection and prevention of radiocontrast-induced nephropathy.
Active Form Mesna (thiol)WR-1065 (thiol)N-acetylcysteine (thiol)
Mechanism of Action Detoxification of acrolein via Michael addition; Inhibition of gamma-glutamyl transpeptidase (investigational for nephroprotection).Scavenging of free radicals; DNA protection and repair modulation.Antioxidant (glutathione precursor); Disruption of bacterial biofilms.
Activation Reduction of disulfide bond to form mesna, primarily in the kidneys.Dephosphorylation by alkaline phosphatase to WR-1065.Directly active.

Experimental Data: Preclinical and Clinical Findings

Dimesna (Tavocept)

A phase III clinical trial of Dimesna (Tavocept) in patients with advanced non-small-cell lung cancer receiving paclitaxel (B517696) and cisplatin reported a statistically significant reduction in cisplatin-induced kidney damage for patients receiving Tavocept compared to placebo.[6][8]

In a preclinical study using a rat model of cisplatin-induced nephrotoxicity, intravenous administration of Dimesna (BNP7787) at doses of 400, 600, 800, and 1000 mg/kg resulted in a dose-dependent inhibition of the increase in BUN and serum creatinine levels.[5]

Comparative Studies

A preclinical study in rats comparing the uroprotective efficacy of amifostine and mesna against cyclophosphamide-induced hemorrhagic cystitis found that both agents significantly reduced bladder damage compared to the control group.[5][9] Histological evaluation showed no significant difference in the protective effects between amifostine and mesna.[5][9]

A clinical study in patients with refractory germ cell tumors treated with ifosfamide-containing chemotherapy compared the uroprotective effects of N-acetylcysteine and mesna. The results showed that mesna provided significantly better urothelial protection, with a lower incidence of hematuria (4.2% with mesna vs. 27.9% with NAC, p < 0.0001).[10]

Experimental Protocols

Rat Model of Cisplatin-Induced Nephrotoxicity (Adapted from a preclinical study) [5]

  • Animal Model: Male Sprague-Dawley rats.

  • Treatment Groups:

    • Control (vehicle).

    • Cisplatin (6 mg/kg, single intravenous injection).

    • Cisplatin + Dimesna (BNP7787) at various doses (e.g., 400, 600, 800, 1000 mg/kg, intravenous injection) administered prior to cisplatin.

  • Endpoint Assessment:

    • Blood samples collected at specified time points (e.g., 72 hours post-cisplatin) for measurement of blood urea nitrogen (BUN) and serum creatinine levels.

    • Kidneys harvested for histopathological examination to assess the degree of tubular degeneration and necrosis.

Clinical Trial of Mesna vs. N-acetylcysteine for Uroprotection (Adapted from a clinical study) [10]

  • Patient Population: Patients with refractory germ cell neoplasms receiving ifosfamide-containing combination chemotherapy.

  • Treatment Arms:

    • N-acetylcysteine (NAC) administered orally at a specified dosage and schedule.

    • Mesna administered intravenously at a specified dosage and schedule.

  • Primary Endpoint: Incidence and severity of hematuria, graded according to standard toxicity criteria.

  • Secondary Endpoints: Incidence of renal toxicity, need for ifosfamide dose reduction due to urothelial toxicity, and chemotherapy response rates.

Visualizing the Mechanisms of Action

Dimesna_Mechanism_of_Action Dimesna Dimesna (inactive prodrug) Mesna Mesna (active thiol) Dimesna->Mesna GGT Gamma-Glutamyl Transpeptidase (GGT) Mesna->GGT Inhibition Acrolein Acrolein (urotoxic metabolite) Mesna->Acrolein Cisplatin_Metabolites Nephrotoxic Cisplatin Metabolites GGT->Cisplatin_Metabolites Activation Nontoxic_Conjugate Non-toxic Thioether Conjugate Acrolein->Nontoxic_Conjugate

Caption: Dimesna is reduced to active Mesna in the kidney, where it detoxifies acrolein and may inhibit GGT.

Experimental_Workflow_Nephroprotection start Animal Model (e.g., Rats) grouping Randomization into Treatment Groups start->grouping control Control Group (Vehicle) grouping->control cisplatin_only Cisplatin Only (e.g., 6 mg/kg IV) grouping->cisplatin_only dimesna_group Cisplatin + Dimesna (Various Doses IV) grouping->dimesna_group treatment Drug Administration control->treatment cisplatin_only->treatment dimesna_group->treatment monitoring Monitoring Period (e.g., 72 hours) treatment->monitoring collection Sample Collection (Blood, Kidneys) monitoring->collection analysis Biochemical & Histological Analysis collection->analysis results Comparison of Nephrotoxicity Markers analysis->results

Caption: Workflow for preclinical evaluation of Dimesna's nephroprotective effects in a rat model.

References

D-Mannose and Hyperhydration for Cystitis Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of D-mannose and hyperhydration as non-antibiotic strategies for the prevention of recurrent cystitis, with a focus on their mechanisms of action, clinical efficacy, and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

Note on Terminology: The initial query referred to "Dimesna free acid." Our research indicates that Dimesna is the inactive disulfide form of Mesna, a uroprotective agent used to prevent chemotherapy-induced hemorrhagic cystitis by neutralizing toxic chemotherapy metabolites.[1][2][3] It is not used for the prevention of bacterial cystitis. Given the context of comparison with hyperhydration for preventing common cystitis (urinary tract infections), this guide will focus on D-mannose, a simple sugar widely studied for this indication. It is presumed that "this compound" was a misnomer for D-mannose.

Introduction

Recurrent urinary tract infections (UTIs), particularly cystitis, present a significant clinical challenge and contribute to the growing concern of antimicrobial resistance. As a result, non-antibiotic preventive strategies are gaining prominence. This guide provides a detailed comparison of two such strategies: the administration of D-mannose and hyperhydration (increased fluid intake).

Mechanism of Action

D-Mannose: D-mannose is a naturally occurring simple sugar that is thought to prevent UTIs by inhibiting the adherence of uropathogenic bacteria, primarily Escherichia coli, to the urothelial cells lining the bladder.[4][5][6] The FimH adhesin on the type 1 pili of E. coli binds to mannosylated proteins on the surface of bladder epithelial cells, initiating colonization and infection.[4] D-mannose, when present in the urine, acts as a competitive inhibitor by binding to the FimH adhesins, thus saturating their binding sites and preventing them from attaching to the bladder wall.[4][6] The bacteria are then flushed out during urination.[5]

Hyperhydration: The proposed mechanism for hyperhydration in preventing UTIs is a "washout" or flushing effect. Increased fluid intake leads to a higher urine volume and more frequent voiding, which is believed to help clear bacteria from the bladder before they can establish an infection.[7] This increased urinary flow may also dilute the concentration of bacteria and inflammatory mediators.

Signaling Pathway and Experimental Workflow Diagrams

D-Mannose Mechanism of Action

DMannose_Mechanism cluster_bladder Bladder Lumen Urothelial_Cell Urothelial Cell E_coli E. coli with Type 1 Pili (FimH) E_coli->Urothelial_Cell Adherence & Infection Flushing_Out Excreted via Urination E_coli->Flushing_Out Inhibition of Adherence D_Mannose D-mannose (in urine) D_Mannose->E_coli Binds to FimH

Caption: D-mannose competitively inhibits E. coli adherence to urothelial cells.

Hyperhydration Experimental Workflow

Hyperhydration_Workflow Recruitment Recruit Premenopausal Women with Recurrent UTIs (≥3/year) and Low Fluid Intake (<1.5 L/day) Randomization Randomize Participants (1:1) Recruitment->Randomization Intervention_Group Intervention Group: Increase Water Intake by 1.5 L/day Randomization->Intervention_Group Control_Group Control Group: Continue Usual Fluid Intake Randomization->Control_Group Follow_up 12-Month Follow-up: - Monitor cystitis episodes - Track antimicrobial use - 24-hour urine collection Intervention_Group->Follow_up Control_Group->Follow_up Outcome_Analysis Primary Outcome Analysis: Frequency of Recurrent Cystitis Follow_up->Outcome_Analysis

Caption: Randomized controlled trial design for hyperhydration in cystitis prevention.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials comparing D-mannose and hyperhydration for the prevention of recurrent cystitis.

Hyperhydration Clinical Trial Data
Study Hooton et al. (2018)
Participants 140 premenopausal women with recurrent UTIs (≥3 episodes in the past year) and low fluid intake (<1.5 L/day)
Intervention Group Increase daily water intake by 1.5 L
Control Group No additional fluid intake
Duration 12 months
Outcome Mean Number of Cystitis Episodes
Intervention: 1.7 (95% CI, 1.5-1.8)
Control: 3.2 (95% CI, 3.0-3.4)
P < 0.001
Outcome Mean Number of Antimicrobial Regimens
Intervention: 1.9 (95% CI, 1.7-2.2)
Control: 3.6 (95% CI, 3.3-4.0)
P < 0.001
Outcome Mean Time Interval Between Episodes
Intervention: 142.8 days (95% CI, 127.4-160.1)
Control: 84.4 days (95% CI, 75.4-94.5)
P < 0.001
D-mannose Comparative and Placebo-Controlled Trial Data
Study Lenger et al. (2020) - Meta-analysis
Comparison D-mannose vs. Placebo
Outcome Pooled Relative Risk (RR) of UTI Recurrence
RR: 0.23 (95% CI: 0.14–0.37)
Comparison D-mannose vs. Antibiotics
RR: 0.39 (95% CI: 0.12–1.25)
Study Iossa et al. (2025) - Three-arm RCT
Participants 75 premenopausal women with ≥ 3 UTIs/year
Groups Increased hydration, D-mannose, Low-dose antibiotic prophylaxis
Duration 12 months
Outcome Mean UTI Episodes/Year
Antibiotic Prophylaxis: 0.2
D-mannose: 0.32
Increased Hydration: 1.08
Antibiotics significantly lower than increased hydration (p < 0.05). D-mannose showed a trend towards significance compared to increased hydration.
Outcome Mean Time to First UTI
Antibiotic Prophylaxis: 4.5 months
D-mannose: 2.5 months
Increased Hydration: 1 month
Study Hayward et al. (MERIT Trial) (2024)
Participants 598 women with recurrent UTI from primary care
Intervention 2g D-mannose daily
Control Placebo (fructose)
Duration 6 months
Outcome Proportion with Clinically Suspected UTI
D-mannose group: 51.0%
Placebo group: 55.7%
Risk difference, -5% (95% CI, -13% to 3%; P = 0.26)

Experimental Protocols

Hyperhydration Study (Hooton et al., 2018)
  • Study Design: A 12-month, randomized, open-label, controlled trial.[8]

  • Participants: 140 healthy premenopausal women with a history of at least 3 episodes of cystitis in the past year who reported a daily fluid intake of less than 1.5 L.[8]

  • Intervention: Participants were randomly assigned to either the "water group" or the "control group." The water group was instructed to drink an additional 1.5 L of water daily on top of their usual fluid intake. The control group continued their usual fluid intake.[8]

  • Outcome Measures: The primary outcome was the frequency of recurrent cystitis over the 12-month period. Secondary outcomes included the number of antimicrobial regimens used and the mean time interval between cystitis episodes.[8]

  • Data Collection: Assessments of daily fluid intake, urinary hydration (through 24-hour urine collection), and cystitis symptoms were conducted at baseline, 6 months, and 12 months, with monthly telephone calls to monitor for new episodes.[9]

D-mannose Study (MERIT Trial - Hayward et al., 2024)
  • Study Design: A two-arm, individually randomized, double-blind, placebo-controlled, pragmatic trial.[5][10]

  • Participants: 598 women aged 18 years or older, recruited from primary care, with a history of at least 2 UTIs in the preceding 6 months or 3 in the preceding 12 months.[10]

  • Intervention: Participants were randomized to receive either 2 grams of D-mannose powder or a matching placebo (fructose) powder to be taken daily for 6 months.[10]

  • Outcome Measures: The primary outcome was the proportion of women who contacted ambulatory care for a clinically suspected UTI within 6 months of starting the trial. Secondary outcomes included the number of days with moderately bad or worse UTI symptoms, time to the next consultation for a UTI, number of clinically suspected and microbiologically proven UTIs, and the number of antibiotic courses for UTIs.[5][10]

  • Data Collection: Participants were contacted weekly via text/email and monthly by phone to inquire about UTI symptoms. They were also asked to complete a symptom diary on days they experienced symptoms and to provide urine samples during suspected UTIs.[6]

Conclusion

Both D-mannose and hyperhydration are presented as viable non-antibiotic options for the prevention of recurrent cystitis, although with varying levels of evidence and efficacy.

Hyperhydration, specifically an increase of 1.5 L of water daily in women with low baseline fluid intake, has been shown in a high-quality randomized controlled trial to significantly reduce the frequency of recurrent cystitis and the need for antibiotics.[8][11] It is a safe, economical, and easily implementable strategy.[12]

The evidence for D-mannose is more mixed. While some studies and a meta-analysis suggest it is effective in reducing UTI recurrence, with an efficacy that may be comparable to antibiotics in some contexts, a recent large, pragmatic, placebo-controlled trial (MERIT) did not find a statistically significant benefit of D-mannose over placebo in a primary care population.[12][13] D-mannose appears to be well-tolerated, with mild gastrointestinal issues being the most commonly reported side effect.[12]

For researchers and drug development professionals, these findings highlight the need for further well-designed clinical trials to clarify the role of D-mannose in UTI prevention, potentially identifying specific patient populations who may benefit most. Hyperhydration stands as a strongly evidence-based recommendation for women with recurrent UTIs and low fluid intake. The choice between these preventive strategies may depend on individual patient characteristics, preferences, and a careful consideration of the current evidence.

References

A Comparative Analysis of Dimesna Free Acid and its Analogs in Cytoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna free acid, the disulfide dimer of mesna (B1676310), is a pivotal cytoprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic drugs. Functioning as a prodrug, Dimesna is reduced in the kidneys to its active form, mesna, which neutralizes acrolein, a toxic metabolite of cyclophosphamide (B585) and ifosfamide (B1674421) responsible for hemorrhagic cystitis.[1][2][3] Beyond its primary role in uroprotection, Dimesna has been shown to exhibit other biological activities, including the disruption of disulfide bonds in receptor tyrosine kinases such as EGFR, MET, and ROS1, suggesting a broader potential in cancer therapy.[4][5]

This guide provides a comparative analysis of Dimesna with two key analogs, Amifostine (B1664874) and N-acetylcysteine (NAC), which also serve as cytoprotectants in chemotherapy. The comparison is based on their mechanisms of action, efficacy, and available experimental data.

Comparative Data on Uroprotective Efficacy

The following table summarizes the quantitative data from a comparative study of Mesna (the active form of Dimesna) and Amifostine in a rat model of cyclophosphamide-induced hemorrhagic cystitis.[6][7]

AgentDoseMacroscopic Hemorrhage Score (Median)Macroscopic Edema Score (Median)Histopathological Damage Score (Median)
Control N/A000
Cyclophosphamide (CYP) Alone 200 mg/kg333
Mesna + CYP 40 mg/kg (x3 doses)011
Amifostine + CYP 200 mg/kg011

Scores are based on a graded scale where higher scores indicate more severe damage.

Comparative Data on Nephroprotective Efficacy of N-acetylcysteine

This table presents quantitative data on the nephroprotective effects of N-acetylcysteine (NAC) in a rat model of ifosfamide-induced nephrotoxicity.[8]

ParameterControlIfosfamide (50 mg/kg)Ifosfamide + NAC (1.2 g/kg)
Serum Creatinine (μmol/L) 42.5 ± 1.557.8 ± 2.345.25 ± 2.1
Urinary β2-microglobulin (nmol/L) 4.5 ± 0.825.44 ± 3.38.83 ± 1.3
Urinary Magnesium (mmol/L) 8.5 ± 1.219.5 ± 1.511.16 ± 1.5

Values are presented as mean ± standard error.

Experimental Protocols

Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats

This protocol is designed to induce and evaluate hemorrhagic cystitis in a rat model to test the efficacy of uroprotective agents.[6][7][9]

Workflow for Hemorrhagic Cystitis Induction and Evaluation

G cluster_0 Animal Preparation cluster_1 Dosing Regimen cluster_2 Observation and Sample Collection cluster_3 Evaluation A Acclimatize male Wistar rats (150-200g) B Randomly assign to experimental groups A->B C Administer test compound (e.g., Amifostine, Mesna) via intraperitoneal (i.p.) injection B->C D Administer Cyclophosphamide (200 mg/kg, i.p.) C->D 15-30 min prior E Observe animals for 24 hours D->E F Sacrifice animals and collect bladders E->F G Macroscopic evaluation for edema and hemorrhage F->G H Histopathological examination of bladder tissue F->H I Score bladder damage based on established criteria G->I H->I

Caption: Experimental workflow for inducing and assessing hemorrhagic cystitis in a rat model.

Methodology:

  • Animal Model: Male Wistar rats weighing between 150-200g are used.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg) is administered to induce hemorrhagic cystitis.

  • Treatment: The test compounds (e.g., Mesna, Amifostine) are administered i.p. at specified doses and times relative to the cyclophosphamide injection.

  • Evaluation: After 24 hours, the animals are euthanized, and their bladders are excised.

    • Macroscopic Assessment: The bladders are examined for evidence of edema and hemorrhage and scored based on a graded scale.

    • Histopathological Assessment: Bladder tissues are fixed, sectioned, and stained for microscopic examination to assess for epithelial denudation, inflammation, and hemorrhage.

Disulfide Bond Disruption Assay

This protocol outlines a method to assess the ability of a compound to disrupt disulfide bonds in proteins.[10][11]

Workflow for Disulfide Bond Disruption Assay

G cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Interpretation A Prepare protein solution with intact disulfide bonds B Divide into control and test samples A->B C Add test compound (e.g., Dimesna) to the test sample B->C D Incubate both samples under controlled conditions C->D E Alkylate free sulfhydryl groups with a labeling reagent (e.g., iodoacetamide) D->E F Separate proteins by non-reducing SDS-PAGE E->F G Visualize protein bands F->G H Compare mobility of protein in control vs. test lanes G->H I A shift in mobility indicates disulfide bond reduction H->I

Caption: General workflow for an in vitro disulfide bond disruption assay.

Methodology:

  • Protein Substrate: A protein with known disulfide bonds (e.g., a receptor tyrosine kinase extracellular domain) is used as the substrate.

  • Reaction: The protein is incubated with the test compound (e.g., Dimesna) in a suitable buffer. A control sample without the test compound is run in parallel.

  • Alkylation: After the incubation period, a sulfhydryl-reactive agent (e.g., iodoacetamide (B48618) or N-ethylmaleimide) is added to block any free thiol groups.

  • Electrophoresis: The samples are analyzed by non-reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Detection: The protein bands are visualized using an appropriate staining method (e.g., Coomassie blue or silver stain). A shift in the electrophoretic mobility of the protein in the presence of the test compound, compared to the control, indicates a change in its conformation due to the reduction of disulfide bonds.

Signaling Pathways

Dimesna's Uroprotective Mechanism of Action

Dimesna acts as a prodrug that is converted to two molecules of its active form, mesna, in the kidneys. Mesna then detoxifies acrolein in the bladder.

G Dimesna Dimesna (in circulation) Kidneys Kidneys Dimesna->Kidneys Reduction Mesna Mesna (active) Kidneys->Mesna Bladder Bladder Mesna->Bladder Detoxified_Acrolein Inert Thioether Bladder->Detoxified_Acrolein Neutralization by Mesna Acrolein Acrolein (toxic metabolite) Acrolein->Bladder

Caption: Conversion of Dimesna to Mesna for uroprotection.

Amifostine's Cytoprotective Mechanism

Amifostine is a prodrug that is dephosphorylated to its active thiol metabolite, WR-1065, by alkaline phosphatase, which is more abundant in normal tissues than in tumors. WR-1065 then acts as a free radical scavenger.[12][13][14]

G Amifostine Amifostine (WR-2721) Normal_Tissue Normal Tissue (high alkaline phosphatase) Amifostine->Normal_Tissue Dephosphorylation WR1065 WR-1065 (active thiol) Normal_Tissue->WR1065 Neutralized_Radicals Neutralized Radicals WR1065->Neutralized_Radicals Scavenging Free_Radicals Reactive Oxygen Species Free_Radicals->Neutralized_Radicals

Caption: Activation and mechanism of Amifostine.

N-acetylcysteine's Protective Mechanism

N-acetylcysteine (NAC) acts as a precursor to the antioxidant glutathione (B108866) (GSH) and also directly scavenges reactive oxygen species, thereby protecting cells from oxidative damage.[5][15][16]

G NAC N-acetylcysteine Cell Cell NAC->Cell Neutralized_ROS Neutralized ROS NAC->Neutralized_ROS Direct Scavenging GSH Glutathione (GSH) Cell->GSH Synthesis GSH->Neutralized_ROS Detoxification ROS Reactive Oxygen Species ROS->Neutralized_ROS

Caption: Dual protective mechanism of N-acetylcysteine.

Dimesna's Putative Action on Receptor Tyrosine Kinase Signaling

Dimesna's ability to disrupt disulfide bonds may interfere with the proper folding and dimerization of receptor tyrosine kinases like EGFR, MET, and ROS1, potentially inhibiting their downstream signaling pathways.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Dimesna Dimesna Dimesna->EGFR Disulfide Bond Disruption Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of EGFR signaling by Dimesna.

MET Signaling Pathway

G HGF HGF MET c-MET HGF->MET Gab1 Gab1 MET->Gab1 Dimesna Dimesna Dimesna->MET Disulfide Bond Disruption PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Postulated interference of Dimesna with MET signaling.

ROS1 Signaling Pathway

G Ligand Ligand (Putative) ROS1 ROS1 Ligand->ROS1 SHP2 SHP2 ROS1->SHP2 STAT3 STAT3 ROS1->STAT3 PI3K_Akt PI3K/Akt ROS1->PI3K_Akt Dimesna Dimesna Dimesna->ROS1 Disulfide Bond Disruption Gene_Expression Gene Expression SHP2->Gene_Expression STAT3->Gene_Expression PI3K_Akt->Gene_Expression

Caption: Hypothetical disruption of ROS1 signaling by Dimesna.

Conclusion

Dimesna, through its active metabolite Mesna, is a well-established and effective uroprotectant. Comparative data suggests that Amifostine offers a similar level of protection against cyclophosphamide-induced hemorrhagic cystitis in preclinical models. N-acetylcysteine has demonstrated significant nephroprotective effects against ifosfamide toxicity. The choice between these agents may depend on the specific chemotherapeutic regimen, the primary toxicity of concern (urotoxicity vs. nephrotoxicity), and the patient's clinical profile. Furthermore, the disulfide bond-disrupting activity of Dimesna presents an intriguing secondary mechanism that warrants further investigation for its potential therapeutic applications in oncology.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Dimesna

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dimesna (B1670654), the disulfide metabolite of the uroprotective agent Mesna (B1676310). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices.

Dimesna, formed by the oxidation of two Mesna molecules, is an important analyte in pharmacokinetic and stability studies. Accurate and reliable analytical methods are crucial for understanding the behavior of Mesna and its metabolite in biological systems and pharmaceutical formulations. This guide compares different HPLC-based methodologies, including those with ultraviolet (UV), electrochemical, and mass spectrometric (MS/MS) detection.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is essential to ensure its suitability for its intended purpose. A typical workflow for the validation of an HPLC method for Dimesna analysis is illustrated below. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

A general workflow for the development and validation of an HPLC method.

Comparison of Validated HPLC Methods for Dimesna Analysis

The following tables summarize the performance of different validated HPLC methods for the analysis of Dimesna. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: HPLC Method with UV Detection

ParameterPerformanceReference
Linearity (Concentration Range) Correlation coefficient > 0.999[5][6][7]
Limit of Detection (LOD) 7.5 µg/mL[5][6][7]
Limit of Quantitation (LOQ) 22.7 µg/mL[5][6][7]
Accuracy (Recovery) 101.17 ± 0.54%[6]
Precision (RSD) < 2%[6]

Table 2: HPLC Method with Electrochemical Detection

ParameterPerformanceReference
Linearity (Concentration Range) Correlation coefficient > 0.992[8]
Precision (Intra-run CV) < 4.5%[8]
Accuracy (Recovery) Not explicitly reported, but method is described as accurate.[8]
LOD/LOQ Not explicitly reported.[8]

Table 3: LC-MS/MS Method

ParameterPerformanceReference
Linearity (Concentration Range) R² = 0.999 (0.05–200 μM)[9]
Limit of Detection (LOD) 20 nM[9]
Limit of Quantitation (LOQ) 0.5 µM[9]
Accuracy (Recovery) 100 ± 10%[9]
Precision (RSD) < 10%[9]

Note on HPLC-UV Suitability: Some studies suggest that HPLC with UV detection may not be a suitable technique for the analysis of Mesna and Dimesna due to potential specificity and selectivity issues, especially in stability studies where degradation products may interfere.[10]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Stability-Indicating HPLC Method with UV Detection

This method was developed for the determination of Mesna in the presence of its degradation products, including Dimesna.[5][6][7]

  • Instrumentation: Agilent 1200 series HPLC with a UV detector.[6]

  • Column: RP amide C16 column (4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (10:90, v/v), with the pH adjusted to 3.0.[5][6][7]

  • Flow Rate: 1 mL/min.[5][6][7]

  • Detection: UV at 210 nm.[5][6][7]

  • Sample Preparation: For drug substances, dissolve in the mobile phase. For pharmaceutical preparations, the sample is diluted with the mobile phase and filtered.[6]

2. HPLC Method with Electrochemical Detection

This method is suitable for the measurement of Mesna and Dimesna in plasma and urine.[8]

  • Instrumentation: Liquid chromatograph with an electrochemical detector.[8]

  • Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm) with a radial compression system.[8]

  • Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with 85% phosphoric acid.[8]

  • Flow Rate: 2 mL/min.[8]

  • Detection: Electrochemical detector set at +450 mV.[8]

  • Sample Preparation:

    • Plasma: Deproteinized with an equal volume of 0.0825 M sulfuric acid containing 1.25% (wt/vol) sodium hexametaphosphate.[8]

    • Urine: Diluted 1:50 with water and mixed 1:1 with an aqueous solution of 1.25% (wt/vol) sodium hexametaphosphate.[8]

    • For total Mesna (including Dimesna): Dimesna is reduced to Mesna using sodium borohydride (B1222165) before analysis.[8]

3. LC-MS/MS Method for Analysis in Plasma

This method offers high sensitivity and selectivity for the analysis of Mesna in rat plasma.[9]

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer.[9]

  • Sample Preparation: Plasma protein precipitation.[9]

  • Linear Range: 0.05–200 μM.[9]

  • Method Validation: The method was validated for linearity, accuracy, and precision.[9]

Logical Relationship of Analytical Method Selection

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Define Analytical Requirements matrix Sample Matrix (e.g., Pharmaceutical, Biological) start->matrix sensitivity Required Sensitivity & Selectivity matrix->sensitivity Consider Matrix Complexity hplc_uv HPLC-UV sensitivity->hplc_uv Lower Sensitivity, Simpler Matrix hplc_ecd HPLC-Electrochemical sensitivity->hplc_ecd Good Sensitivity, Specific for Redox Analytes lc_msms LC-MS/MS sensitivity->lc_msms High Sensitivity & Selectivity routine_qc Routine QC of Drug Product (Higher Concentrations) hplc_uv->routine_qc bioanalysis Bioanalysis in Complex Matrices (Lower Concentrations) hplc_ecd->bioanalysis high_sensitivity Very High Sensitivity & Specificity Required lc_msms->high_sensitivity

Decision tree for selecting a suitable analytical method for Dimesna.

References

Dimesna Free Acid vs. N-acetylcysteine for Reducing Drug Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cytoprotective agents, both Dimesna free acid and N-acetylcysteine (NAC) serve as critical tools in mitigating the toxic side effects of various drug therapies. While both are thiol-containing compounds, their primary clinical applications, mechanisms of action, and efficacy profiles differ significantly. This guide provides a detailed comparison of Dimesna and NAC, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Thiols

The protective effects of both Dimesna and N-acetylcysteine are rooted in their ability to act as sulfhydryl group donors. However, their pathways to detoxification are distinct.

This compound: Dimesna is the disulfide dimer of mesna (B1676310) and functions as a prodrug.[1][2] In the bloodstream, Dimesna is rapidly reduced to its active form, mesna.[3][4] The primary mechanism of mesna is the neutralization of urotoxic metabolites, particularly acrolein, which is produced from the metabolism of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421).[3][4] By concentrating in the bladder, mesna's free thiol group reacts with acrolein, forming a non-toxic compound that is safely excreted in the urine, thereby preventing hemorrhagic cystitis.[2][4]

N-acetylcysteine (NAC): NAC's protective mechanism is multifaceted and most notably demonstrated in acetaminophen-induced hepatotoxicity.[5][6] Acetaminophen (B1664979) overdose leads to the production of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[5] Under normal conditions, NAPQI is detoxified by glutathione (B108866) (GSH).[5] In an overdose scenario, GSH stores are depleted, leading to NAPQI accumulation and subsequent liver damage.[5] NAC acts primarily as a precursor for L-cysteine, a key component for the synthesis of intracellular glutathione, thus replenishing GSH levels.[5][6][7] Additionally, NAC can directly scavenge reactive oxygen species and may form an adduct with NAPQI, though its primary role is considered to be the restoration of glutathione.[6][8]

cluster_dimesna Dimesna Mechanism dimesna Dimesna (in bloodstream) mesna Mesna (active form) dimesna->mesna Reduction detox Detoxification mesna->detox chemo Cyclophosphamide / Ifosfamide acrolein Acrolein (Toxic Metabolite) chemo->acrolein Metabolism acrolein->detox nontoxic Non-toxic Conjugate detox->nontoxic bladder Bladder nontoxic->bladder excretion Urinary Excretion bladder->excretion

Figure 1: Dimesna's mechanism of action in preventing urotoxicity.

cluster_nac N-acetylcysteine Mechanism nac N-acetylcysteine (NAC) cysteine L-cysteine nac->cysteine Deacetylation gsh Glutathione (GSH) cysteine->gsh Synthesis detox Detoxification gsh->detox cell_damage Hepatocellular Injury gsh->cell_damage Prevents acetaminophen Acetaminophen (Overdose) napqi NAPQI (Toxic Metabolite) acetaminophen->napqi CYP450 Metabolism napqi->detox napqi->cell_damage mercapturic_acid Mercapturic Acid (Non-toxic) detox->mercapturic_acid liver_cell Hepatocyte mercapturic_acid->liver_cell

Figure 2: NAC's mechanism in acetaminophen-induced hepatotoxicity.

Comparative Efficacy: Experimental Evidence

Direct comparative studies between Dimesna (as mesna) and NAC have been conducted, primarily in the context of chemotherapy-induced toxicities.

A pivotal study compared the uroprotective effects of mesna and NAC in patients with refractory germ cell tumors receiving ifosfamide-containing chemotherapy.[9] The results demonstrated a significantly lower incidence of hematuria in patients receiving mesna (4.2%) compared to those receiving NAC (27.9%).[9] This suggests that for localized detoxification within the urinary tract, the targeted action of mesna is superior.

Conversely, in a preclinical study on acetaminophen-induced liver injury in mice, both NAC and mesna were shown to be effective in reducing liver damage.[10] Both compounds suppressed the formation of acrolein-adducts in the liver, indicating that mesna can also exert protective effects against toxic metabolites in other tissues.[10] However, NAC is the established and FDA-approved antidote for acetaminophen overdose, with extensive clinical data supporting its efficacy.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative and individual studies.

Table 1: Comparative Efficacy in Ifosfamide-Induced Hematuria

Protective Agent Number of Patients Incidence of Hematuria Grade 1 Hematuria Grade 2 Hematuria Grade 3 Hematuria p-value Reference
N-acetylcysteine 86 27.9% 13 4 7 <0.0001 [9]

| Mesna | 191 | 4.2% | 6 | 0 | 2 | <0.0001 |[9] |

Table 2: Efficacy of NAC in Acetaminophen Overdose (Human Study)

Time to Treatment Number of Patients Hepatotoxicity Rate (>1000 IU/L ALT) Reference
< 10 hours - 3.4% [11]

| Overall | 309 | 18.1% |[11] |

Table 3: Preclinical Comparison in Acetaminophen-Induced Hepatotoxicity (Mice)

Treatment Group Serum ALT levels (relative to control) Reference
Acetaminophen only Increased [10]
Acetaminophen + NAC Significantly Suppressed [10]

| Acetaminophen + Mesna | Significantly Suppressed |[10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key cited studies.

Protocol 1: Comparative Uroprotection with Ifosfamide [9]

  • Study Design: A comparative study of 277 evaluable patients with refractory germ cell neoplasms treated with ifosfamide-containing chemotherapy.

  • Treatment Arms:

    • NAC Group (n=86): Received 2.0 g of N-acetylcysteine orally every 6 hours.

    • Mesna Group (n=191): Received 120 mg/m² of mesna as an intravenous push before ifosfamide, followed by a continuous infusion of 1200 mg/m²/day for 5 days.

  • Chemotherapy Regimen: Ifosfamide at 1.2 g/m²/day with cisplatin (B142131) and either etoposide (B1684455) or vinblastine.

  • Primary Endpoint: Incidence and severity of hematuria.

start Patient with Refractory Germ Cell Tumor chemo Ifosfamide-based Chemotherapy start->chemo random Allocation to Uroprotectant chemo->random nac_arm NAC Group (n=86) 2.0g PO q6h random->nac_arm Group 1 mesna_arm Mesna Group (n=191) 120mg/m² IV push then 1200mg/m²/day infusion random->mesna_arm Group 2 outcome Assessment of Hematuria nac_arm->outcome mesna_arm->outcome

Figure 3: Experimental workflow for comparative uroprotection study.

Protocol 2: NAC for Acetaminophen Poisoning (Clinical Trial) [11]

  • Study Design: A multicenter, single-arm, open-label clinical trial.

  • Participants: 409 patients with toxic serum acetaminophen concentrations within 24 hours of acute ingestion.

  • Intervention: Intravenous N-acetylcysteine administered as a 140 mg/kg loading dose, followed by 70 mg/kg every 4 hours for 12 doses.

  • Primary Outcome: Percentage of subjects who developed hepatotoxicity, defined as a peak serum aminotransferase greater than 1000 IU/L.

  • Monitoring: Serum aminotransferase activities were measured every 8 hours during the protocol.

Conclusion

This compound, through its active metabolite mesna, is a highly effective and targeted agent for the prevention of urotoxicity associated with specific chemotherapeutic agents like ifosfamide and cyclophosphamide. Its efficacy in this localized setting surpasses that of N-acetylcysteine.

N-acetylcysteine, on the other hand, is a broader-acting cytoprotective agent, with its primary, life-saving application being the treatment of acetaminophen-induced hepatotoxicity. Its mechanism of replenishing systemic glutathione stores gives it potential utility in other conditions associated with oxidative stress, though its efficacy as a uroprotectant is limited compared to mesna.

The choice between Dimesna and N-acetylcysteine is therefore dependent on the specific nature of the drug-induced toxicity. For predictable, localized toxicity in the urinary tract from alkylating agents, Dimesna is the superior choice. For systemic toxicities, particularly those involving glutathione depletion and oxidative stress such as acetaminophen overdose, N-acetylcysteine is the established and more appropriate therapeutic agent. Future research may further elucidate the potential for these compounds in other drug-induced toxicities.

References

Comparative Analysis of Dimesna Free Acid's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Dimesna free acid against established antioxidant compounds: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and N-acetylcysteine (NAC). While Dimesna and its active form, Mesna, are primarily recognized for their uroprotective and nephroprotective roles as disulfide bond disrupting agents, their potential as direct antioxidants is a subject of scientific interest. This document summarizes available data, details relevant experimental methodologies, and visualizes key biological pathways to offer a comprehensive overview for research and development professionals.

Executive Summary

Data Presentation: Comparative Antioxidant Capacity

The following table summarizes the antioxidant capacity of standard compounds as measured by common in vitro assays. The values are presented as IC50 (the concentration required to scavenge 50% of radicals) for the DPPH assay and as Trolox Equivalents for the ABTS and ORAC assays.

Antioxidant CompoundDPPH Assay (IC50)ABTS Assay (Trolox Equivalents)ORAC Assay (Trolox Equivalents)
This compound Data not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~2-10 µg/mL[1]~1.0-1.5[2]~0.4-1.0[3]
Trolox ~4-8 µg/mL[4]1.0 (by definition)1.0 (by definition)
N-acetylcysteine (NAC) Higher than Vitamin C & TroloxData not availableData not available

Note: The antioxidant capacity of a compound can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The values presented here are representative ranges found in the literature.

Discussion of Antioxidant Potential

Dimesna and Mesna: Dimesna is a disulfide dimer that is reduced in the body to its active form, Mesna, which contains a free sulfhydryl (-SH) group. Thiols are known to be effective scavengers of reactive oxygen species (ROS). It is plausible that Mesna can directly neutralize free radicals through hydrogen atom donation from its thiol group. Some studies have suggested that Mesna possesses antioxidant properties and can protect against oxidative stress-induced cellular damage[5][6]. However, without quantitative data from standardized assays, a direct comparison of its potency against established antioxidants remains speculative.

Vitamin C, Trolox, and N-acetylcysteine: These compounds are well-established antioxidants that act through different mechanisms. Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide range of ROS. Trolox, a water-soluble analog of vitamin E, is a lipophilic antioxidant that is particularly effective at inhibiting lipid peroxidation within cell membranes. N-acetylcysteine acts as an antioxidant both directly by scavenging radicals and indirectly by serving as a precursor for the synthesis of glutathione, a major intracellular antioxidant.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the design of future studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of concentrations of the test compound (e.g., this compound) and standard antioxidants in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the DPPH solution in a microplate well or a cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color that is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the antioxidant sample to the diluted ABTS•+ solution and incubate for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: A standard curve is generated using Trolox at various concentrations. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and the antioxidant standard (Trolox).

  • Reaction Mixture: In a microplate, mix the fluorescent probe with the sample or Trolox standard.

  • Initiation: Add the AAPH solution to initiate the radical reaction.

  • Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox Equivalents.

Mandatory Visualization

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasome Degradation Ub->Proteasome targeting for ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

Experimental Workflow: DPPH Antioxidant Assay

The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using the DPPH assay.

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution & Test Compound Dilutions start->prep_reagents mix Mix DPPH Solution with Test Compound/Standard prep_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate end End calculate->end

Caption: A generalized workflow for the DPPH radical scavenging assay.

References

Validating the synergistic effects of Dimesna free acid with antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cytoprotective strategies during chemotherapy, the quest for enhanced efficacy and reduced toxicity is paramount. Dimesna free acid, the physiologically inactive precursor to the potent uroprotectant Mesna (B1676310), has garnered significant attention for its role in mitigating the harmful effects of alkylating agents. This guide delves into the synergistic effects observed when this compound, through its active metabolite Mesna, is co-administered with various antioxidants. We present a comprehensive comparison of its performance with alternative approaches, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development endeavors.

Quantitative Analysis of Synergistic Uroprotection

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the combined effect of Mesna with the antioxidants Melatonin and α-Tocopherol in a rat model of cyclophosphamide-induced hemorrhagic cystitis. This condition is characterized by severe bladder inflammation and oxidative stress, providing a robust model to assess cytoprotective and antioxidant efficacy.

Table 1: Macroscopic and Microscopic Evaluation of Bladder Damage

Treatment GroupBladder Weight (mg)Edema Score (0-3)Hemorrhage Score (0-3)Histopathological Score (0-3)
Control 85.4 ± 7.2000
Cyclophosphamide (B585) (CP) 212.8 ± 18.5333
CP + Mesna 123.6 ± 11.9111
CP + Mesna + Melatonin 88.2 ± 8.1000
CP + Mesna + α-Tocopherol 95.7 ± 9.3000
CP + Mesna + β-Carotene 118.9 ± 10.5111

Data are presented as mean ± standard error of the mean (SEM). Scores are based on a 0-3 scale, where 0 represents normal and 3 represents severe changes.

Table 2: Biomarkers of Oxidative Stress in Bladder Tissue

Treatment GroupMalondialdehyde (MDA) (nmol/g tissue)Superoxide (B77818) Dismutase (SOD) (U/mg protein)Glutathione (B108866) Peroxidase (GPx) (U/mg protein)
Control 1.5 ± 0.28.9 ± 0.712.4 ± 1.1
Cyclophosphamide (CP) 4.8 ± 0.53.2 ± 0.45.1 ± 0.6
CP + Mesna 2.3 ± 0.36.8 ± 0.59.8 ± 0.8
CP + Mesna + Melatonin 1.6 ± 0.28.7 ± 0.612.1 ± 1.0
CP + Mesna + α-Tocopherol 1.8 ± 0.28.5 ± 0.711.8 ± 0.9
CP + Mesna + β-Carotene 2.1 ± 0.37.1 ± 0.610.2 ± 0.9

Data are presented as mean ± standard error of the mean (SEM).

The data clearly demonstrates that while Mesna alone provides significant protection against cyclophosphamide-induced bladder damage and oxidative stress, its combination with Melatonin or α-Tocopherol results in a complete restoration of normal bladder morphology and oxidative balance, indicating a strong synergistic effect.[1][2] In contrast, the combination with β-Carotene did not show a significant improvement over Mesna alone.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the established models for inducing and evaluating hemorrhagic cystitis and oxidative stress.

Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats

This protocol outlines the in vivo model used to simulate chemotherapy-induced bladder damage.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Cyclophosphamide (CP) powder

  • Sterile saline (0.9% NaCl)

  • This compound (to be converted to Mesna in vivo) or Mesna

  • Antioxidants (Melatonin, α-Tocopherol, β-Carotene)

  • Appropriate solvents for antioxidants (e.g., ethanol (B145695) and saline for Melatonin)

  • Gavage needles and syringes

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following experimental groups (n=8-10 per group):

    • Control (saline treatment)

    • Cyclophosphamide (CP) only

    • CP + Mesna

    • CP + Mesna + Antioxidant 1 (e.g., Melatonin)

    • CP + Mesna + Antioxidant 2 (e.g., α-Tocopherol)

    • And so on for other antioxidants.

  • Drug Preparation:

    • Dissolve CP in sterile saline to a final concentration for a dose of 150 mg/kg.

    • Prepare Mesna solution in sterile saline for a dose of 30 mg/kg.

    • Prepare antioxidant solutions at the desired concentrations (e.g., Melatonin at 10 mg/kg, α-Tocopherol at 200 mg/kg).

  • Induction of Cystitis and Treatment:

    • Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) to all groups except the control group.

    • In the treatment groups, administer Mesna (30 mg/kg, i.p.) at 0, 4, and 8 hours after the CP injection.

    • Administer the respective antioxidants (e.g., by oral gavage or i.p. injection) 1 hour before the CP injection and again at a specified time point if required by the experimental design.

  • Sample Collection:

    • 24 hours after the CP injection, euthanize the animals under deep anesthesia.

    • Carefully dissect the urinary bladder, empty it, and record its wet weight.

    • Divide the bladder tissue into sections for histopathological analysis and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

Histopathological Evaluation of Bladder Damage

This protocol describes the method for assessing the extent of tissue injury in the bladder.

Procedure:

  • Fix a portion of the bladder tissue in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin (B1166041) and section it at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope by a pathologist blinded to the treatment groups.

  • Score the severity of edema, hemorrhage, and inflammation based on a semi-quantitative scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Measurement of Oxidative Stress Biomarkers

These protocols detail the assays used to quantify markers of oxidative damage and antioxidant enzyme activity in bladder tissue homogenates.

a) Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

  • Homogenize a weighed portion of the frozen bladder tissue in ice-cold potassium chloride (KCl) solution (1.15%).

  • Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.

  • To the supernatant, add phosphoric acid and thiobarbituric acid (TBA) solution.

  • Incubate the mixture in a boiling water bath for 45-60 minutes.

  • After cooling, extract the pink-colored chromogen with n-butanol.

  • Measure the absorbance of the butanol layer at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

b) Superoxide Dismutase (SOD) Activity Assay:

  • Homogenize bladder tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100).

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Use the supernatant for the assay. The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Measure the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

c) Glutathione Peroxidase (GPx) Activity Assay:

  • Prepare the tissue homogenate as described for the SOD assay.

  • The assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.

  • Monitor the decrease in NADPH absorbance at 340 nm.

  • One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Mechanistic Insights: Signaling Pathways

The synergistic antioxidant effect of Mesna and other antioxidants can be visualized through their interaction with key signaling pathways involved in oxidative stress and inflammation. The diagram below illustrates the proposed mechanism.

Synergistic_Antioxidant_Mechanism cluster_chemo Chemotherapy (Cyclophosphamide) cluster_cell Bladder Urothelial Cell cluster_intervention Therapeutic Intervention cluster_synergy Synergistic Antioxidant Action CP Cyclophosphamide Acrolein Acrolein CP->Acrolein Metabolism ROS Reactive Oxygen Species (ROS) Acrolein->ROS Induces OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress NFkB_inactive IκB-NF-κB ROS->NFkB_inactive Activates IKK CellDamage Cell Damage & Apoptosis OxidativeStress->CellDamage NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Inflammation Inflammation (Cytokines, Chemokines) NFkB_active->Inflammation Nuclear Translocation & Gene Transcription Inflammation->CellDamage Dimesna This compound Mesna Mesna Dimesna->Mesna Reduction in Kidney Mesna->Acrolein Neutralizes ROS_Scavenging Direct ROS Scavenging Mesna->ROS_Scavenging AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD, GPx) Mesna->AntioxidantEnzymes NFkB_inhibition Inhibition of NF-κB Activation Mesna->NFkB_inhibition Antioxidants Antioxidants (Melatonin, α-Tocopherol) Antioxidants->ROS_Scavenging Antioxidants->AntioxidantEnzymes Antioxidants->NFkB_inhibition ROS_Scavenging->ROS AntioxidantEnzymes->ROS NFkB_inhibition->NFkB_inactive

Caption: Synergistic antioxidant mechanism of Mesna and other antioxidants.

This diagram illustrates how cyclophosphamide metabolism leads to the production of acrolein, which induces oxidative stress and inflammation in bladder cells via ROS generation and NF-κB activation. Dimesna is converted to Mesna, which, in synergy with other antioxidants, counteracts this damage by directly scavenging ROS, upregulating endogenous antioxidant enzymes, and inhibiting the pro-inflammatory NF-κB signaling pathway.

Conclusion

The co-administration of this compound (as a prodrug for Mesna) with potent antioxidants, particularly Melatonin and α-Tocopherol, demonstrates a significant synergistic effect in protecting against chemotherapy-induced hemorrhagic cystitis. This enhanced protection is attributed to a multi-pronged antioxidant and anti-inflammatory mechanism that surpasses the efficacy of Mesna alone. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further explore and validate these synergistic combinations. The elucidation of the underlying signaling pathways offers promising avenues for the development of novel and more effective cytoprotective strategies, ultimately improving the safety and therapeutic window of essential chemotherapy regimens.

References

Safety Operating Guide

Proper Disposal of Dimesna Free Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Dimesna free acid, a compound utilized in conjunction with certain cancer chemotherapies to mitigate toxicity.

This compound, the dimer of Mesna, requires careful handling due to its potential irritant properties and the need to adhere to strict environmental regulations. This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols, and spill management procedures to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment. According to safety data information, Dimesna may cause skin and eye irritation, as well as respiratory irritation.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated or aerosolization is possible, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical with household garbage or discharge it into the sewage system.

1. Waste Collection and Storage:

  • Containerize: Place waste this compound in a clearly labeled, compatible, and tightly sealed container. The original container is often a suitable choice.

  • Labeling: Clearly label the container with "Waste this compound" and include any relevant hazard symbols (e.g., irritant).

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Neutralization of Acidic Waste (if applicable):

This compound, as the name implies, is acidic. For aqueous solutions of this compound, neutralization may be a necessary pre-treatment step before collection by a licensed waste contractor. This should only be performed by trained personnel in a controlled laboratory setting.

  • Procedure: In a fume hood, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste solution while stirring. Monitor the pH continuously until it is within a neutral range (typically 6-8). This process may generate heat and should be performed with caution.

  • Collection: The neutralized solution should still be collected as chemical waste, as it contains the Dimesna molecule.

3. Contacting a Licensed Waste Contractor:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the containerized waste.

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local, state, and federal regulations.

4. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using a suitable cleaning agent. Dispose of the cleaning materials as hazardous waste.

Spill Management

In the event of a spill of this compound, follow these procedures to minimize exposure and environmental contamination:

1. Evacuate and Ventilate:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse any airborne dust or vapors.

2. Containment:

  • Prevent the spill from spreading by using absorbent pads or other appropriate containment materials.

  • If the spill is a liquid, prevent it from entering drains.

3. Clean-up:

  • For Solid Spills: Carefully sweep or scoop up the spilled material, minimizing dust generation. Place the collected solid into a labeled container for hazardous waste disposal.

  • For Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

4. Decontamination:

  • Thoroughly clean the spill area with a suitable solvent or detergent and water.

  • Collect all cleaning materials and dispose of them as hazardous waste.

Disposal Workflow and Logic Diagrams

To further clarify the disposal process, the following diagrams illustrate the recommended workflow and logical decision-making for handling this compound waste.

DisposalWorkflow start Start: this compound Waste Generated collect Collect waste in a labeled, sealed container start->collect segregate Store segregated waste in a designated, secure area collect->segregate contact Contact Environmental Health & Safety (EH&S) or licensed waste contractor segregate->contact document Complete all required waste disposal documentation contact->document end_node End: Waste collected for approved disposal document->end_node

Caption: Disposal Workflow for this compound.

SpillManagement spill Spill of this compound Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain Contain the Spill evacuate->contain is_solid Is the spill a solid? contain->is_solid sweep Carefully sweep or scoop up solid is_solid->sweep Yes absorb Absorb liquid with inert material is_solid->absorb No collect Place contaminated material in a labeled hazardous waste container sweep->collect absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Spill Management Decision-Making Process.

Disclaimer: This information is intended for guidance and should not replace the recommendations of your institution's Environmental Health and Safety department or the specific instructions provided in the Safety Data Sheet (SDS) for this compound. Always consult the SDS and your local regulations for complete and accurate disposal procedures.

References

Personal protective equipment for handling Dimesna free acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Dimesna free acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents skin contact and potential irritation or burns.
Eye and Face Protection Safety glasses with side shields. For splash hazards, use chemical safety goggles and a face shield.[2]Protects eyes and face from splashes and airborne particles.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[4]Minimizes inhalation of vapors, mists, or dust.
Body Protection Laboratory coat.[4] For larger quantities or significant splash risk, a chemical-resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injury from spills or falling objects.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize risks.

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures with a potential for generating aerosols or dust, a certified chemical fume hood is mandatory.[2][3]

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Prepare a designated area for handling this compound.

  • Ensure an eyewash station and safety shower are readily accessible.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize: For acidic compounds, cautious neutralization with a suitable agent like sodium bicarbonate may be appropriate.

  • Collect: Carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All PPE, absorbent materials, and labware that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] It is the responsibility of the waste generator to ensure proper disposal from generation to final treatment ("cradle to grave").[5]

Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

G prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE exp Experimentation handling->exp decon Decontamination exp->decon Clean work area waste_collection Waste Collection exp->waste_collection Collect contaminated materials decon->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal Follow regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimesna free acid
Reactant of Route 2
Reactant of Route 2
Dimesna free acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。